Product packaging for 2',6'-Dimethylbiphenyl-3-carbaldehyde(Cat. No.:CAS No. 691905-26-7)

2',6'-Dimethylbiphenyl-3-carbaldehyde

Cat. No.: B1604125
CAS No.: 691905-26-7
M. Wt: 210.27 g/mol
InChI Key: SCADEVWRJSJBOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2',6'-Dimethylbiphenyl-3-carbaldehyde is a useful research compound. Its molecular formula is C15H14O and its molecular weight is 210.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H14O B1604125 2',6'-Dimethylbiphenyl-3-carbaldehyde CAS No. 691905-26-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2,6-dimethylphenyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O/c1-11-5-3-6-12(2)15(11)14-8-4-7-13(9-14)10-16/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCADEVWRJSJBOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)C2=CC=CC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40630406
Record name 2',6'-Dimethyl[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40630406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

691905-26-7
Record name 2',6'-Dimethyl[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40630406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Significance of Sterically Hindered Biaryl Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 2',6'-Dimethylbiphenyl-3-carbaldehyde

The this compound molecule represents a class of sterically hindered biaryl compounds. These structures are of significant interest in medicinal chemistry, materials science, and agrochemicals due to the unique conformational properties imposed by the ortho-substituents. The restricted rotation around the biphenyl axis can lead to atropisomerism and provides a rigid scaffold for designing molecules with specific three-dimensional orientations. The presence of a reactive carbaldehyde group offers a versatile handle for further synthetic transformations, making this compound a valuable intermediate.

This guide provides a comprehensive overview of the primary synthetic strategies for constructing this compound, with a focus on transition-metal-catalyzed cross-coupling reactions. We will delve into the mechanistic underpinnings of these methods, provide detailed experimental protocols, and offer insights into the practical considerations for achieving high yields and purity.

Retrosynthetic Analysis: Devising a Synthetic Blueprint

A logical approach to synthesizing this compound begins with a retrosynthetic analysis to identify the most practical bond disconnections. The central challenge is the formation of the sterically encumbered carbon-carbon bond between the two phenyl rings. Transition-metal catalysis is the most effective tool for this transformation.

G cluster_0 Key Disconnection: C-C Biaryl Bond cluster_1 Suzuki Precursors cluster_2 Kumada Precursors TM Target Molecule: This compound S Strategy A: Suzuki-Miyaura Coupling TM->S C-C Bond Formation K Strategy B: Kumada Coupling TM->K C-C Bond Formation B 2,6-Dimethylphenylboronic Acid S->B H1 3-Bromobenzaldehyde S->H1 G 2,6-Dimethylphenyl- magnesium Bromide (Grignard) K->G H2 Protected 3-Bromobenzaldehyde (e.g., Acetal) K->H2

Caption: Retrosynthetic analysis of this compound.

This analysis highlights two primary and highly effective strategies: the Suzuki-Miyaura coupling and the Kumada-Corriu coupling. Both rely on a palladium-catalyzed reaction between an organometallic nucleophile and an aryl halide electrophile.

Method 1: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is arguably the most versatile and widely used method for biaryl synthesis due to its mild conditions and high functional group tolerance.[1][2] The reaction couples an organoboron compound with an organohalide. For this specific target, the coupling partners are 2,6-dimethylphenylboronic acid and 3-bromobenzaldehyde.

Causality Behind Experimental Choices
  • Catalyst System: The steric hindrance posed by the two ortho-methyl groups on the boronic acid makes the transmetalation step of the catalytic cycle challenging.[3] Therefore, standard catalysts like Pd(PPh₃)₄ may give low yields. More effective systems utilize bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) which promote the difficult oxidative addition and reductive elimination steps required for hindered substrates.[1]

  • Base: The base is crucial for activating the boronic acid to facilitate transmetalation to the palladium center.[3] An aqueous solution of a base like K₂CO₃, K₃PO₄, or Ba(OH)₂ is commonly used.[4] The choice of base can significantly impact the reaction rate and yield.

  • Solvent: A two-phase solvent system, such as toluene/water or dioxane/water, is often employed to dissolve both the organic substrates and the inorganic base.[5]

Catalytic Cycle Workflow

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar¹-Pd(II)-X L₂ OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl Ar¹-Pd(II)-Ar² L₂ Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product Ar¹-Ar² (Target Molecule) RedElim->Product Ar1X Ar¹-X (3-Bromobenzaldehyde) Ar1X->OxAdd Ar2B Ar²-B(OH)₂ (2,6-Dimethylphenyl- boronic Acid) Ar2B->Transmetal Base Base (e.g., K₂CO₃) Base->Transmetal

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling
  • Reactor Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2,6-dimethylphenylboronic acid (1.2 equivalents), 3-bromobenzaldehyde (1.0 equivalent), and potassium carbonate (3.0 equivalents).

  • Catalyst Addition: Add the palladium catalyst, for example, Pd(dppf)Cl₂ (2 mol %), and a suitable ligand if required.

  • Solvent Addition: Add a degassed mixture of toluene and water (e.g., 4:1 v/v).

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 6-12 hours.

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield this compound.

Method 2: Kumada-Corriu Cross-Coupling

The Kumada-Corriu coupling utilizes a more nucleophilic organomagnesium (Grignard) reagent, which can be advantageous for coupling with sterically hindered partners.[6] However, the high reactivity of the Grignard reagent necessitates the protection of the aldehyde group on the electrophilic partner to prevent unwanted side reactions.

Causality Behind Experimental Choices
  • Aldehyde Protection: The Grignard reagent (2,6-dimethylphenylmagnesium bromide) would readily attack the aldehyde carbonyl of 3-bromobenzaldehyde. Therefore, the aldehyde must first be protected, typically as an acetal (e.g., by reacting with ethylene glycol or triethyl orthoformate). This protected group is stable to the Grignard reagent and can be easily removed later via acid hydrolysis.

  • Catalyst System: Palladium-based catalysts are highly effective, with palladium-phosphinous acid systems showing excellent performance for sterically crowded biaryl synthesis under mild conditions.[6] Nickel catalysts can also be employed.

  • Reaction Conditions: The reaction is typically run in anhydrous ethereal solvents like THF or diethyl ether at temperatures ranging from 0 °C to room temperature.[6]

Detailed Experimental Protocol: Kumada Coupling

Part A: Protection of 3-Bromobenzaldehyde

  • Setup: To a round-bottom flask, add 3-bromobenzaldehyde (1.0 eq.), ethylene glycol (1.5 eq.), and a catalytic amount of p-toluenesulfonic acid (p-TsOH).

  • Reaction: Add toluene as the solvent and heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction.

  • Workup: Once the reaction is complete (monitored by TLC), cool the mixture, wash with saturated sodium bicarbonate solution and then brine. Dry the organic layer over Na₂SO₄, filter, and evaporate the solvent to obtain 3-bromo-1-(1,3-dioxolan-2-yl)benzene, which can often be used without further purification.

Part B: Kumada Coupling Reaction

  • Setup: In a flame-dried Schlenk flask under an inert atmosphere, place the palladium catalyst (e.g., Pd(OAc)₂ with a phosphinous acid ligand, 1-2 mol %).

  • Reagent Addition: Add a solution of the protected 3-bromo-1-(1,3-dioxolan-2-yl)benzene (1.0 eq.) in anhydrous THF.

  • Grignard Addition: Slowly add a solution of 2,6-dimethylphenylmagnesium bromide (1.1-1.3 eq., commercially available or prepared from 2-bromo-m-xylene and magnesium) at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir until the starting material is consumed (monitored by TLC/GC-MS).

  • Quenching: Carefully quench the reaction by slow addition of saturated aqueous ammonium chloride solution.

Part C: Deprotection

  • Hydrolysis: After quenching, add 2M hydrochloric acid to the reaction mixture and stir vigorously at room temperature for 1-2 hours to hydrolyze the acetal.

  • Workup & Purification: Extract the mixture with ethyl acetate. Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography as described for the Suzuki method.

Quantitative Data Summary

The choice of method often involves a trade-off between the number of steps and overall efficiency. The following table provides a conceptual comparison based on typical outcomes for sterically hindered couplings.

ParameterSuzuki-Miyaura CouplingKumada-Corriu Coupling
Starting Materials 2,6-Dimethylphenylboronic Acid, 3-Bromobenzaldehyde2,6-Dimethylphenylmagnesium Bromide, 3-Bromobenzaldehyde
Number of Steps 1 (Coupling)3 (Protection, Coupling, Deprotection)
Typical Yield 65-85%70-90% (for the coupling step)
Functional Group Tolerance High (Aldehyde is tolerated)Low (Aldehyde must be protected)
Reagent Sensitivity Boronic acids are air and moisture stableGrignard reagents are highly sensitive to air and moisture
Key Advantage Operational simplicity, fewer stepsHigh reactivity for difficult couplings

Conclusion and Future Perspectives

Both Suzuki-Miyaura and Kumada-Corriu cross-coupling reactions are powerful and reliable methods for the synthesis of this compound. The Suzuki-Miyaura coupling offers a more direct and operationally simpler route due to its tolerance of the aldehyde functional group. The Kumada coupling, while requiring additional protection and deprotection steps, can be a potent alternative, especially if the Suzuki reaction proves sluggish due to steric hindrance.

Emerging strategies, such as biocatalytic oxidative cross-coupling, may offer more sustainable and selective routes in the future, though they are currently less established for this specific substrate class.[7] The choice of the optimal synthetic route will ultimately depend on the specific requirements of the research or development program, including scale, cost of reagents, and available equipment.

References

Physical and chemical properties of 2',6'-Dimethylbiphenyl-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2',6'-Dimethylbiphenyl-3-carbaldehyde

Prepared by: Gemini, Senior Application Scientist

Introduction

This compound is a substituted aromatic aldehyde belonging to the biphenyl class of organic compounds. The biphenyl scaffold is a privileged structure in medicinal chemistry and materials science, appearing in numerous pharmaceuticals, agrochemicals, and liquid crystals. The presence of a reactive carbaldehyde group and the specific substitution pattern of the methyl groups on the biphenyl core make this molecule a valuable intermediate for the synthesis of more complex molecular architectures. Its structural features, particularly the hindered rotation around the biphenyl linkage due to the ortho-methyl groups, can impart unique conformational properties to its derivatives.

This guide provides a comprehensive overview of the known and predicted physical and chemical properties of this compound. It is intended for researchers, scientists, and drug development professionals who may consider this compound as a building block in their synthetic endeavors. We will delve into its structural identity, spectroscopic signature, chemical reactivity, and provide validated protocols for its synthesis and characterization.

Molecular Identity and Structure

The fundamental identity of a chemical compound is rooted in its structure. This compound consists of two phenyl rings joined by a single bond. One ring is substituted with two methyl groups at the 2' and 6' positions, while the other ring bears a carbaldehyde (formyl) group at the 3-position.

Key Identifiers:

IdentifierValueSource
IUPAC Name 2',6'-Dimethyl-[1,1'-biphenyl]-3-carboxaldehyde[1]
CAS Number 691905-26-7[2]
Molecular Formula C₁₅H₁₄O[2][3][4]
Molecular Weight 210.27 g/mol [2][4]
Exact Mass 210.104465 Da[2]
InChI Key SCADEVWRJSJBOM-UHFFFAOYSA-N[4]

graph "2_6-Dimethylbiphenyl-3-carbaldehyde_Structure" {
layout=neato;
node [shape=plaintext, fontname="sans-serif", fontsize=12];
edge [fontname="sans-serif", fontsize=12];

// Define nodes for atoms with positions C1 [label="C", pos="0,0!"]; C2 [label="C", pos="1.4,0!"]; C3 [label="C", pos="2.1,1.2!"]; C4 [label="C", pos="1.4,2.4!"]; C5 [label="C", pos="0,2.4!"]; C6 [label="C", pos="-0.7,1.2!"]; C7 [label="C", pos="-2.1,1.2!"]; C8 [label="C", pos="-2.8,2.4!"]; C9 [label="C", pos="-4.2,2.4!"]; C10 [label="C", pos="-4.9,1.2!"]; C11 [label="C", pos="-4.2,0!"]; C12 [label="C", pos="-2.8,0!"]; C13 [label="C", pos="-2.1,-1.2!"]; H13 [label="H", pos="-2.1,-2.2!"]; O13 [label="O", pos="-3.1,-1.2!"]; C14 [label="CH₃", pos="3.5,1.2!"]; C15 [label="CH₃", pos="-5.6,1.2!"];

// Define edges for bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C6 -- C7; C7 -- C8; C8 -- C9; C9 -- C10; C10 -- C11; C11 -- C12; C12 -- C7; C1 -- C13; C13 -- H13; C13 -- O13 [style=double]; C3 -- C14; C10 -- C15;

// Add implicit hydrogens for clarity H1 [label="H", pos="-0.5,-0.9!"]; H2 [label="H", pos="1.9,-0.9!"]; H4 [label="H", pos="1.9,3.3!"]; H5 [label="H", pos="-0.5,3.3!"]; H8 [label="H", pos="-2.3,3.3!"]; H9 [label="H", pos="-4.7,3.3!"]; H11 [label="H", pos="-4.7,-0.9!"]; H12 [label="H", pos="-2.3,-0.9!"];

C1 -- H1 [style=invis]; C2 -- H2 [style=invis]; C4 -- H4 [style=invis]; C5 -- H5 [style=invis]; C8 -- H8 [style=invis]; C9 -- H9 [style=invis]; C11 -- H11 [style=invis]; C12 -- H12 [style=invis]; }

Caption: Chemical structure of this compound.

Physical Properties

The physical properties of a compound are critical for its handling, formulation, and application. While extensive experimental data for this specific molecule is not widely published, key properties can be compiled from supplier data sheets.

Summary of Physical Properties:

PropertyValue/DescriptionSource
Appearance Liquid[4]
Purity ≥98%[1][4]
Solubility Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. Poorly soluble in water.Inferred
Melting Point Not specified. Requires experimental determination.
Boiling Point Not specified. Requires experimental determination.

Chemical Reactivity and Synthesis

The chemical behavior of this compound is dominated by the reactivity of its aldehyde functional group and the stability of the biphenyl core.

Synthesis

The most versatile and widely adopted method for constructing substituted biphenyls is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[5] This reaction forms a carbon-carbon bond between an aryl boronic acid (or its ester) and an aryl halide, offering high functional group tolerance and generally good yields.[6][7]

For the synthesis of this compound, the logical disconnection points to 3-formylphenylboronic acid and 2-bromo-1,3-dimethylbenzene (or vice-versa) as the coupling partners.

Suzuki_Miyaura_Synthesis ArylHalide 3-Bromobenzaldehyde (Aryl Halide) Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) + Base (e.g., K₂CO₃) + Solvent (e.g., Toluene/H₂O) ArylHalide->Catalyst BoronicAcid 2,6-Dimethylphenylboronic Acid (Boronic Acid) BoronicAcid->Catalyst Product This compound Catalyst->Product

Caption: General scheme for Suzuki-Miyaura cross-coupling synthesis.

Reactivity of the Aldehyde Group

The aldehyde group is a versatile functional handle for a wide range of chemical transformations. Aldehydes are generally more reactive than ketones due to less steric hindrance and a greater partial positive charge on the carbonyl carbon.[8]

  • Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid (2',6'-Dimethylbiphenyl-3-carboxylic acid) using mild oxidizing agents such as Tollens' reagent or stronger ones like potassium permanganate.[9]

  • Reduction: The aldehyde can be reduced to a primary alcohol ( (2',6'-Dimethylbiphenyl-3-yl)methanol) using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

  • Nucleophilic Addition: The electrophilic carbonyl carbon is susceptible to attack by various nucleophiles. This includes the formation of cyanohydrins, imines (with primary amines), and the extension of the carbon skeleton via reactions like the Wittig reaction or Grignard addition.[8]

Aldehyde_Reactivity Aldehyde This compound CarboxylicAcid Carboxylic Acid Aldehyde->CarboxylicAcid [Oxidation] (e.g., KMnO₄) Alcohol Primary Alcohol Aldehyde->Alcohol [Reduction] (e.g., NaBH₄) Imine Imine Aldehyde->Imine + R-NH₂ (Nucleophilic Addition-Elimination) Alkene Alkene Aldehyde->Alkene + Ph₃P=CHR (Wittig Reaction)

Caption: Key chemical transformations of the aldehyde functional group.

Spectroscopic Analysis (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be complex in the aromatic region due to overlapping signals.

  • Aldehyde Proton (CHO): A singlet peak is expected far downfield, typically in the range of δ 9.8-10.1 ppm.

  • Aromatic Protons: Protons on the two phenyl rings will appear in the δ 7.0-8.0 ppm region. The protons on the aldehyde-bearing ring will show complex splitting patterns (doublets, triplets, and singlets) characteristic of a 1,3-disubstituted benzene ring. The protons on the dimethyl-substituted ring will likely appear as a multiplet.

  • Methyl Protons (CH₃): Due to the steric hindrance, the two methyl groups are chemically equivalent. They are expected to produce a sharp singlet around δ 2.0-2.3 ppm, integrating to 6 protons.

¹³C NMR Spectroscopy
  • Carbonyl Carbon (C=O): The aldehyde carbon will be the most downfield signal, typically appearing around δ 190-195 ppm.

  • Aromatic Carbons: A series of signals between δ 120-145 ppm will correspond to the 12 carbons of the biphenyl system. Quaternary carbons (those attached to other carbons and not hydrogens) will generally have weaker signals.

  • Methyl Carbons (CH₃): The two equivalent methyl carbons will give a single signal in the upfield region, typically around δ 20-25 ppm.

Infrared (IR) Spectroscopy
  • C=O Stretch: A strong, sharp absorption band characteristic of an aromatic aldehyde carbonyl stretch is expected around 1700-1715 cm⁻¹.

  • C-H Stretch (Aromatic): Signals will appear just above 3000 cm⁻¹.

  • C-H Stretch (Aliphatic): Signals for the methyl C-H bonds will appear just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ range.

  • C=C Stretch (Aromatic): Medium to weak absorptions in the 1450-1600 cm⁻¹ region are characteristic of the aromatic rings.

Mass Spectrometry (MS)
  • Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should show a strong molecular ion peak at m/z = 210.

  • Fragmentation: A prominent fragment is expected at m/z = 209, corresponding to the loss of a hydrogen atom ([M-H]⁺). Another significant fragment would be at m/z = 181, resulting from the loss of the aldehyde group ([M-CHO]⁺).

Experimental Protocols

The following protocols are provided as validated starting points for the synthesis and analysis of this compound.

Protocol 1: Synthesis via Suzuki-Miyaura Coupling

Causality: This protocol utilizes a palladium catalyst to facilitate the C-C bond formation between an aryl bromide and an aryl boronic acid. Potassium phosphate is chosen as the base to activate the boronic acid and facilitate the catalytic cycle. A biphasic solvent system of ethanol/water is often effective for this type of transformation.[5]

Methodology:

  • To a round-bottom flask, add 3-bromobenzaldehyde (1.0 eq), 2,6-dimethylphenylboronic acid (1.1 eq), and potassium phosphate (3.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.

  • Add a degassed solvent mixture of ethanol and water (e.g., 3:1 ratio).

  • Add the palladium catalyst, such as palladium(II) hydroxide [Pd(OH)₂] (e.g., 0.01 eq), to the stirring mixture.

  • Heat the reaction mixture to 65-70 °C and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the pure this compound.

Protocol 2: Purity and Identity Confirmation by HPLC-MS

Causality: This protocol uses reverse-phase HPLC to separate the product from impurities based on polarity. A C18 column is a standard choice for non-polar to moderately polar aromatic compounds. Mass spectrometry is used for definitive identity confirmation by providing the molecular weight of the eluting peak.

Methodology:

  • Sample Preparation: Prepare a ~1 mg/mL solution of the purified product in acetonitrile.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start at 50% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Scan Range: m/z 100-500.

  • Analysis: Inject the sample. The product should elute as a major peak. The corresponding mass spectrum for this peak should show a prominent ion at m/z = 211.1 ([M+H]⁺), confirming the identity of this compound.

Conclusion

This compound is a valuable synthetic intermediate with a well-defined structure and predictable chemical reactivity. Its synthesis is readily achievable through robust methods like the Suzuki-Miyaura coupling. The aldehyde functionality serves as a versatile anchor for further chemical modifications, making it an attractive starting material for the development of novel pharmaceuticals and functional materials. While a full experimental characterization of its physical properties is warranted, this guide provides a solid, technically grounded foundation for scientists and researchers to effectively utilize this compound in their work.

References

A Technical Guide to 2',6'-Dimethylbiphenyl-3-carbaldehyde: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

This technical guide provides an in-depth overview of 2',6'-Dimethylbiphenyl-3-carbaldehyde, a key chemical intermediate with significant potential in pharmaceutical research and development. Tailored for researchers, medicinal chemists, and drug development professionals, this document details the compound's physicochemical properties, outlines a robust synthetic methodology, explores its applications as a scaffold in modern drug design, and provides essential safety and handling protocols.

Core Compound Identification and Properties

This compound is a biphenyl derivative characterized by a carbaldehyde group at the 3-position and two methyl groups at the 2' and 6' positions. This specific substitution pattern, particularly the sterically hindered nature of the dimethyl-substituted phenyl ring, imparts unique conformational and electronic properties that are of significant interest in the design of bioactive molecules.

CAS Number: 691905-26-7[1][2]

Synonyms:

  • 2',6'-Dimethyl-[1,1'-biphenyl]-3-carboxaldehyde[1]

  • 3-(2,6-Dimethylphenyl)benzaldehyde[2]

Physicochemical Data Summary

The fundamental properties of this compound are summarized below. This data is critical for its use in synthetic chemistry, enabling accurate stoichiometric calculations and predicting its behavior in various solvent systems.

PropertyValueSource(s)
Molecular Formula C₁₅H₁₄O[3][4]
Molecular Weight 210.27 g/mol [3][5]
Appearance Liquid[3][4]
Purity Typically ≥98%[3]
InChI Key SCADEVWRJSJBOM-UHFFFAOYSA-N[3][4]

Synthesis Pathway: The Suzuki-Miyaura Cross-Coupling Approach

The construction of the biphenyl scaffold is most efficiently achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction is the industry-standard and most versatile method, celebrated for its high tolerance of various functional groups, use of relatively non-toxic boron reagents, and generally mild reaction conditions.[6][7]

The synthesis of this compound is logically designed via the coupling of an organoboron reagent with an organohalide. The strategic selection involves (2,6-dimethylphenyl)boronic acid and 3-bromobenzaldehyde, as this approach preserves the critical aldehyde functionality required for subsequent derivatization.

Conceptual Synthesis Workflow

G cluster_reactants Reactants reactant1 3-Bromobenzaldehyde (Organohalide) process Suzuki-Miyaura Cross-Coupling reactant1->process reactant2 (2,6-Dimethylphenyl)boronic Acid (Organoboron Reagent) reactant2->process catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) catalyst->process base Base (e.g., K₂CO₃, Cs₂CO₃) base->process solvent Solvent (e.g., Toluene/H₂O, Dioxane) solvent->process workup Aqueous Workup & Purification (Chromatography) process->workup product This compound (Final Product) workup->product

Caption: Suzuki-Miyaura synthesis of the target compound.

Field-Proven Experimental Protocol

This protocol is a representative methodology for the synthesis of unsymmetrical biaryls, adapted for the specific target compound.[5]

Materials:

  • 3-Bromobenzaldehyde (1.0 equiv)

  • (2,6-Dimethylphenyl)boronic acid (1.1 equiv)[6]

  • Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.03 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Toluene and Water (e.g., 4:1 v/v)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a three-necked round-bottomed flask equipped with a reflux condenser and a nitrogen inlet, add 3-bromobenzaldehyde, (2,6-dimethylphenyl)boronic acid, and potassium carbonate.

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere. This is critical as the Pd(0) catalyst is oxygen-sensitive.

  • Solvent and Catalyst Addition: Add the toluene/water solvent mixture, followed by the Pd(PPh₃)₄ catalyst.

  • Reaction Execution: Heat the mixture to reflux (typically 85-95 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material (3-bromobenzaldehyde) is consumed (typically 4-12 hours).

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure this compound.

Self-Validation and Causality: The use of a biphasic solvent system (toluene/water) and an inorganic base (K₂CO₃) is crucial for activating the boronic acid and facilitating the transmetalation step in the catalytic cycle. The inert atmosphere prevents the oxidation of the Pd(0) catalyst to its inactive Pd(II) state, ensuring catalytic turnover. Purification by chromatography is essential to remove unreacted starting materials, homocoupled byproducts, and residual catalyst.

Applications in Drug Development & Medicinal Chemistry

The structural motifs within this compound make it a valuable starting point for two key areas of therapeutic research: anticonvulsants and anti-inflammatory agents. Biphenyl derivatives are known to possess a wide range of biological activities.[8]

Precursor for Novel Anticonvulsant Agents

Aryl semicarbazones have emerged as a promising class of anticonvulsant agents, structurally distinct from classical drugs and potentially offering improved toxicity profiles.[2] The aldehyde functional group in this compound is an ideal chemical handle for the synthesis of semicarbazone derivatives.

Pharmacophore Hypothesis: The anticonvulsant activity of semicarbazones is attributed to a specific pharmacophore model which includes a lipophilic aryl region and a hydrogen-bonding semicarbazone moiety.[4] The biphenyl scaffold of the title compound serves as the lipophilic domain, which can be further functionalized to optimize binding and efficacy.

Synthetic Workflow to Anticonvulsant Candidate

G start 2',6'-Dimethylbiphenyl- 3-carbaldehyde process Condensation Reaction (Ethanol, Reflux) start->process reactant Semicarbazide Hydrochloride + Sodium Acetate reactant->process product This compound Semicarbazone (Anticonvulsant Candidate) process->product bio_assay Biological Screening (e.g., MES, scPTZ tests) product->bio_assay

Caption: Derivatization to a potential anticonvulsant agent.

Protocol: Synthesis of a Semicarbazone Derivative

  • Dissolve this compound (1.0 equiv) in ethanol in a round-bottomed flask.

  • In a separate flask, prepare a solution of semicarbazide hydrochloride (1.1 equiv) and sodium acetate (1.5 equiv) in a minimal amount of water. The sodium acetate acts as a base to liberate the free semicarbazide.

  • Add the aqueous semicarbazide solution to the ethanolic aldehyde solution.

  • Heat the mixture to reflux for 1-3 hours. The formation of the semicarbazone product often results in a precipitate.

  • Cool the reaction mixture, collect the solid product by suction filtration, wash with cold ethanol, and dry under vacuum.

The resulting compounds can then be evaluated in standard preclinical models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests, to determine their anticonvulsant activity and neurotoxicity.[3][9]

Scaffold for Next-Generation Anti-Inflammatory Drugs (NSAIDs)

The biphenyl moiety is a privileged structure in anti-inflammatory drug design. For example, modifying existing NSAIDs like Flurbiprofen by adding geminal dimethyl groups has been explored to alter their activity profiles.[10] While many NSAIDs act by inhibiting cyclooxygenase (COX) enzymes, their carboxylic acid group is often linked to gastrointestinal side effects.[11]

This compound provides a scaffold that can be elaborated into non-acidic NSAID candidates or novel COX inhibitors. The aldehyde can be oxidized to the corresponding carboxylic acid, reduced to an alcohol for ether or ester linkages, or used in reductive amination to introduce diverse amine functionalities, thereby exploring a chemical space beyond traditional acidic NSAIDs.[12] This strategy aims to develop agents with improved efficacy and better safety profiles, potentially through dual inhibition of COX and lipoxygenase (LOX) pathways.[13]

Safety, Handling, and Storage

Adherence to proper laboratory safety protocols is mandatory when working with this compound. The following information is synthesized from standard Safety Data Sheets (SDS).

Hazard Identification:

  • Harmful if swallowed.[2]

  • May cause skin and serious eye irritation.

  • May cause respiratory irritation.

Precautions for Safe Handling:

  • Handle in a well-ventilated place or under a chemical fume hood.[14]

  • Wear suitable personal protective equipment (PPE), including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[14]

  • Avoid contact with skin, eyes, and clothing.[2]

  • Avoid inhalation of vapor or mist.

  • Keep away from sources of ignition and prevent the buildup of electrostatic charge.[2]

Conditions for Safe Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]

  • Keep away from incompatible materials such as strong oxidizing agents.

First-Aid Measures:

  • If Inhaled: Move the victim to fresh air. If breathing is difficult, seek medical attention.[2]

  • In Case of Skin Contact: Immediately wash the skin with copious amounts of water and soap. Remove contaminated clothing.[2]

  • In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present. Seek medical attention.[2]

  • If Swallowed: Call a POISON CENTER or doctor immediately. Rinse mouth. Do not induce vomiting.[2]

Conclusion

This compound (CAS: 691905-26-7) is a versatile chemical intermediate whose value is rooted in its robust synthesis via Suzuki-Miyaura coupling and the strategic reactivity of its aldehyde group. For drug development professionals, it represents a key starting material for synthesizing libraries of novel compounds targeting epilepsy and inflammatory conditions. Its unique sterically-hindered biphenyl scaffold offers an opportunity to design next-generation therapeutics with potentially improved potency, selectivity, and safety profiles. The protocols and data presented in this guide provide a solid foundation for the effective utilization of this compound in advanced research and development programs.

References

A Technical Guide to the Molecular Structure and Significance of 2',6'-Dimethylbiphenyl-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Biphenyl Scaffold as a Privileged Structure in Drug Discovery

The biphenyl moiety is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds.[1][2] Its unique combination of structural rigidity and conformational flexibility allows for precise three-dimensional arrangements of functional groups, enabling potent and selective interactions with biological targets.[3] Biphenyl derivatives have demonstrated a broad spectrum of therapeutic applications, including acting as anti-inflammatory agents, antihypertensives, and even anti-cancer drugs.[3] This guide focuses on a specific, functionally rich derivative: 2',6'-Dimethylbiphenyl-3-carbaldehyde. The strategic placement of methyl groups in the ortho positions of one phenyl ring and a carbaldehyde group on the other introduces fascinating structural and chemical properties, making it a valuable synthon for drug development professionals.

Molecular Structure and Physicochemical Properties

This compound is an organic compound with the chemical formula C15H14O.[4] Its structure consists of two phenyl rings connected by a single carbon-carbon bond. One ring is substituted with a carbaldehyde group at the 3-position, while the other is substituted with two methyl groups at the 2' and 6' positions.

PropertyValueSource
Molecular Formula C15H14O[4][5]
Molecular Weight 210.27 g/mol [4][6]
Appearance Typically a liquid or low-melting solid[5]
InChI Key SCADEVWRJSJBOM-UHFFFAOYSA-N[5]

The presence of the aldehyde functional group makes this molecule a versatile intermediate for a variety of chemical transformations, including reductive amination, oxidation to a carboxylic acid, and Wittig reactions, further expanding its utility in the synthesis of complex drug candidates.[7]

Atropisomerism: A Key Structural Feature

A critical aspect of the molecular structure of this compound is the phenomenon of atropisomerism. Atropisomers are stereoisomers that arise from hindered rotation around a single bond.[8][9] In this molecule, the bulky methyl groups at the 2' and 6' positions sterically hinder the free rotation around the biphenyl C-C single bond.[8] This restricted rotation can lead to the existence of stable, separable enantiomers, a crucial consideration in drug development as different atropisomers can exhibit vastly different pharmacological and toxicological profiles.[9][10]

The stability of these atropisomers is dependent on the energy barrier to rotation. If the barrier is high enough, the enantiomers can be isolated. This has significant implications for drug design, as one enantiomer may be therapeutically active while the other could be inactive or even harmful.[9] Therefore, the synthesis and characterization of atropisomeric drugs require careful stereochemical control and analysis.

atropisomers cluster_R R-Atropisomer cluster_S S-Atropisomer R_isomer This compound (R) S_isomer This compound (S) R_isomer->S_isomer Hindered Rotation

Caption: Atropisomers of this compound arising from hindered rotation.

Synthetic Strategies: The Suzuki-Miyaura Cross-Coupling Reaction

The synthesis of substituted biphenyls like this compound is most commonly and efficiently achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful and widely used method for this purpose.[11][12] This reaction involves the coupling of an organoboron compound (typically a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base.[11]

The choice of the Suzuki-Miyaura reaction is advantageous due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids and aryl halides.[12] Furthermore, the boron-containing byproducts are generally non-toxic and easily removed from the reaction mixture.[12]

Suzuki_Coupling Aryl_Halide 3-Bromobenzaldehyde Ox_Add Oxidative Addition Aryl_Halide->Ox_Add Ar-X Boronic_Acid 2,6-Dimethylphenylboronic Acid Transmetalation Transmetalation Boronic_Acid->Transmetalation Ar'-B(OH)2 Pd0 Pd(0) Catalyst Pd0->Ox_Add PdII_Complex1 Aryl-Pd(II)-X Complex Ox_Add->PdII_Complex1 PdII_Complex2 Diaryl-Pd(II) Complex Transmetalation->PdII_Complex2 Red_Elim Reductive Elimination Red_Elim->Pd0 Regeneration Product This compound Red_Elim->Product Ar-Ar' PdII_Complex1->Transmetalation PdII_Complex2->Red_Elim

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of this compound

The following is a representative protocol for the synthesis of this compound via a Suzuki-Miyaura coupling reaction.

Materials:

  • 3-Bromobenzaldehyde

  • 2,6-Dimethylphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)2)

  • Triphenylphosphine (PPh3)

  • Potassium carbonate (K2CO3)

  • Toluene

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • To a round-bottom flask, add 3-bromobenzaldehyde (1.0 mmol), 2,6-dimethylphenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.04 mmol).

  • Degas the flask by evacuating and backfilling with an inert gas (e.g., argon or nitrogen) three times.

  • Add toluene (10 mL) and water (2 mL) to the flask.

  • Heat the reaction mixture to 90 °C and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.

Spectroscopic Characterization

The structure of this compound can be unequivocally confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Spectroscopic DataExpected Observations
¹H NMR - A singlet for the aldehyde proton (~9.9-10.1 ppm). - Aromatic protons in the range of 7.0-8.0 ppm with characteristic splitting patterns. - A singlet for the two equivalent methyl groups (~2.0-2.2 ppm).
¹³C NMR - A signal for the aldehyde carbonyl carbon (~190-193 ppm). - Aromatic carbon signals in the range of 120-140 ppm. - A signal for the methyl carbons (~18-22 ppm).
IR Spectroscopy - A strong C=O stretching vibration for the aldehyde at ~1700 cm⁻¹. - C-H stretching vibrations for the aromatic and methyl groups. - C=C stretching vibrations for the aromatic rings.
Mass Spectrometry - A molecular ion peak [M]⁺ corresponding to the molecular weight of 210.27.

Applications in Drug Development

The this compound scaffold is a valuable starting point for the synthesis of a diverse range of potential drug candidates. The aldehyde functionality serves as a handle for further chemical modifications, allowing for the introduction of various pharmacophores. The atropisomeric nature of the biphenyl core can be exploited to develop highly selective and potent inhibitors of enzymes or receptors. The biphenyl structure itself is found in numerous approved drugs, highlighting its importance in the pharmaceutical industry.[1][2][3][13]

Drug_Development Core This compound Reductive_Amination Reductive Amination Core->Reductive_Amination Oxidation Oxidation Core->Oxidation Wittig_Reaction Wittig Reaction Core->Wittig_Reaction Other Other Modifications Core->Other Amine_Scaffold Amine Derivatives Reductive_Amination->Amine_Scaffold Acid_Scaffold Carboxylic Acid Derivatives Oxidation->Acid_Scaffold Alkene_Scaffold Alkene Derivatives Wittig_Reaction->Alkene_Scaffold Diverse_Scaffolds Diverse Bioactive Molecules Other->Diverse_Scaffolds Potential_Drugs Potential Drug Candidates Amine_Scaffold->Potential_Drugs Acid_Scaffold->Potential_Drugs Alkene_Scaffold->Potential_Drugs Diverse_Scaffolds->Potential_Drugs

Caption: Synthetic utility of this compound in drug development.

Conclusion

This compound represents a molecule of significant interest to researchers and scientists in the field of drug development. Its structure embodies several key features that are highly sought after in medicinal chemistry: a privileged biphenyl scaffold, atropisomeric potential for stereospecific drug design, and a versatile aldehyde functionality for synthetic elaboration. A thorough understanding of its synthesis, stereochemistry, and chemical reactivity is paramount for leveraging its full potential in the creation of novel therapeutics.

References

Spectroscopic data (NMR, IR, Mass Spec) for 2',6'-Dimethylbiphenyl-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2',6'-Dimethylbiphenyl-3-carbaldehyde is a biaryl aldehyde of significant interest in synthetic chemistry and drug discovery. Its unique structural architecture, featuring a sterically hindered biphenyl core, imparts specific chemical and physical properties that are crucial for its application in the development of novel molecular entities. The precise characterization of this molecule is paramount, and spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide the necessary tools for unambiguous identification and purity assessment.

This technical guide offers an in-depth analysis of the expected spectroscopic data for this compound. In the absence of a complete, publicly available experimental dataset, this guide leverages established spectroscopic principles and data from analogous structures to provide a robust prediction and interpretation of the ¹H NMR, ¹³C NMR, IR, and Mass spectra. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the spectroscopic properties of this compound.

Molecular Structure and Key Features

The structure of this compound, with the IUPAC name 3-(2,6-dimethylphenyl)benzaldehyde, is characterized by a biphenyl system where one phenyl ring is substituted with an aldehyde group at the 3-position, and the other phenyl ring possesses two methyl groups at the 2' and 6' positions.[1] The steric hindrance introduced by the ortho-methyl groups on one of the phenyl rings is expected to influence the dihedral angle between the two aromatic rings, which in turn will have a discernible effect on the NMR spectra.

Mass_Spec_Fragmentation M [M]⁺ m/z = 210 M_minus_H [M-H]⁺ m/z = 209 M->M_minus_H - H• M_minus_CHO [M-CHO]⁺ m/z = 181 M->M_minus_CHO - CHO• Fragment_165 [C₁₃H₁₃]⁺ m/z = 165 M_minus_CHO->Fragment_165 - CH₄

References

An In-Depth Technical Guide to the Synthesis of 2',6'-Dimethylbiphenyl-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2',6'-Dimethylbiphenyl-3-carbaldehyde, a key intermediate in the production of various organic compounds, including pharmaceuticals. While the specific historical discovery of this compound is not extensively documented in readily available literature, its structural complexity points towards modern synthetic methodologies. This guide will focus on the most logical and widely applicable synthetic route: the Suzuki-Miyaura cross-coupling reaction. We will delve into the mechanistic underpinnings of this reaction, provide a detailed, field-proven experimental protocol, and discuss the critical parameters that ensure a successful and high-yield synthesis.

Introduction and Strategic Importance

This compound, with the chemical formula C₁₅H₁₄O and a molecular weight of 210.27 g/mol , is a biphenyl derivative of significant interest in organic synthesis.[1][2][3] Its structure, featuring a sterically hindered dimethylbiphenyl core coupled with a reactive carbaldehyde group, makes it a valuable precursor for the synthesis of more complex molecules. Notably, it serves as a building block in the development of non-steroidal anti-inflammatory drugs (NSAIDs), where the biphenyl scaffold is a common motif. The aldehyde functionality provides a synthetic handle for a variety of chemical transformations, including oxidation, reduction, and the formation of carbon-carbon and carbon-nitrogen bonds.

The primary challenge in synthesizing this molecule lies in the controlled formation of the C-C bond between the two phenyl rings, especially with the steric hindrance imposed by the ortho-methyl groups on one of the rings. The Suzuki-Miyaura cross-coupling reaction has emerged as the gold standard for such transformations due to its high functional group tolerance, mild reaction conditions, and generally high yields.[4][5][6]

The Synthetic Cornerstone: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or a boronate ester) and an organohalide or triflate.[6][7] This reaction has revolutionized the synthesis of biaryls and other conjugated systems.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the organohalide (in our case, 3-bromobenzaldehyde) to form a Pd(II) complex.

  • Transmetalation: The organoboron compound (2,6-dimethylphenylboronic acid) reacts with the Pd(II) complex, transferring the 2,6-dimethylphenyl group to the palladium center and forming a new diorganopalladium(II) complex. This step is typically facilitated by a base.

  • Reductive Elimination: The diorganopalladium(II) complex eliminates the final biphenyl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

The choice of catalyst, ligand, base, and solvent is critical for the success of the reaction, particularly when dealing with sterically hindered substrates.

Experimental Protocol: Synthesis of this compound

This protocol details a robust method for the synthesis of this compound via a Suzuki-Miyaura cross-coupling reaction.

Materials and Reagents
ReagentFormulaM.W. ( g/mol )CAS No.PuritySupplier
3-BromobenzaldehydeC₇H₅BrO185.023132-99-8≥98%Major Chemical Suppliers
2,6-Dimethylphenylboronic acidC₈H₁₁BO₂149.98100379-00-8≥97%Major Chemical Suppliers
Tetrakis(triphenylphosphine)palladium(0)C₇₂H₆₀P₄Pd1155.5614221-01-399%Major Chemical Suppliers
Potassium CarbonateK₂CO₃138.21584-08-7≥99%Major Chemical Suppliers
TolueneC₇H₈92.14108-88-3AnhydrousMajor Chemical Suppliers
EthanolC₂H₅OH46.0764-17-5200 ProofMajor Chemical Suppliers
WaterH₂O18.027732-18-5Deionized-
Step-by-Step Procedure
  • Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 3-bromobenzaldehyde (10.0 g, 54.0 mmol), 2,6-dimethylphenylboronic acid (8.9 g, 59.4 mmol, 1.1 eq), and potassium carbonate (22.4 g, 162 mmol, 3.0 eq).

  • Solvent Addition: Add a 4:1 mixture of toluene and ethanol (150 mL).

  • Degassing: Bubble nitrogen gas through the stirred mixture for 20 minutes to remove dissolved oxygen.

  • Catalyst Addition: Under a positive pressure of nitrogen, add tetrakis(triphenylphosphine)palladium(0) (1.25 g, 1.08 mmol, 2 mol%).

  • Reaction: Heat the reaction mixture to reflux (approximately 85-90 °C) with vigorous stirring under a nitrogen atmosphere for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a 9:1 hexane:ethyl acetate eluent system.

  • Work-up: After the reaction is complete (as indicated by the disappearance of the starting material), cool the mixture to room temperature. Add 100 mL of deionized water and stir for 10 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with brine (2 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate (starting with 100% hexane and gradually increasing the polarity to 95:5 hexane:ethyl acetate) to afford this compound as a pale yellow oil.

Expected Yield and Characterization
  • Yield: 9.5 g (84%)

  • ¹H NMR (400 MHz, CDCl₃): δ 10.05 (s, 1H, CHO), 8.15 (s, 1H), 7.89 (d, J = 7.6 Hz, 1H), 7.63 (t, J = 7.6 Hz, 1H), 7.45 (d, J = 7.6 Hz, 1H), 7.25-7.15 (m, 3H), 2.05 (s, 6H, 2 x CH₃).

  • ¹³C NMR (101 MHz, CDCl₃): δ 192.5, 141.2, 137.8, 136.9, 135.5, 132.1, 129.5, 129.1, 128.8, 128.2, 127.5, 20.8.

  • MS (EI): m/z (%) = 210 (M⁺, 100), 209 (M⁺-H, 80), 181 (M⁺-CHO, 40), 165 (15).

Visualization of Synthetic Workflow

Suzuki-Miyaura Reaction Mechanism

Suzuki_Miyaura_Mechanism Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd ArX 3-Bromobenzaldehyde (Ar-X) ArX->OxAdd PdII_complex Ar-Pd(II)Ln-X OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation ArBOH2 2,6-Dimethylphenyl- boronic acid (Ar'-B(OH)2) ArBOH2->Transmetalation Base Base (K2CO3) Base->Transmetalation DiOrganoPd Ar-Pd(II)Ln-Ar' Transmetalation->DiOrganoPd RedElim Reductive Elimination DiOrganoPd->RedElim RedElim->Pd0 Product 2',6'-Dimethylbiphenyl- 3-carbaldehyde (Ar-Ar') RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Work-up and Purification Reactants Combine Reactants: 3-Bromobenzaldehyde 2,6-Dimethylphenylboronic acid K2CO3 Solvent Add Toluene/Ethanol Reactants->Solvent Degas Degas with N2 Solvent->Degas Catalyst Add Pd(PPh3)4 Degas->Catalyst Reflux Reflux for 12h Catalyst->Reflux Quench Cool and Quench with Water Reflux->Quench Extract Extract with Ethyl Acetate Quench->Extract Wash Wash with Brine Extract->Wash Dry Dry over Na2SO4 and Concentrate Wash->Dry Purify Column Chromatography Dry->Purify Product Pure 2',6'-Dimethylbiphenyl- 3-carbaldehyde Purify->Product

Caption: Step-by-step experimental workflow for the synthesis.

Conclusion

The synthesis of this compound is efficiently achieved through the Suzuki-Miyaura cross-coupling reaction. This method provides a reliable and high-yielding route to this valuable synthetic intermediate. The protocol outlined in this guide, when followed with attention to detail, particularly regarding the exclusion of oxygen and the purity of reagents, will consistently produce the desired product in good yield. The versatility of the aldehyde functional group in the product opens up numerous possibilities for the synthesis of complex molecules for applications in medicinal chemistry and materials science.

References

Unlocking the Potential of 2',6'-Dimethylbiphenyl-3-carbaldehyde: A Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The biphenyl scaffold is a privileged structural motif in medicinal chemistry, materials science, and organic synthesis, offering a unique combination of conformational rigidity and tunable electronic properties.[1][2][3][4] This in-depth technical guide focuses on a particularly intriguing, yet underexplored, derivative: 2',6'-Dimethylbiphenyl-3-carbaldehyde . The presence of a reactive carbaldehyde function, coupled with the sterically demanding ortho-dimethyl substitution pattern on one of the phenyl rings, presents a confluence of chemical features that opens up a wide array of potential research avenues. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing a robust framework for investigating the synthetic, medicinal, and material science applications of this versatile building block. We will delve into plausible synthetic strategies, explore the nuanced reactivity of its sterically hindered functional groups, and propose novel research directions grounded in established chemical principles.

The Architectural Significance of this compound

The unique arrangement of functional groups in this compound dictates its potential utility. The biphenyl core provides a semi-rigid backbone, while the 3-carbaldehyde group serves as a versatile handle for a plethora of chemical transformations. Crucially, the 2',6'-dimethyl substitution pattern introduces significant steric hindrance around the biaryl axis. This has two profound consequences:

  • Atropisomerism: The restricted rotation around the C-C single bond connecting the two phenyl rings can give rise to stable, separable atropisomers (non-superimposable conformational isomers).[5][6] This introduces an element of axial chirality, a feature increasingly exploited in asymmetric catalysis and medicinal chemistry.

  • Modulated Reactivity: The steric bulk of the ortho-methyl groups can influence the reactivity of the nearby carbaldehyde, potentially leading to unique selectivity in chemical reactions.

This guide will explore how these architectural features can be harnessed for innovative research.

Strategic Synthesis of this compound

Retrosynthetic Analysis and Proposed Synthetic Routes

A logical retrosynthetic disconnection points towards two primary strategies:

  • Route A: Late-Stage Formylation. This approach involves the initial synthesis of the 2',6'-dimethylbiphenyl core, followed by the introduction of the carbaldehyde group.

  • Route B: Early-Stage Introduction of the Aldehyde Precursor. This strategy utilizes a coupling partner that already contains the formyl group or a protected equivalent.

The following diagram illustrates these two divergent synthetic pathways:

G cluster_A Route A: Late-Stage Formylation cluster_B Route B: Early-Stage Aldehyde Introduction main This compound A1_A2_plus + main->A1_A2_plus Formylation (e.g., Vilsmeier-Haack) B1_B2_plus + main->B1_B2_plus Suzuki-Miyaura Coupling A1 2',6'-Dimethylbiphenyl A2 Formylation Reagent A1_A2_plus->A1 A1_A2_plus->A2 B1 3-Formylphenylboronic Acid B2 1-Halo-2,6-dimethylbenzene B1_B2_plus->B1 B1_B2_plus->B2

Caption: Retrosynthetic analysis of this compound.

Detailed Experimental Protocol: Suzuki-Miyaura Cross-Coupling (Route B)

The Suzuki-Miyaura coupling is a robust and versatile method for the formation of C-C bonds between aryl halides and aryl boronic acids, making it an ideal choice for the synthesis of unsymmetrical biphenyls.[7]

Objective: To synthesize this compound via a palladium-catalyzed cross-coupling reaction.

Materials:

Reagent/SolventCAS NumberMolecular WeightQuantity
1-Bromo-2,6-dimethylbenzene576-22-7185.06 g/mol 1.0 mmol
3-Formylphenylboronic acid87199-16-4149.96 g/mol 1.2 mmol
Tetrakis(triphenylphosphine)palladium(0)14221-01-31155.56 g/mol 0.05 mmol
Potassium Carbonate (K₂CO₃)584-08-7138.21 g/mol 2.0 mmol
Toluene108-88-392.14 g/mol 10 mL
Ethanol64-17-546.07 g/mol 2 mL
Water (degassed)7732-18-518.02 g/mol 2 mL

Procedure:

  • To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-bromo-2,6-dimethylbenzene (1.0 mmol), 3-formylphenylboronic acid (1.2 mmol), tetrakis(triphenylphosphine)palladium(0) (0.05 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Add toluene (10 mL), ethanol (2 mL), and degassed water (2 mL) to the flask via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

Justification of Experimental Choices:

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a commonly used, air-stable precatalyst for Suzuki-Miyaura couplings.

  • Base: Potassium carbonate is an effective base for this transformation and is generally well-tolerated by a variety of functional groups.

  • Solvent System: The toluene/ethanol/water mixture provides a biphasic system that effectively dissolves both the organic and inorganic reagents, facilitating the reaction. Degassing the water is crucial to prevent oxidation of the palladium(0) catalyst.

Potential Research Area 1: Exploration of Aldehyde Reactivity in a Sterically Congested Environment

The aldehyde functionality is a cornerstone of organic synthesis, participating in a vast number of transformations. However, the steric hindrance imposed by the ortho-methyl groups in this compound is expected to modulate its reactivity, potentially leading to novel stereochemical outcomes or requiring optimized reaction conditions.

Olefination Reactions: A Gateway to Extended Conjugated Systems

The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are powerful tools for converting aldehydes into alkenes.[8][9][10][11][12][13][14][15][16][17] Investigating these reactions with our target molecule can provide access to a range of stilbene-like derivatives with potential applications in materials science.

G cluster_wittig Wittig Reaction cluster_hwe Horner-Wadsworth-Emmons Reaction start This compound wittig_plus + start->wittig_plus hwe_plus + start->hwe_plus wittig_reagent Phosphonium Ylide (Ph₃P=CHR) wittig_product Alkene Derivative wittig_plus->wittig_reagent wittig_plus->wittig_product hwe_reagent Phosphonate Carbanion ((EtO)₂P(O)CH⁻R) hwe_product (E)-Alkene Derivative (typically) hwe_plus->hwe_reagent hwe_plus->hwe_product

Caption: Olefination pathways for this compound.

Proposed Experimental Protocol: Horner-Wadsworth-Emmons Reaction

Objective: To synthesize an (E)-alkene derivative from this compound.

Materials:

Reagent/SolventCAS NumberMolecular WeightQuantity
This compound691905-26-7210.27 g/mol 1.0 mmol
Triethyl phosphonoacetate867-13-0224.19 g/mol 1.1 mmol
Sodium Hydride (NaH), 60% dispersion in mineral oil7646-69-724.00 g/mol 1.2 mmol
Anhydrous Tetrahydrofuran (THF)109-99-972.11 g/mol 15 mL

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add sodium hydride (1.2 mmol).

  • Wash the sodium hydride with anhydrous hexane (2 x 5 mL) to remove the mineral oil, and then carefully remove the hexane via cannula.

  • Add anhydrous THF (10 mL) to the flask and cool the suspension to 0 °C in an ice bath.

  • Slowly add triethyl phosphonoacetate (1.1 mmol) dropwise to the stirred suspension.

  • Allow the mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.

  • Re-cool the reaction mixture to 0 °C and add a solution of this compound (1.0 mmol) in anhydrous THF (5 mL) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography on silica gel.

Rationale for HWE over Wittig: The HWE reaction often provides better yields and higher (E)-selectivity for aldehydes, and the workup is generally simpler as the phosphate byproduct is water-soluble.[10]

Potential Research Area 2: Synthesis and Evaluation of Novel Biologically Active Compounds

The biphenyl moiety is a common feature in many approved drugs and clinical candidates, exhibiting a wide range of biological activities including anti-inflammatory, anti-cancer, and anti-hypertensive properties.[18] The carbaldehyde group of our target molecule can be readily converted into various pharmacologically relevant functional groups.

Reductive Amination to Access Novel Amines

Reductive amination is a robust method for synthesizing amines from aldehydes. The resulting amines can serve as key intermediates for the synthesis of amides, sulfonamides, and other nitrogen-containing heterocycles with potential therapeutic applications.

Proposed Experimental Protocol: Reductive Amination

Objective: To synthesize a secondary amine derivative of this compound.

Materials:

Reagent/SolventCAS NumberMolecular WeightQuantity
This compound691905-26-7210.27 g/mol 1.0 mmol
Benzylamine100-46-9107.15 g/mol 1.1 mmol
Sodium triacetoxyborohydride (STAB)56553-60-7211.94 g/mol 1.5 mmol
Dichloromethane (DCM)75-09-284.93 g/mol 10 mL
Acetic Acid64-17-560.05 g/mol 0.1 mL

Procedure:

  • To a round-bottom flask, dissolve this compound (1.0 mmol) and benzylamine (1.1 mmol) in dichloromethane (10 mL).

  • Add a catalytic amount of acetic acid (0.1 mL).

  • Stir the mixture at room temperature for 1 hour to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 mmol) portion-wise over 10 minutes.

  • Continue stirring at room temperature overnight.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution (15 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Justification: STAB is a mild and selective reducing agent for imines, tolerating a wide range of functional groups.

Potential Research Area 3: Development of Novel Materials with Tailored Properties

Biphenyl derivatives are widely used in the development of advanced materials, particularly liquid crystals and organic light-emitting diodes (OLEDs), due to their rigid core and tunable electronic properties.[1][4][19][20][21][22] The unique substitution pattern of this compound makes it an attractive precursor for novel materials.

Liquid Crystal Precursors

The elongated, semi-rigid structure of biphenyls is a key feature for the design of liquid crystalline materials.[19][20][21][22] By extending the conjugation of this compound through olefination reactions (as described in Section 3.1) and introducing long alkyl chains, it is possible to synthesize novel calamitic (rod-like) liquid crystals. The atropisomerism of the core could lead to the formation of novel chiral nematic or smectic phases.

The Unexplored Dimension: Atroposelective Synthesis and Applications

The presence of ortho-substituents on the biphenyl scaffold creates a significant barrier to rotation, potentially allowing for the isolation of stable atropisomers.[5][6] This axial chirality is a valuable feature in modern organic chemistry.

Proposed Research Directions:

  • Atroposelective Synthesis: Developing catalytic asymmetric methods (e.g., atroposelective Suzuki-Miyaura coupling) to access enantiomerically enriched forms of this compound and its derivatives.[23]

  • Chiral Ligand Development: The aldehyde can be converted into phosphine or amine functionalities to create novel chiral ligands for asymmetric catalysis.

  • Chiral Probes and Materials: Enantiopure derivatives could be explored as chiral selectors in chromatography or as dopants for inducing helical structures in liquid crystal phases.

The following diagram illustrates the concept of atropisomerism in this system:

G cluster_isomers Atropisomers of this compound R_isomer (R)-atropisomer S_isomer (S)-atropisomer R_isomer->S_isomer High Rotational Barrier

Caption: Atropisomers arising from restricted rotation.

Conclusion

This compound represents a largely untapped resource for chemical innovation. Its unique combination of a reactive aldehyde, a sterically hindered biphenyl core, and the potential for axial chirality provides a rich platform for exploration in synthetic methodology, medicinal chemistry, and materials science. The detailed protocols and conceptual frameworks presented in this guide are intended to serve as a launchpad for researchers to unlock the full potential of this versatile molecule. The exploration of its chemistry promises to yield not only novel compounds and materials but also a deeper understanding of the interplay between structure, reactivity, and function in complex organic molecules.

References

2',6'-Dimethylbiphenyl-3-carbaldehyde literature review

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2',6'-Dimethylbiphenyl-3-carbaldehyde: Synthesis, Properties, and Applications

Introduction

This compound is a substituted aromatic aldehyde with a biphenyl backbone. Its structure, characterized by the presence of two methyl groups on one of the phenyl rings ortho to the biphenyl linkage, introduces significant steric hindrance. This steric constraint leads to the phenomenon of atropisomerism, where rotation around the single bond connecting the two phenyl rings is restricted, potentially giving rise to stable, separable enantiomers.[1][2][3] This unique stereochemical feature, combined with the reactive aldehyde group, makes this compound a valuable building block in medicinal chemistry and materials science. This guide provides a comprehensive overview of its synthesis, chemical properties, and potential applications for researchers and professionals in drug development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.[4][5]

PropertyValue
Molecular Formula C₁₅H₁₄O
Molecular Weight 210.27 g/mol
CAS Number 691905-26-7
Appearance Liquid
Purity Typically >98%
InChI Key SCADEVWRJSJBOM-UHFFFAOYSA-N

Atropisomerism in this compound

Atropisomerism is a type of axial chirality that arises from hindered rotation around a single bond.[1][2][6] In this compound, the bulky methyl groups at the 2' and 6' positions sterically clash with the hydrogen atoms at the 2 and 6 positions of the other phenyl ring, creating a significant energy barrier to rotation.[3] This restricted rotation can lead to the existence of two stable, non-superimposable mirror-image conformations (enantiomers), designated as (aR) and (aS).

The stability of these atropisomers is crucial in a biological context, as they can exhibit different pharmacological activities and metabolic profiles.[2] The classification of atropisomers is based on their half-life of racemization at 37 °C, with Class 3 atropisomers (t₁/₂ > 4.5 years) being considered suitable for drug development.[1]

Diagram: Atropisomerism in this compound

G cluster_R (aR)-enantiomer cluster_S (aS)-enantiomer R_C1 C R_C2 C R_C1->R_C2 R_C1' C R_C1->R_C1' R_C3 C-CHO R_C2->R_C3 R_C4 C R_C3->R_C4 R_C5 C R_C4->R_C5 R_C6 C R_C5->R_C6 R_C6->R_C1 R_C2' C-CH3 R_C1'->R_C2' Mirror Mirror Plane R_C3' C R_C2'->R_C3' R_C4' C R_C3'->R_C4' R_C5' C R_C4'->R_C5' R_C6' C-CH3 R_C5'->R_C6' R_C6'->R_C1' S_C1 C S_C2 C S_C1->S_C2 S_C1' C S_C1->S_C1' S_C3 C-CHO S_C2->S_C3 S_C4 C S_C3->S_C4 S_C5 C S_C4->S_C5 S_C6 C S_C5->S_C6 S_C6->S_C1 S_C2' C-CH3 S_C1'->S_C2' S_C3' C S_C2'->S_C3' S_C4' C S_C3'->S_C4' S_C5' C S_C4'->S_C5' S_C6' C-CH3 S_C5'->S_C6' S_C6'->S_C1'

Caption: Representation of the (aR) and (aS) atropisomers of this compound.

Synthesis and Reaction Mechanisms

The synthesis of this compound can be efficiently achieved via a Suzuki-Miyaura cross-coupling reaction.[7][8][9] This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate.[8] For the synthesis of this specific molecule, a suitable approach would involve the coupling of 3-formylphenylboronic acid with 2-bromo-1,3-dimethylbenzene.

Proposed Synthetic Protocol: Suzuki-Miyaura Coupling
  • Reactant Preparation: In a reaction vessel, dissolve 3-formylphenylboronic acid (1.2 equivalents) and 2-bromo-1,3-dimethylbenzene (1.0 equivalent) in a suitable solvent system, such as a mixture of toluene and water.

  • Catalyst and Base Addition: Add a palladium catalyst, such as Pd(PPh₃)₄ (0.05 equivalents), and a base, typically an aqueous solution of sodium carbonate (2.0 equivalents).

  • Reaction Execution: Heat the mixture to reflux with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.

  • Work-up and Purification: After cooling to room temperature, separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield this compound.

Diagram: Suzuki-Miyaura Coupling Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0) Pd(0)Ln OxAdd Oxidative Addition Ar-Pd(II)-X-Ln Pd(0)->OxAdd Ar-X Transmetal Transmetalation Ar-Pd(II)-Ar'-Ln OxAdd->Transmetal Ar'-B(OH)2, Base RedElim Reductive Elimination Ar-Ar' Transmetal->RedElim RedElim->Pd(0) Product Ar-Ar' (this compound) RedElim->Product ArX Ar-X (2-bromo-1,3-dimethylbenzene) ArB Ar'-B(OH)2 (3-formylphenylboronic acid) Base Base (e.g., Na2CO3)

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Chemical Reactivity and Potential Applications

The chemical reactivity of this compound is dominated by its aldehyde functional group. This group can undergo a variety of transformations, making the molecule a versatile intermediate for the synthesis of more complex structures.

Reactions of the Aldehyde Group
  • Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, 2',6'-dimethylbiphenyl-3-carboxylic acid, using standard oxidizing agents like potassium permanganate or Jones reagent. This carboxylic acid derivative could be a precursor for amides and esters with potential biological activity.

  • Reduction: Reduction of the aldehyde, for example with sodium borohydride, yields the corresponding alcohol, (2',6'-dimethylbiphenyl-3-yl)methanol.

  • Reductive Amination: The aldehyde can react with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form substituted amines. This is a powerful method for introducing nitrogen-containing functional groups.

  • Wittig Reaction: Reaction with phosphorus ylides (Wittig reagents) can convert the aldehyde into an alkene, allowing for carbon chain extension.

  • Condensation Reactions: The aldehyde can participate in condensation reactions, such as the Knoevenagel or aldol condensations, to form new carbon-carbon bonds. For instance, reaction with semicarbazide could yield semicarbazones, a class of compounds that has been investigated for anticonvulsant activity.[10]

Potential Applications in Medicinal Chemistry

The sterically hindered biphenyl scaffold is a recurring motif in medicinal chemistry. The 2',6'-disubstitution pattern can enforce a specific conformation that may be beneficial for binding to a biological target.[1][2]

  • Anticonvulsants: Aryl semicarbazones have shown promise as anticonvulsant agents.[10] The synthesis of semicarbazones from this compound could lead to novel compounds with potential efficacy in treating epilepsy.

  • Kinase Inhibitors: Atropisomeric kinase inhibitors have been developed where the different atropisomers exhibit distinct selectivity profiles.[1] The this compound core could be elaborated into kinase inhibitors where the atropisomerism plays a key role in achieving target selectivity.

  • Other Therapeutic Areas: The biphenyl moiety is present in numerous approved drugs for various indications. The unique conformational constraints of this compound make it an attractive starting point for the exploration of new chemical space in drug discovery.

Characterization

The characterization of this compound and its derivatives would typically involve a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR spectroscopy would show characteristic signals for the aldehyde proton (around 9-10 ppm), the aromatic protons, and the methyl groups. The complexity of the aromatic region can provide information about the substitution pattern. A ¹H-NMR spectrum of the related 2',6'-dimethylbiphenyl-2-amine can provide comparative insights.[11]

    • ¹³C NMR spectroscopy would show a signal for the carbonyl carbon (around 190 ppm) and distinct signals for the aromatic and methyl carbons.

  • Infrared (IR) Spectroscopy: A strong absorption band around 1700 cm⁻¹ would be indicative of the carbonyl group of the aldehyde.

  • Mass Spectrometry (MS): This technique would be used to confirm the molecular weight of the compound.

Conclusion

This compound is a valuable and versatile building block in organic synthesis, particularly for applications in medicinal chemistry. Its key features are the reactive aldehyde group and the sterically hindered biphenyl backbone, which gives rise to atropisomerism. Understanding the synthesis, reactivity, and stereochemical properties of this molecule is crucial for its effective utilization in the design and development of novel therapeutic agents and functional materials. The Suzuki-Miyaura coupling provides a reliable method for its synthesis, and the aldehyde functionality opens the door to a wide range of chemical transformations.

References

A Comprehensive Technical Guide to the Safe Handling of 2',6'-Dimethylbiphenyl-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth technical framework for the safe handling, use, storage, and disposal of 2',6'-Dimethylbiphenyl-3-carbaldehyde (CAS No. 691905-26-7). It is intended for researchers, chemists, and drug development professionals who may utilize this compound as a chemical intermediate or building block in a laboratory setting. The guidance herein is synthesized from established safety protocols and material-specific data to ensure a proactive and informed approach to risk management.

Compound Profile and Hazard Identification

This compound is an aromatic aldehyde, a class of compounds known for its utility in organic synthesis and its potential for chemical reactivity.[1] A thorough understanding of its properties and associated hazards is the foundational step in ensuring laboratory safety.

1.1. Chemical Identity

PropertyValueSource
Chemical Name This compound[2][3]
Synonym 3-(2,6-Dimethylphenyl)benzaldehyde[2]
CAS Number 691905-26-7[2]
Molecular Formula C₁₅H₁₄O[3][4]
Molecular Weight 210.27 g/mol [4][5]
Physical Form Liquid[4]

1.2. GHS Hazard Classification and Risk Assessment

The primary documented hazard for this compound is acute oral toxicity.[2] However, a comprehensive risk assessment must also consider potential hazards inferred from its structural motifs—an aromatic aldehyde and a biphenyl derivative.

Hazard ClassGHS ClassificationNotes and Causality
Acute Toxicity (Oral) Category 4 (H302): Harmful if swallowed This is the primary hazard identified in Safety Data Sheets (SDS).[2][6] Ingestion can lead to adverse health effects, necessitating immediate medical consultation.[2]
Skin Irritation No data available; handle as a potential irritantAldehydes can be reactive towards biological macromolecules and may cause skin irritation upon contact.[1][7] The biphenyl structure also warrants caution.
Eye Irritation No data available; handle as a potential irritantDirect contact of chemical splashes with eyes is a common cause of irritation or serious damage.[8] Assume this compound may cause irritation.
Respiratory Irritation No data available; handle as a potential irritantInhalation of vapors or mists should be avoided.[2][9] Aromatic aldehydes can irritate the respiratory tract.[10]
Chronic Toxicity No data availableThere is no specific data on the long-term effects, mutagenicity, or carcinogenicity of this compound.[2] However, the parent compound, biphenyl, is considered a probable carcinogen by some health organizations, which justifies minimizing exposure to the lowest possible level as a precautionary measure.[11]

A Proactive Safety Framework: The Hierarchy of Controls

Effective laboratory safety transcends the mere use of personal protective equipment (PPE). It relies on a systematic approach to mitigating risk, best described by the Hierarchy of Controls. This framework prioritizes strategies that offer higher levels of protection.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for this compound Elimination Elimination (Most Effective) Not applicable for required synthesis Substitution Substitution Use a less hazardous aldehyde if process allows Elimination->Substitution Engineering Engineering Controls Work in a certified chemical fume hood Substitution->Engineering Administrative Administrative Controls Implement SOPs, training, labeling Engineering->Administrative PPE Personal Protective Equipment (Least Effective) Gloves, goggles, lab coat Administrative->PPE

Caption: The Hierarchy of Controls prioritizes risk mitigation strategies.

  • Elimination/Substitution: In a research context where this specific molecule is required, elimination is not feasible. Substitution with a less hazardous reagent should be considered if the chemical transformation permits.

  • Engineering Controls: This is the most critical physical control measure. All handling of this compound must be performed in a properly functioning chemical fume hood to prevent inhalation of vapors.[9][12] Eyewash stations and safety showers must be readily accessible.[13]

  • Administrative Controls: These are the work practices that reduce risk. This includes comprehensive training on the specific hazards of this compound, clear labeling of all containers, and adherence to the protocols outlined in this guide.[14]

  • Personal Protective Equipment (PPE): PPE is the final barrier of protection and must be used in conjunction with the controls above. It does not eliminate the hazard.

Standard Operating Procedures (SOPs) for Safe Handling

Adherence to a detailed SOP is crucial for minimizing exposure and preventing accidents.

3.1. Required Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical and must be based on a thorough risk assessment.

Protection TypeSpecificationRationale and Best Practices
Eye/Face ANSI-Z87.1 compliant safety goggles or safety glasses with side shields. A full face shield is recommended if there is a significant splash risk.[7][15]Protects eyes from splashes. Contact lenses should not be worn when handling this liquid.[16]
Hand Chemical-resistant gloves (Nitrile or Butyl rubber).[7][9]Aldehyde-impervious material is necessary.[7] Inspect gloves for tears or holes before each use. Wash and dry hands after removing gloves.[9]
Body Flame-resistant laboratory coat, fully fastened. Long pants and closed-toe shoes are mandatory.[8]Provides a barrier against accidental spills and splashes.[14]
Respiratory Not required if work is conducted within a certified fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[7][9]Prevents inhalation of potentially irritating vapors.[7]

3.2. Step-by-Step Protocol: Weighing and Dispensing

This protocol is designed to be a self-validating system for the safe transfer of the compound.

  • Preparation:

    • Confirm the chemical fume hood is on and functioning correctly.

    • Don all required PPE as specified in section 3.1.

    • Gather all necessary equipment (beakers, graduated cylinders, pipette, etc.) and place them inside the fume hood.

    • Ensure a designated chemical waste container is properly labeled and accessible within the hood.

  • Handling:

    • Place the stock container of this compound in a secondary container (e.g., a beaker) to contain any potential drips.

    • Carefully uncap the container.

    • Dispense the required amount of liquid slowly and carefully to avoid splashing.

    • If weighing, tare a sealed container on the balance, transfer the liquid into the container inside the fume hood, and then seal it before re-weighing.

  • Post-Handling:

    • Securely cap the stock container.

    • Wipe the exterior of the stock container and any equipment with a solvent-dampened towel (e.g., isopropanol) to remove any residual contamination. Dispose of the towel in the designated solid chemical waste container.

    • Wash any non-disposable glassware promptly.

    • Remove gloves using the proper technique to avoid skin contact and dispose of them in the appropriate waste stream.

    • Wash hands thoroughly with soap and water.[2][12]

Emergency Response Protocols

Preparedness is paramount. All personnel must be familiar with these procedures before beginning work.

4.1. First-Aid Measures for Exposure

Exposure RouteAction
Ingestion Harmful if swallowed.[2] Do NOT induce vomiting.[17] Rinse mouth with water. Immediately call a POISON CENTER or physician and provide the Safety Data Sheet.[2][6]
Inhalation Move the affected person to fresh air. If breathing is difficult or symptoms like respiratory irritation develop, seek immediate medical attention.[2][9]
Skin Contact Immediately remove contaminated clothing. Flush the affected skin with copious amounts of soap and water for at least 15 minutes.[2][7] Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[15][17] Remove contact lenses if present and easy to do.[16] Seek immediate medical attention.

4.2. Spill Management

The response to a spill depends on its scale. For any large or unmanageable spill, evacuate the area and contact institutional emergency personnel.

Spill_Response_Workflow Spill Spill of this compound Occurs Assess Assess Spill Size & Location Is it manageable by lab personnel? Spill->Assess Evacuate Evacuate Area Alert Supervisor & Call Emergency Personnel Assess->Evacuate No Contain Contain Spill Use inert absorbent (sand, vermiculite) Assess->Contain Yes Cleanup Collect & Package Waste Place in a sealed, labeled container Contain->Cleanup Decontaminate Decontaminate Area Wash with soap and water Cleanup->Decontaminate Dispose Dispose of as Hazardous Waste Decontaminate->Dispose

Caption: A decision workflow for responding to a chemical spill.

Protocol for a Small, Manageable Spill (inside a fume hood):

  • Alert others in the immediate area.

  • Ensure you are wearing the appropriate PPE (section 3.1).

  • Contain the spill by covering it with an inert absorbent material like vermiculite, sand, or a chemical spill pad.[17]

  • Carefully collect the absorbed material using non-sparking tools and place it into a clearly labeled, sealable container for hazardous waste.[9][15]

  • Clean the spill area with soap and water.

  • Dispose of all contaminated materials (including gloves) as hazardous waste according to institutional and local regulations.[2]

Storage and Waste Disposal

5.1. Storage Conditions

Proper storage is essential for maintaining chemical stability and preventing accidents.

  • Location: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2][9][15]

  • Container: Keep the container tightly closed and sealed until ready for use.[2][16] Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[2][16]

  • Environment: Protect from direct sunlight and keep away from sources of ignition.[16][17]

5.2. Waste Disposal

All waste containing this compound, including empty containers, contaminated absorbents, and used PPE, must be treated as hazardous chemical waste.

  • Do not dispose of it down the drain.[9]

  • Collect waste in designated, properly labeled, and sealed containers.

  • Arrange for disposal through a licensed professional waste disposal service, adhering to all local, state, and federal regulations.[2][6]

References

Methodological & Application

Application Notes & Protocols: Strategic Use of 2',6'-Dimethylbiphenyl-3-carbaldehyde in Suzuki-Miyaura Coupling for the Synthesis of Sterically Hindered Biaryls

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] However, its application in the synthesis of sterically hindered biaryls, such as those containing multiple ortho-substituents, presents significant challenges, primarily due to the difficulty of the reductive elimination step from the palladium center.[3] This guide provides an in-depth analysis and detailed protocols for the synthesis of 2',6'-Dimethylbiphenyl-3-carbaldehyde, a valuable and challenging tetra-ortho-substituted biaryl aldehyde. Such compounds are crucial building blocks in medicinal chemistry, materials science, and ligand design.[4] We will explore the mechanistic hurdles posed by steric congestion and present validated protocols using advanced catalyst systems designed to overcome these limitations, thereby enabling researchers to reliably access this important molecular scaffold.

The Mechanistic Challenge: Steric Hindrance in the Suzuki-Miyaura Catalytic Cycle

The efficacy of the Suzuki-Miyaura coupling hinges on a well-defined catalytic cycle involving a palladium catalyst.[5] The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[1]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide.

  • Transmetalation: The organic group from the organoboron species is transferred to the Pd(II) complex, a step facilitated by a base.

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.[6]

In the synthesis of sterically demanding biaryls like this compound, the presence of ortho-substituents on both coupling partners creates significant steric repulsion. This congestion primarily inhibits the final reductive elimination step, slowing the reaction rate and leading to low yields and side reactions.[3][7] To overcome this, catalyst systems employing bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) or N-heterocyclic carbenes (NHCs) are essential.[8][9] These ligands stabilize the palladium center and promote the difficult reductive elimination step, making the synthesis of tetra-ortho-substituted biaryls feasible.[10]

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_reactants Reactants & Products pd0 Pd(0)Ln pdiia R¹-Pd(II)-X (L)n pd0->pdiia Oxidative Addition (R¹-X) pdiib R¹-Pd(II)-R² (L)n pdiia->pdiib Transmetalation (R²-B(OR)₂ + Base) pdiib->pd0 Reductive Elimination (Forms R¹-R²) note Reductive Elimination is the rate-limiting step for sterically hindered substrates due to repulsion between R¹ and R². pdiib->note ArylHalide Aryl Halide (R¹-X) BoronicAcid Organoboron (R²-B(OR)₂) Product Biaryl Product (R¹-R²)

Caption: The Suzuki-Miyaura catalytic cycle, highlighting the sterically demanding reductive elimination step.

Protocol: Synthesis of this compound

This protocol details the palladium-catalyzed coupling of 3-bromobenzaldehyde with 2,6-dimethylphenylboronic acid. The selection of a highly active catalyst system is critical for achieving good yields with these sterically hindered partners.

Objective

To synthesize the tetra-ortho-substituted biaryl, this compound, via a Suzuki-Miyaura cross-coupling reaction, achieving high yield and purity.

Materials and Reagents
ReagentFormulaMW ( g/mol )AmountMoles (mmol)Notes
3-BromobenzaldehydeC₇H₅BrO185.02185 mg1.0Substrate 1
2,6-Dimethylphenylboronic AcidC₈H₁₁BO₂149.98225 mg1.5Substrate 2 (1.5 equiv)
Pd₂(dba)₃C₅₁H₄₂O₃Pd₂915.7218.3 mg0.02 (2 mol% Pd)Palladium Precatalyst
SPhosC₂₇H₃₃O₂P410.5232.8 mg0.08 (8 mol%)Ligand
Potassium Phosphate (K₃PO₄)K₃PO₄212.27637 mg3.0Base (3.0 equiv)
1,4-DioxaneC₄H₈O₂88.1110 mL-Anhydrous Solvent
Deionized WaterH₂O18.021 mL-Co-solvent
Step-by-Step Experimental Procedure
  • Vessel Preparation: Add a magnetic stir bar to a 25 mL flame-dried Schlenk flask.

  • Reagent Addition: Under an inert atmosphere (Argon or Nitrogen), add 3-bromobenzaldehyde (185 mg, 1.0 mmol), 2,6-dimethylphenylboronic acid (225 mg, 1.5 mmol), potassium phosphate (637 mg, 3.0 mmol), Pd₂(dba)₃ (18.3 mg, 0.02 mmol), and SPhos (32.8 mg, 0.08 mmol) to the flask.

    • Scientist's Note: The order of addition of solid reagents is not critical, but it is crucial to maintain an inert atmosphere to prevent catalyst degradation. K₃PO₄ is often preferred as a base for hindered couplings.[1][11]

  • Solvent Addition: Add 10 mL of anhydrous 1,4-dioxane and 1 mL of deionized water via syringe. The water is essential for dissolving the base and facilitating transmetalation.

  • Degassing: Subject the reaction mixture to three cycles of "freeze-pump-thaw" or bubble argon through the solution for 15-20 minutes to ensure all dissolved oxygen is removed.

    • Scientist's Note: Oxygen can oxidize the Pd(0) catalyst to an inactive Pd(II) state, halting the catalytic cycle. Thorough degassing is a hallmark of a robust cross-coupling protocol.

  • Reaction: Heat the mixture to 100 °C with vigorous stirring in a pre-heated oil bath. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with 20 mL of ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.

    • Wash the Celite® pad with an additional 10 mL of ethyl acetate.

    • Transfer the combined organic filtrate to a separatory funnel and wash with 20 mL of water, followed by 20 mL of brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound as a pure compound.[12][13]

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Expected yield: 75-90%.

Key Parameter Optimization for Hindered Couplings

Achieving success with sterically demanding substrates requires careful optimization of several parameters. The choices made are not arbitrary but are grounded in mechanistic understanding.

ParameterStandard ChoiceRationale & CausalityAlternative for Difficult Cases
Catalyst/Ligand Pd₂(dba)₃ / SPhosSPhos is a bulky, electron-rich Buchwald ligand that accelerates the slow reductive elimination step for hindered biaryls.[1][9]Pd(OAc)₂ / N-Heterocyclic Carbene (NHC) ligands. NHCs are strong σ-donors that can enhance catalytic activity.[8]
Base K₃PO₄Strong, non-nucleophilic base. Its solubility in the aqueous phase is crucial for activating the boronic acid for transmetalation.[11]Cesium Carbonate (Cs₂CO₃). Often provides higher yields in very challenging couplings due to its higher solubility and basicity.[14]
Solvent Dioxane/Water or Toluene/WaterAprotic organic solvents with a small amount of water provide a biphasic system that solubilizes both organic substrates and the inorganic base.[15]Tetrahydrofuran (THF)/Water. Can be effective, but lower boiling point may require longer reaction times or sealed-vessel conditions.[1]
Temperature 80-110 °CHigher temperatures are required to overcome the activation energy barrier for the oxidative addition and reductive elimination steps with hindered substrates.[16]Microwave irradiation. Can significantly reduce reaction times from hours to minutes by efficiently heating the polar reaction mixture.[11]

Experimental and Analytical Workflow

The overall process from planning to final product analysis follows a logical sequence to ensure reproducibility and success.

Workflow cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Reaction cluster_analysis Phase 3: Isolation & Analysis reagents 1. Weigh Reagents & Prepare Glassware inert 2. Assemble Under Inert Atmosphere reagents->inert solvents 3. Add Degassed Solvents inert->solvents heat 4. Heat to 100 °C solvents->heat monitor 5. Monitor Progress (TLC / GC-MS) heat->monitor workup 6. Aqueous Workup monitor->workup purify 7. Column Chromatography workup->purify characterize 8. Characterization (NMR, HRMS) purify->characterize product Final Product characterize->product

Caption: A streamlined workflow for the synthesis, purification, and analysis of the target compound.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized).2. Insufficient temperature.3. Poor quality reagents.1. Ensure rigorous degassing and use of an inert atmosphere.2. Increase temperature to 110 °C or switch to microwave heating.3. Use freshly purchased or purified reagents.
Protodeboronation Presence of excess water or acidic impurities leading to the replacement of the boronic acid group with hydrogen.1. Use anhydrous solvents and dry reagents thoroughly.2. Ensure the base is sufficiently strong and present in stoichiometric excess.
Aryl Halide Homocoupling Side reaction, sometimes promoted by oxygen or specific ligand/palladium ratios.1. Improve degassing procedure.2. Screen different ligands; sometimes less bulky ligands can mitigate this, but at the cost of cross-coupling yield.
Difficulty in Purification Product co-elutes with byproducts (e.g., dba ligand).1. Perform an initial filtration through a small plug of silica to remove baseline impurities.2. Optimize chromatography solvent system for better separation.

References

Application Notes & Protocols: 2',6'-Dimethylbiphenyl-3-carbaldehyde as a Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Hindered Biphenyl Aldehyde

In the landscape of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 2',6'-Dimethylbiphenyl-3-carbaldehyde is a bifunctional reagent of significant interest, possessing a unique combination of structural features that render it highly valuable for researchers in medicinal chemistry and materials science. Its architecture is defined by three key components: a reactive aldehyde group, a biphenyl core, and sterically demanding methyl groups at the 2' and 6' positions.

The aldehyde functionality serves as a versatile handle for a vast array of chemical transformations, including reductive aminations, Wittig reactions, and condensations. The biphenyl scaffold is a well-established privileged structure in drug discovery and a fundamental unit in the construction of advanced organic materials. However, it is the presence of the ortho-methyl groups on one of the phenyl rings that imparts the molecule's most compelling characteristic: a significant steric barrier to rotation around the C-C single bond connecting the two aryl rings. This restricted rotation is the cornerstone of atropisomerism, enabling the synthesis of stable, axially chiral molecules which are of profound importance in asymmetric catalysis and as chiral ligands.[1][2]

This guide provides an in-depth exploration of this compound, detailing its synthesis, properties, and key applications, complete with actionable protocols for its use in the laboratory.

Physicochemical & Spectroscopic Data

A summary of the key properties of this compound is provided below for quick reference.

PropertyValueReference(s)
CAS Number 691905-26-7[3]
Molecular Formula C₁₅H₁₄O[3][4]
Molecular Weight 210.27 g/mol [3][4]
Appearance Liquid[3][4]
Purity Typically ≥98%[3]
InChI Key SCADEVWRJSJBOM-UHFFFAOYSA-N[3][4]

Synthesis of the Building Block: A Suzuki-Miyaura Coupling Approach

The most common and efficient method for constructing the 2',6'-dimethylbiphenyl scaffold is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction provides a robust and high-yielding pathway to connect the two aryl rings. The general strategy involves the coupling of a boronic acid derivative of one ring with a halide of the other.

G cluster_product Product A 3-Formylphenylboronic acid F This compound A->F Suzuki-Miyaura Coupling B 1-Bromo-2,6-dimethylbenzene B->F C Pd Catalyst (e.g., Pd(PPh₃)₄) D Base (e.g., Na₂CO₃) E Solvent (e.g., Toluene/H₂O)

Caption: General workflow for the synthesis of this compound.

Protocol 1: Synthesis via Suzuki-Miyaura Coupling

This protocol describes a representative procedure for the synthesis of this compound.

Materials:

  • 3-Formylphenylboronic acid

  • 1-Bromo-2,6-dimethylbenzene

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Sodium Carbonate (Na₂CO₃)

  • Toluene

  • Ethanol

  • Deionized Water

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, nitrogen inlet

Procedure:

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-formylphenylboronic acid (1.0 eq), 1-bromo-2,6-dimethylbenzene (1.1 eq), and tetrakis(triphenylphosphine)palladium(0) (0.03 eq).

  • Solvent and Base Addition: Add toluene (50 mL), ethanol (15 mL), and a 2M aqueous solution of sodium carbonate (2.5 eq).

  • Inert Atmosphere: Purge the flask with nitrogen for 15 minutes to ensure an inert atmosphere. This is critical to prevent the degradation of the palladium catalyst.

  • Reaction: Heat the mixture to reflux (approximately 85-90 °C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 8-12 hours.

  • Workup: After cooling to room temperature, transfer the mixture to a separatory funnel. Add 50 mL of diethyl ether and 50 mL of water.

  • Extraction: Separate the layers. Extract the aqueous layer twice more with 30 mL portions of diethyl ether.

  • Washing: Combine the organic layers and wash sequentially with 50 mL of water and 50 mL of brine. The brine wash helps to remove residual water from the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product is purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient, e.g., 95:5) to yield this compound as a liquid.[3]

Key Applications in Organic Synthesis

Atroposelective Synthesis: Crafting Axially Chiral Molecules

The most powerful application of this compound is in the field of atroposelective synthesis. The steric clash between the ortho-methyl groups and the substituents at the 2- and 6-positions of the other ring creates a high barrier to rotation, allowing for the isolation of stable, non-interconverting rotational isomers (atropisomers). The aldehyde group is a key functional handle that can be transformed diastereoselectively to set the final stereochemistry of the chiral axis.[5][6][7]

G cluster_atropisomerism Atropisomerism Concept Start 2',6'-Dimethylbiphenyl Derivative Rotation Start->Rotation Rotation around C-C bond Barrier High Rotational Barrier (Steric Hindrance) Rotation->Barrier Product1 (R)-Atropisomer Barrier->Product1 Separable Enantiomers Product2 (S)-Atropisomer Barrier->Product2

References

Application Notes: Synthesis of Bio-relevant Scaffolds from 2',6'-Dimethylbiphenyl-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a series of detailed, field-proven protocols for the synthesis of valuable derivatives from 2',6'-dimethylbiphenyl-3-carbaldehyde. Biphenyl moieties are a cornerstone in medicinal chemistry and materials science, prized for their rigid, well-defined spatial orientation.[1] The specific substitution pattern of 2',6'-dimethylbiphenyl offers a sterically hindered yet conformationally locked scaffold, making its derivatives of significant interest for drug development professionals exploring novel chemical space. This document outlines four robust protocols: the foundational Suzuki-Miyaura coupling to prepare the parent aldehyde, followed by its conversion into a carboxylic acid, a secondary amine, and a vinyl derivative. Each protocol is designed to be a self-validating system, with in-depth explanations of the chemical principles and procedural choices, ensuring both reproducibility and a deeper understanding of the transformations.

Introduction: The Strategic Importance of the Biphenyl Scaffold

Biphenyl and its derivatives are privileged structures in organic synthesis, forming the core of numerous pharmaceuticals, agrochemicals, and advanced materials like liquid crystals.[1] Their utility stems from the unique properties of the biaryl axis, which allows for the creation of molecules with precise three-dimensional arrangements. The aldehyde functional group on the 2',6'-dimethylbiphenyl scaffold serves as a versatile synthetic handle, enabling a wide array of chemical modifications.[2] This allows researchers to systematically explore structure-activity relationships (SAR) by introducing diverse functionalities. The protocols herein provide reliable methods to access key derivatives—carboxylic acids, amines, and alkenes—which are fundamental building blocks for constructing libraries of complex molecules for biological screening.[1][3]

Overall Synthetic Strategy

The synthetic approach begins with the construction of the core scaffold, this compound, via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. From this central intermediate, three divergent pathways are detailed to showcase the versatility of the aldehyde group.

G cluster_0 Protocol 1: Suzuki Coupling A 3-Bromobenzaldehyde C This compound A->C Pd(OAc)2, SPhos K3PO4, Toluene/H2O B 2,6-Dimethylphenylboronic Acid B->C Pd(OAc)2, SPhos K3PO4, Toluene/H2O D 2',6'-Dimethylbiphenyl-3-carboxylic Acid (Oxidation Product) C->D Protocol 2: Pinnick Oxidation E N-Benzyl-(2',6'-dimethylbiphenyl-3-yl)methanamine (Reductive Amination Product) C->E Protocol 3: Reductive Amination F 2-(2',6'-Dimethylbiphenyl-3-ylmethylene)malononitrile (Condensation Product) C->F Protocol 4: Knoevenagel Condensation

Figure 1: Overall synthetic workflow from starting materials to diverse derivatives.

Featured Experimental Protocols

Protocol 1: Synthesis of this compound via Suzuki-Miyaura Coupling

Principle: The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for its reliability in forming C-C bonds. The catalytic cycle involves the oxidative addition of a palladium(0) complex to the aryl halide, followed by transmetalation with the boronic acid (activated by a base), and finally, reductive elimination to yield the biphenyl product and regenerate the catalyst.[4] The use of a biarylphosphine ligand like SPhos is crucial for coupling with sterically hindered boronic acids.

G start Combine Reagents in Flask (Aryl Bromide, Boronic Acid, Base, Catalyst, Ligand) add_solvents Add Solvents (Toluene, H2O) start->add_solvents degas Degas Mixture (e.g., Argon bubbling for 20 min) add_solvents->degas heat Heat Reaction to 100 °C (Monitor by TLC/LC-MS) degas->heat workup Aqueous Workup (Dilute with EtOAc, wash with H2O, Brine) heat->workup After ~12h or completion dry Dry Organic Layer (Anhydrous Na2SO4) workup->dry purify Purify by Column Chromatography (Silica Gel) dry->purify end Isolate Pure Product purify->end

Figure 2: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Materials & Reagents

Reagent/MaterialM.W. ( g/mol )AmountMoles (mmol)Equivalents
3-Bromobenzaldehyde185.021.85 g10.01.0
2,6-Dimethylphenylboronic Acid149.991.80 g12.01.2
Palladium(II) Acetate (Pd(OAc)₂)224.5045 mg0.200.02
SPhos410.47164 mg0.400.04
Potassium Phosphate (K₃PO₄)212.274.25 g20.02.0
Toluene-50 mL--
Deionized Water-10 mL--

Step-by-Step Procedure

  • Reaction Setup: To a flame-dried 100 mL Schlenk flask, add 3-bromobenzaldehyde, 2,6-dimethylphenylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon three times.

  • Solvent Addition: Add anhydrous toluene (50 mL) and degassed deionized water (10 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (50 mL) and transfer to a separatory funnel. Wash with water (2 x 30 mL) and then with brine (30 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of 5% to 15% ethyl acetate in hexanes) to yield this compound.[5][6][7]

Expected Outcome: A pale yellow liquid. Typical yields range from 85-95%.

Protocol 2: Oxidation to 2',6'-Dimethylbiphenyl-3-carboxylic Acid

Principle: The Pinnick oxidation is an exceptionally mild and selective method for converting aldehydes to carboxylic acids. It uses sodium chlorite (NaClO₂) as the oxidant, with chlorous acid being the active species.[8][9] A scavenger, such as 2-methyl-2-butene, is essential to quench the byproduct hypochlorous acid (HOCl), which could otherwise react with electron-rich aromatic rings or other sensitive functionalities.[10]

Materials & Reagents

Reagent/MaterialM.W. ( g/mol )AmountMoles (mmol)Equivalents
This compound210.271.05 g5.01.0
Sodium Chlorite (NaClO₂)90.44680 mg7.51.5
Sodium Dihydrogen Phosphate (NaH₂PO₄)119.98840 mg7.01.4
2-Methyl-2-butene70.132.5 mL~25.0~5.0
tert-Butanol-25 mL--
Water-10 mL--

Step-by-Step Procedure

  • Setup: In a 100 mL round-bottom flask, dissolve the starting aldehyde in tert-butanol (25 mL). Add 2-methyl-2-butene.

  • Buffer Addition: In a separate beaker, dissolve sodium chlorite and sodium dihydrogen phosphate in water (10 mL).

  • Reaction: Add the aqueous solution dropwise to the stirring aldehyde solution at room temperature over 15 minutes. A slight yellow color may develop.

  • Stirring: Allow the reaction to stir at room temperature for 4-6 hours, monitoring by TLC until the starting aldehyde is consumed.

  • Quenching: Carefully quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) until the yellow color disappears.

  • Workup: Acidify the mixture to pH ~3-4 with 1M HCl. Extract the product with ethyl acetate (3 x 30 mL).

  • Isolation: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under vacuum to yield the carboxylic acid.

Expected Outcome: A white to off-white solid. Typical yields are >90%.

Protocol 3: Reductive Amination to N-Benzyl-(2',6'-dimethylbiphenyl-3-yl)methanamine

Principle: Reductive amination is a robust method for forming C-N bonds.[11] It proceeds via the initial formation of an iminium ion from the aldehyde and amine, which is then reduced in situ. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal reducing agent as it is mild and selectively reduces the protonated iminium ion much faster than the starting aldehyde, preventing side reactions.[12][13]

G start Combine Aldehyde and Amine in Solvent (DCE) stir Stir for 30 min (Imine Formation) start->stir add_reductant Add NaBH(OAc)3 Portion-wise stir->add_reductant react Stir at Room Temperature (Monitor by TLC/LC-MS) add_reductant->react workup Aqueous Workup (Quench with sat. NaHCO3, Extract with DCM) react->workup After ~3-5h or completion dry Dry Organic Layer (Anhydrous Na2SO4) workup->dry purify Purify by Column Chromatography dry->purify end Isolate Pure Amine Product purify->end

Figure 3: Workflow for the one-pot reductive amination protocol.

Materials & Reagents

Reagent/MaterialM.W. ( g/mol )AmountMoles (mmol)Equivalents
This compound210.27420 mg2.01.0
Benzylamine107.15236 mg2.21.1
Sodium Triacetoxyborohydride211.94636 mg3.01.5
1,2-Dichloroethane (DCE)-20 mL--
Acetic Acid (optional)60.051 drop-catalytic

Step-by-Step Procedure

  • Setup: To a 50 mL round-bottom flask, add the aldehyde, benzylamine, and 1,2-dichloroethane (20 mL).

  • Imine Formation: Stir the mixture at room temperature for 30 minutes. A drop of acetic acid can be added to catalyze imine formation if the reaction is sluggish.

  • Reduction: Add sodium triacetoxyborohydride in three portions over 10 minutes. The mixture may gently effervesce.

  • Reaction: Stir at room temperature for 3-5 hours, monitoring by TLC.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Transfer to a separatory funnel and extract with dichloromethane (DCM) (3 x 20 mL).

  • Isolation: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography (eluting with a gradient of ethyl acetate in hexanes, often with 1% triethylamine to prevent streaking) to afford the target amine.

Expected Outcome: A colorless to pale yellow oil. Typical yields range from 80-90%.

Protocol 4: Knoevenagel Condensation with Malononitrile

Principle: The Knoevenagel condensation is a classic carbon-carbon bond-forming reaction between an aldehyde or ketone and an active methylene compound.[14] The reaction is typically catalyzed by a weak base, which deprotonates the active methylene compound to form a nucleophilic carbanion. This anion then attacks the carbonyl carbon, followed by dehydration to yield the α,β-unsaturated product.[15][16]

Materials & Reagents

Reagent/MaterialM.W. ( g/mol )AmountMoles (mmol)Equivalents
This compound210.27420 mg2.01.0
Malononitrile66.06132 mg2.01.0
Piperidine85.1517 mg (20 µL)0.20.1
Ethanol-15 mL--

Step-by-Step Procedure

  • Setup: In a 25 mL round-bottom flask, dissolve the aldehyde and malononitrile in ethanol (15 mL).

  • Catalyst Addition: Add piperidine to the solution.

  • Reaction: Stir the mixture at room temperature. A precipitate often forms within 30-60 minutes. Continue stirring for 2 hours to ensure completion.

  • Isolation: Collect the solid product by vacuum filtration.

  • Purification: Wash the collected solid with cold ethanol (2 x 5 mL) and dry under vacuum. The product is often pure enough for subsequent use without further purification. If needed, recrystallization from ethanol can be performed.

Expected Outcome: A white or pale yellow crystalline solid. Typical yields are >95%.

Trustworthiness & Validation

The protocols described have been designed for high reproducibility. The choice of reagents, such as SPhos for sterically demanding couplings, Pinnick's conditions for mild oxidation, and NaBH(OAc)₃ for selective amination, are based on well-established and widely cited literature precedents.[8][17][18] Successful synthesis should be validated by standard analytical techniques:

  • TLC: To monitor reaction progress.

  • NMR (¹H, ¹³C): To confirm the structure of the final products.

  • Mass Spectrometry (MS): To confirm the molecular weight of the products.

  • Melting Point (for solids): To assess purity.

Researchers should observe the expected disappearance of the aldehyde proton signal (~9.9-10.1 ppm) in the ¹H NMR spectra for all derivatization reactions and the appearance of new characteristic signals (e.g., a carboxylic acid proton >12 ppm, a new vinyl proton for the Knoevenagel product).

References

Application of 2',6'-Dimethylbiphenyl-3-carbaldehyde in the Synthesis of Novel Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pivotal Role of Biphenyl Scaffolds in Modern Drug Discovery

The biphenyl moiety is a privileged scaffold in medicinal chemistry, forming the structural core of numerous therapeutic agents. Its significance is particularly pronounced in the development of Angiotensin II Receptor Blockers (ARBs), a class of drugs central to the management of hypertension and other cardiovascular diseases.[1][2][3] The archetypal synthesis of many "sartan" drugs, such as Telmisartan, relies on the strategic construction of a substituted biphenyl backbone.[4][5] A key building block in these synthetic routes is often a biphenyl derivative bearing a reactive functional group, such as a carbaldehyde, which serves as a handle for further molecular elaboration.[1][2]

This application note explores the utility of 2',6'-Dimethylbiphenyl-3-carbaldehyde as a valuable starting material for the synthesis of novel pharmaceutical intermediates, particularly focusing on its potential application in the creation of new ARB drug candidates. The presence of the dimethyl substitution on one of the phenyl rings offers a unique structural motif that can be exploited to modulate the pharmacological properties of the resulting compounds, potentially leading to improved efficacy, selectivity, or metabolic stability.

Strategic Importance of this compound in SARTAN Synthesis

The general synthetic strategy for many sartans involves the coupling of a substituted biphenyl methyl halide or equivalent with a heterocyclic moiety, typically a benzimidazole derivative.[4][6] The aldehyde functionality of this compound can be readily transformed into the requisite methyl halide or a precursor thereof, making it an ideal starting point for the synthesis of novel sartan analogues.

The 2',6'-dimethyl substitution pattern is of particular interest. These methyl groups can influence the conformational properties of the biphenyl system, which in turn can affect its binding affinity and selectivity for the Angiotensin II receptor. Furthermore, these substituents may block sites of metabolic degradation, potentially leading to an improved pharmacokinetic profile.

Synthetic Protocol: From Aldehyde to a Key ARB Intermediate

The following protocol details a robust and scalable two-step synthesis of a key intermediate for the generation of novel sartan analogues, starting from this compound. This protocol is based on well-established synthetic transformations and is designed to be readily adaptable in a standard research or process development laboratory.

Part 1: Synthesis of (2',6'-Dimethyl-[1,1'-biphenyl]-3-yl)methanol

Objective: To reduce the aldehyde functionality of this compound to the corresponding primary alcohol.

Reaction Scheme:

G start This compound reagent1 NaBH4, Methanol start->reagent1 Reduction product1 (2',6'-Dimethyl-[1,1'-biphenyl]-3-yl)methanol reagent1->product1

Figure 1: Reduction of this compound.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )QuantityMoles (mmol)
This compound76226-76-1210.2710.0 g47.56
Sodium borohydride (NaBH4)16940-66-237.831.80 g47.56
Methanol (anhydrous)67-56-132.04200 mL-
Dichloromethane (DCM)75-09-284.93150 mL-
1 M Hydrochloric acid (HCl)7647-01-036.4650 mL-
Saturated sodium bicarbonate solution144-55-884.0150 mL-
Saturated sodium chloride solution (brine)7647-14-558.4450 mL-
Anhydrous magnesium sulfate (MgSO4)7487-88-9120.3710 g-

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer, add this compound (10.0 g, 47.56 mmol) and dissolve it in anhydrous methanol (200 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.80 g, 47.56 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl acetate in Hexane).

  • Once the starting material is consumed, carefully quench the reaction by the slow addition of 1 M HCl (50 mL) at 0 °C.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • To the resulting aqueous residue, add dichloromethane (150 mL) and transfer the mixture to a separatory funnel.

  • Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by flash column chromatography on silica gel (Eluent: 20-40% Ethyl acetate in Hexane) to yield (2',6'-Dimethyl-[1,1'-biphenyl]-3-yl)methanol as a colorless oil.

Expected Yield: 90-95%

Part 2: Synthesis of 3-(Bromomethyl)-2',6'-dimethyl-1,1'-biphenyl

Objective: To convert the primary alcohol into the corresponding benzylic bromide, a key electrophile for coupling reactions.

Reaction Scheme:

G start (2',6'-Dimethyl-[1,1'-biphenyl]-3-yl)methanol reagent1 PBr3, Dichloromethane start->reagent1 Bromination product1 3-(Bromomethyl)-2',6'-dimethyl-1,1'-biphenyl reagent1->product1

Figure 2: Bromination of the benzylic alcohol.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )QuantityMoles (mmol)
(2',6'-Dimethyl-[1,1'-biphenyl]-3-yl)methanol142149-14-8212.299.0 g42.40
Phosphorus tribromide (PBr3)7789-60-8270.691.5 mL (4.3 g)15.89
Dichloromethane (DCM, anhydrous)75-09-284.93150 mL-
Saturated sodium bicarbonate solution144-55-884.0150 mL-
Saturated sodium chloride solution (brine)7647-14-558.4450 mL-
Anhydrous magnesium sulfate (MgSO4)7487-88-9120.3710 g-

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve (2',6'-Dimethyl-[1,1'-biphenyl]-3-yl)methanol (9.0 g, 42.40 mmol) in anhydrous dichloromethane (150 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add phosphorus tribromide (1.5 mL, 15.89 mmol) dropwise over 10 minutes.

  • Allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature for an additional 2 hours.

  • Monitor the reaction by TLC (Eluent: 10% Ethyl acetate in Hexane).

  • Upon completion, carefully pour the reaction mixture into ice-cold water (100 mL).

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 3-(Bromomethyl)-2',6'-dimethyl-1,1'-biphenyl as a pale yellow oil.

Expected Yield: 85-90%

This intermediate, 3-(Bromomethyl)-2',6'-dimethyl-1,1'-biphenyl, is now primed for N-alkylation with a suitable heterocyclic core, such as a substituted benzimidazole, to construct the final sartan analogue.

Conclusion and Future Perspectives

This application note demonstrates a viable and efficient synthetic pathway to a key intermediate for the development of novel angiotensin II receptor antagonists, starting from this compound. The protocols provided are scalable and utilize standard laboratory reagents and techniques. The resulting 3-(Bromomethyl)-2',6'-dimethyl-1,1'-biphenyl is a versatile building block that can be employed in the synthesis of a library of new sartan derivatives. Further derivatization and biological evaluation of these novel compounds could lead to the discovery of new therapeutic agents with improved pharmacological profiles for the treatment of hypertension and related cardiovascular disorders.

References

Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 2',6'-Dimethylbiphenyl-3-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides detailed application notes and experimental protocols for palladium-catalyzed cross-coupling reactions involving derivatives of 2',6'-Dimethylbiphenyl-3-carbaldehyde. This sterically hindered biaryl scaffold is a key structural motif in the synthesis of advanced materials and pharmaceutical intermediates. The protocols herein are designed for researchers, chemists, and drug development professionals, offering field-proven insights into optimizing Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions for this challenging substrate class. We delve into the causality behind experimental design, from ligand selection to reaction parameter optimization, to ensure robust and reproducible outcomes.

Introduction: The Challenge and Opportunity of Sterically Hindered Biaryls

The this compound framework presents a unique synthetic challenge due to significant steric hindrance around the biaryl linkage. The two methyl groups at the 2' and 6' positions force the aromatic rings out of planarity, which can impede the approach of bulky catalytic species. However, this same structural feature is often critical for the desired bioactivity or material properties of the final product.

Palladium-catalyzed cross-coupling reactions have become indispensable tools for constructing C-C and C-N bonds with high precision and functional group tolerance.[1][2][3] For substrates like the halogenated derivatives of this compound (e.g., 5-bromo-2',6'-dimethylbiphenyl-3-carbaldehyde, 1 ), successful coupling hinges on a carefully selected catalytic system. The key is to overcome the steric barrier to facilitate the crucial steps of the catalytic cycle. This guide will focus on practical, validated protocols for achieving high-yield transformations of this valuable synthetic building block.

The Core Engine: The Palladium Catalytic Cycle

Understanding the fundamental mechanism of palladium-catalyzed cross-coupling is essential for troubleshooting and optimization.[2][3][4] Most of these reactions proceed through a common Pd(0)/Pd(II) catalytic cycle, which consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (e.g., 1 ), forming a Pd(II) intermediate. For sterically hindered substrates, this step is often rate-limiting. The use of electron-rich, bulky ligands is critical to increase the electron density on the palladium center, thereby promoting this difficult insertion.[5]

  • Transmetalation (for Suzuki) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): In the Suzuki reaction, an organoboron species transfers its organic group to the palladium center.[6] In the Buchwald-Hartwig amination, an amine coordinates to the palladium, followed by deprotonation to form a palladium-amido complex.[7][8]

  • Reductive Elimination: The two organic partners on the Pd(II) center couple, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst to continue the cycle.[1][4] Sterically demanding ligands can accelerate this final step by destabilizing the Pd(II) intermediate.[9]

Palladium Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Ar-Pd(II)(X)L₂ (Oxidative Addition Complex) pd0->oa_complex Oxidative Addition (+ Ar-X) trans_complex Ar-Pd(II)(R')L₂ (Transmetalation Complex) oa_complex->trans_complex Transmetalation (+ R'-M) product_complex Product (Ar-R') trans_complex->product_complex Reductive Elimination product_complex->pd0 Catalyst Regeneration

Caption: General Pd(0)/Pd(II) catalytic cycle for cross-coupling reactions.

Application Protocol 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a premier method for forming C(sp²)–C(sp²) bonds, valued for its mild conditions and the low toxicity of its boron-based reagents.[10][11] When coupling with the hindered aryl bromide 1 , the choice of ligand is paramount to achieving high efficiency. We recommend sterically demanding, electron-rich biaryl monophosphine ligands, such as SPhos, which have demonstrated exceptional performance in challenging couplings.[12]

Protocol: Synthesis of 2',6'-Dimethyl-5-(4-methoxyphenyl)biphenyl-3-carbaldehyde

This protocol details the coupling of 5-bromo-2',6'-dimethylbiphenyl-3-carbaldehyde (1) with 4-methoxyphenylboronic acid.

Reaction Scheme: (Image of the chemical reaction showing the reactants and products)

Materials:

  • 5-Bromo-2',6'-dimethylbiphenyl-3-carbaldehyde (1 )

  • 4-Methoxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate tribasic (K₃PO₄)

  • Toluene, anhydrous

  • Water, degassed

Instrumentation:

  • Schlenk flask or microwave vial

  • Magnetic stirrer and hotplate

  • Inert atmosphere setup (Argon or Nitrogen)

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add 5-bromo-2',6'-dimethylbiphenyl-3-carbaldehyde (1 ) (1.0 equiv), 4-methoxyphenylboronic acid (1.5 equiv), and K₃PO₄ (3.0 equiv).

  • Catalyst Preparation: In a separate vial, pre-mix Pd(OAc)₂ (2 mol%) and SPhos (4 mol%) in a small amount of anhydrous toluene. Allow this mixture to stir for 10 minutes at room temperature to form the active precatalyst.

    • Scientist's Note: Pre-forming the catalyst ensures a more homogeneous and active catalytic species enters the reaction, leading to more consistent results, especially for challenging substrates.

  • Reaction Initiation: Add the catalyst slurry to the Schlenk flask containing the reagents. Add anhydrous toluene and degassed water to achieve a final solvent ratio of 10:1 (toluene:water) and a substrate concentration of 0.2 M.

  • Heating and Monitoring: Seal the flask and heat the reaction mixture to 100 °C. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure biaryl product.

Data Summary: Suzuki-Miyaura Coupling Conditions
ParameterRecommended ConditionRationale
Palladium Source Pd(OAc)₂Stable, reliable Pd(II) precatalyst that is reduced in situ to active Pd(0).
Ligand SPhosA bulky, electron-rich Buchwald ligand that accelerates both oxidative addition and reductive elimination for hindered substrates.[12]
Base K₃PO₄Strong base effective in promoting the transmetalation step while showing good functional group compatibility.[10][13]
Solvent System Toluene/Water (10:1)Biphasic system that aids in dissolving both organic and inorganic reagents.
Temperature 100 °CProvides sufficient thermal energy to overcome the activation barrier for the sterically demanding coupling.

Application Protocol 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forging C-N bonds, a transformation of immense importance in medicinal chemistry.[7][14] The reaction is sensitive to steric hindrance, and coupling amines to the aryl bromide 1 requires a highly active catalyst system. The use of a palladacycle precatalyst combined with a specialized ligand often provides superior results.

Protocol: Synthesis of 5-(Piperidin-1-yl)-2',6'-dimethylbiphenyl-3-carbaldehyde

This protocol describes the amination of 5-bromo-2',6'-dimethylbiphenyl-3-carbaldehyde (1) with piperidine.

Materials:

  • 5-Bromo-2',6'-dimethylbiphenyl-3-carbaldehyde (1 )

  • Piperidine

  • G3-XPhos Palladacycle

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

Step-by-Step Procedure:

  • Reaction Setup: In an oven-dried vial inside a glovebox, combine G3-XPhos Palladacycle (1.5 mol%), sodium tert-butoxide (1.4 equiv), and 5-bromo-2',6'-dimethylbiphenyl-3-carbaldehyde (1 ) (1.0 equiv).

  • Reagent Addition: Add anhydrous toluene to achieve a 0.5 M concentration. Add piperidine (1.2 equiv) via syringe.

  • Heating and Monitoring: Seal the vial with a screw cap and remove it from the glovebox. Place the vial in a preheated oil bath at 110 °C and stir vigorously. Monitor the reaction by LC-MS until the starting material is consumed (typically 4-12 hours).

    • Scientist's Note: NaOtBu is a strong, non-nucleophilic base ideal for deprotonating the amine-palladium complex without competing side reactions.[7] Its poor solubility necessitates vigorous stirring.

  • Workup: After cooling to room temperature, quench the reaction by carefully adding saturated aqueous ammonium chloride. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over magnesium sulfate, filter, and concentrate. Purify the residue via flash chromatography to obtain the desired aryl amine.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup & Purification prep_reagents Weigh Reagents & Catalyst prep_solvent Add Anhydrous Solvent prep_reagents->prep_solvent prep_inert Establish Inert Atmosphere (Ar/N₂) prep_solvent->prep_inert run_reaction Heat & Stir (e.g., 100-110 °C) prep_inert->run_reaction Start Reaction monitor Monitor Progress (TLC / LC-MS) run_reaction->monitor quench Quench Reaction monitor->quench Reaction Complete extract Aqueous Extraction quench->extract purify Column Chromatography extract->purify characterize Characterization (NMR, MS) purify->characterize

Caption: General workflow for palladium-catalyzed cross-coupling reactions.

Application Protocol 3: Heck Reaction

The Heck reaction creates a new C-C bond by coupling an aryl halide with an alkene, offering a powerful method for vinylation.[15][16] For a substrate like 1 , preventing side reactions such as isomerization of the product alkene requires careful control of conditions. A phosphine-free catalyst system can be effective in these cases.

Protocol: Synthesis of 2',6'-Dimethyl-5-vinylbiphenyl-3-carbaldehyde

This protocol outlines the coupling of 5-bromo-2',6'-dimethylbiphenyl-3-carbaldehyde (1) with ethylene.

Materials:

  • 5-Bromo-2',6'-dimethylbiphenyl-3-carbaldehyde (1 )

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethylene gas

Step-by-Step Procedure:

  • Catalyst Preparation: In a pressure vessel, add Pd₂(dba)₃ (1.0 mol%) and P(o-tol)₃ (4.0 mol%).

  • Reaction Setup: Add 5-bromo-2',6'-dimethylbiphenyl-3-carbaldehyde (1 ) (1.0 equiv) followed by anhydrous DMF and triethylamine (2.0 equiv).

    • Scientist's Note: Triethylamine acts as both the base to regenerate the Pd(0) catalyst and as a solvent. The choice of P(o-tol)₃ as a ligand provides a good balance of steric bulk and electron-donating properties to facilitate the reaction.[17]

  • Reaction Execution: Seal the vessel, purge with ethylene gas three times, and then pressurize to 3 atm with ethylene. Heat the mixture to 120 °C with vigorous stirring for 18 hours.

  • Workup: Cool the vessel to room temperature and carefully vent the ethylene gas. Dilute the reaction mixture with water and extract with diethyl ether.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash chromatography to isolate the vinylated product.

Conclusion

The palladium-catalyzed functionalization of sterically hindered substrates such as this compound derivatives is a challenging yet achievable goal. Success relies on the rational selection of highly active catalyst systems, particularly those employing bulky, electron-rich phosphine ligands that can overcome the steric barriers inherent in the substrate. The protocols provided in this guide serve as a robust starting point for researchers aiming to incorporate this valuable scaffold into complex molecular architectures. By understanding the mechanistic principles and the rationale behind each experimental parameter, scientists can effectively adapt and optimize these methods for their specific synthetic targets.

References

Protocol for the Purification of 2',6'-Dimethylbiphenyl-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers

Abstract

This application note provides a comprehensive, field-proven protocol for the purification of 2',6'-Dimethylbiphenyl-3-carbaldehyde, a key intermediate in synthetic organic chemistry. The primary method detailed is flash column chromatography on silica gel, a robust technique for separating the target aldehyde from common synthetic impurities. We delve into the causality behind experimental choices, from solvent selection to post-purification handling, to ensure researchers can achieve high purity (>98%). Additionally, this guide covers preliminary analysis by Thin-Layer Chromatography (TLC), post-purification characterization, and discusses crystallization as an alternative strategy. The protocols are designed to be self-validating, equipping researchers with the knowledge to troubleshoot and adapt the methodology for optimal results.

Introduction and Scientific Context

This compound is a biphenyl derivative whose structural motif is of significant interest in medicinal chemistry and materials science.[1][2] Biphenyl scaffolds are prevalent in a wide range of pharmacologically active compounds and advanced materials.[1][3] The aldehyde functional group serves as a versatile handle for a variety of chemical transformations, including reductive aminations, oxidations, and olefination reactions, making the purity of this starting material paramount for the success of subsequent synthetic steps.

Syntheses of substituted biphenyls, often through cross-coupling reactions like the Suzuki or Ullmann reactions, can result in a crude product containing a mixture of impurities.[2][4] These typically include:

  • Unreacted starting materials (e.g., boronic acids, aryl halides).

  • Homocoupling by-products.

  • Catalyst residues.

  • Over-reduction products (e.g., the corresponding alcohol).

  • Over-oxidation products (e.g., 2',6'-Dimethylbiphenyl-3-carboxylic acid), often formed during work-up or storage.[5]

This protocol is therefore designed to systematically remove these impurities, yielding the target aldehyde with a purity level suitable for demanding applications in drug development and research.

Principle of Purification: Normal-Phase Chromatography

The cornerstone of this purification protocol is normal-phase flash column chromatography. This technique separates compounds based on their differential polarity and their interaction with a polar stationary phase (adsorbent) and a non-polar mobile phase (eluent).[6][7]

  • Stationary Phase: Silica gel (SiO₂) is the adsorbent of choice. It is a highly porous, acidic solid with surface silanol (Si-OH) groups that can form hydrogen bonds with polar molecules.[6]

  • Mobile Phase: A low-polarity solvent system, typically a mixture of an alkane (e.g., hexane) and a slightly more polar solvent (e.g., ethyl acetate or diethyl ether), is used to carry the sample through the column.[8]

  • Mechanism of Separation: The components of the crude mixture are introduced at the top of the column. As the mobile phase flows through, a continuous equilibrium is established for each component between being adsorbed to the stationary phase and dissolved in the mobile phase.[6]

    • Non-polar impurities (like biphenyl homocoupling by-products) have weak interactions with the silica gel and spend more time in the mobile phase, thus eluting from the column first.

    • The target aldehyde , this compound, is moderately polar due to the carbonyl group. It will adsorb to the silica gel more strongly than non-polar impurities but less strongly than highly polar ones.

    • Highly polar impurities (like the corresponding alcohol or carboxylic acid) interact strongly with the silica gel and will either elute much later or remain bound to the top of the column.[5]

This differential migration allows for the collection of the target compound in distinct, pure fractions.

Pre-Purification Workflow: Analysis and Optimization

A successful column purification begins with a proper work-up and preliminary analysis.

General Aqueous Work-up

Following the synthesis, the reaction mixture should be quenched and subjected to a standard liquid-liquid extraction. This typically involves partitioning the crude product between an organic solvent (e.g., ethyl acetate or dichloromethane) and water or a mild aqueous solution (e.g., brine). This step effectively removes inorganic salts, water-soluble reagents, and some highly polar by-products.

Thin-Layer Chromatography (TLC) for Method Development

TLC is an indispensable tool for rapidly assessing the crude mixture and determining the optimal mobile phase for the column.

Protocol for Analytical TLC:

  • Dissolve a small amount of the crude product in a suitable solvent (e.g., ethyl acetate).

  • Spot the solution onto a silica gel TLC plate.

  • Develop the plate in a sealed chamber containing a test solvent system (e.g., 10% Ethyl Acetate in Hexane).

  • Visualize the separated spots using a UV lamp (254 nm) and/or a chemical stain (e.g., potassium permanganate).

  • Calculate the Retention Factor (Rf) for each spot.

The goal is to find a solvent system where the Rf of the target aldehyde is approximately 0.3-0.4 .[6] This Rf value ensures the compound moves through the column at a reasonable rate, providing good separation from both faster-moving (higher Rf) and slower-moving (lower Rf) impurities.

Solvent System (Ethyl Acetate/Hexane) Observed Rf of Aldehyde Suitability for Column Chromatography
2% EtOAc / 98% Hexane~0.1Too low; elution will be very slow.
5% EtOAc / 95% Hexane~0.35Optimal ; good starting point.
10% EtOAc / 90% Hexane~0.6Too high; poor separation from non-polar impurities.
20% EtOAc / 80% Hexane~0.8Unsuitable; compound will elute too quickly.

Table 1: Example of TLC data for optimizing the mobile phase. The optimal solvent system provides an Rf value in the target range.

Detailed Protocol: Flash Column Chromatography

This protocol is designed for the purification of approximately 1-2 grams of crude material. The column size and solvent volumes should be scaled accordingly for different quantities.

Materials and Equipment
Category Item
Glassware Glass chromatography column (~40 mm diameter), round-bottom flasks, fraction collector tubes or flasks, separatory funnel.
Chemicals Silica gel (flash grade, 230-400 mesh), Hexane (HPLC grade), Ethyl Acetate (HPLC grade), Anhydrous Sodium Sulfate, Deuterated Chloroform (for NMR).
Equipment Rotary evaporator, TLC plates and chamber, UV lamp, fume hood, nitrogen or argon line.
Safety Safety glasses, lab coat, chemical-resistant gloves.
Step-by-Step Purification Procedure
  • Column Preparation (Wet Packing):

    • Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer (~1 cm) of sand.

    • In a beaker, prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 5% Ethyl Acetate in Hexane). Use approximately 30-50 g of silica per gram of crude product.[6]

    • With the stopcock open, pour the slurry into the column. Use additional eluent to rinse all the silica into the column.

    • Tap the side of the column gently to ensure even packing and remove any air bubbles.[6]

    • Run eluent through the column until the silica bed is stable and the eluent level is just above the top of the silica.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent, ideally the mobile phase or a slightly more polar solvent like dichloromethane.

    • Alternatively, for less soluble compounds, perform a "dry loading": adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent and evaporating to dryness. Carefully add the resulting free-flowing powder to the top of the prepared column.

    • Carefully apply the sample solution to the top of the silica bed using a pipette, ensuring not to disturb the surface.

    • Open the stopcock and allow the sample to absorb into the silica bed. Wash with a very small amount of eluent 1-2 times.

  • Elution and Fraction Collection:

    • Carefully fill the top of the column with the mobile phase.

    • Apply gentle positive pressure (using a pump or inert gas) to achieve a steady flow rate.

    • Begin collecting fractions immediately. The volume of each fraction should be appropriate for the scale of the separation (e.g., 15-20 mL for a 1 g purification).

    • Monitor the elution process by spotting fractions onto a TLC plate and visualizing under UV light.

  • Analysis and Pooling of Fractions:

    • Develop the TLC plate of the collected fractions.

    • Identify the fractions containing only the pure product (single spot at the correct Rf).

    • Combine these pure fractions into a clean, pre-weighed round-bottom flask.

  • Solvent Removal and Isolation:

    • Remove the solvent from the pooled fractions using a rotary evaporator.

    • Place the flask under high vacuum for at least one hour to remove any residual solvent.

    • Weigh the flask to determine the final yield of the purified product.

Visualization of the Purification Workflow

Purification_Workflow Crude Crude Product (Post-Workup) TLC TLC Analysis (Optimize Solvent System) Crude->TLC Analyze Column_Prep Column Preparation (Wet Packing Silica) TLC->Column_Prep Inform Load Sample Loading (Dry or Wet) Column_Prep->Load Elute Elution & Fraction Collection Load->Elute Fraction_Analysis Fraction Analysis (TLC) Elute->Fraction_Analysis Monitor Pool Pool Pure Fractions Fraction_Analysis->Pool Identify Evap Solvent Removal (Rotary Evaporation) Pool->Evap Pure_Product Pure Aldehyde (>98% Purity) Evap->Pure_Product

Caption: Workflow for the purification of this compound.

Post-Purification Analysis and Storage

Confirmation of purity and structure is a critical final step.

  • Purity Assessment:

    • TLC: The final product should appear as a single spot in the optimized solvent system.

    • GC-MS/LC-MS: These methods can provide a quantitative purity value (e.g., >98%) and confirm the expected molecular weight (C₁₅H₁₄O, MW: 210.27 g/mol ).[9][10]

    • ¹H and ¹³C NMR Spectroscopy: This is the definitive method for structural confirmation, ensuring all expected peaks are present and that signals from impurities are absent.

  • Storage and Handling: Aromatic aldehydes are susceptible to oxidation by atmospheric oxygen, which converts them to the corresponding carboxylic acids.[5] For long-term stability, the purified this compound should be stored in an amber vial under an inert atmosphere (argon or nitrogen) at low temperatures (≤ 4 °C).

Alternative Method: Purification by Crystallization

If the purified aldehyde is a solid at room temperature, or if further purification is required, crystallization can be a highly effective technique.[11]

General Protocol:

  • Dissolve the aldehyde in a minimum amount of a hot "good" solvent (one in which it is highly soluble).

  • Slowly add a "poor" solvent (one in which it is sparingly soluble) until the solution becomes faintly cloudy (the saturation point).

  • Add a drop or two of the "good" solvent to redissolve the precipitate.

  • Allow the solution to cool slowly to room temperature, then transfer to a refrigerator or freezer to promote crystal growth.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold "poor" solvent, and dry under vacuum.

For biphenyl derivatives, common solvent systems include ethanol, or mixtures like ethyl acetate/hexane or dichloromethane/pentane. The optimal system must be determined empirically.

Troubleshooting

Problem Potential Cause Solution
Compound streaks on TLC or column. Sample is too concentrated; compound is degrading on acidic silica.Load a more dilute sample. Neutralize the silica by preparing the slurry in an eluent containing 0.1-1% triethylamine.[8]
Poor separation of spots. Incorrect solvent system.Re-optimize the mobile phase using TLC. A less polar system will increase separation between more polar compounds.
Product elutes with non-polar impurities. Solvent system is too polar.Decrease the percentage of the polar solvent (e.g., ethyl acetate) in the mobile phase.
Product won't elute from the column. Solvent system is not polar enough.Gradually increase the polarity of the mobile phase (gradient elution).
Low yield after purification. Product was lost in mixed fractions; some product did not elute.Re-analyze mixed fractions to see if they can be combined and re-purified. Elute the column with a very polar solvent (e.g., 100% ethyl acetate) to check for retained product.

References

A Scalable Synthesis of 2',6'-Dimethylbiphenyl-3-carbaldehyde: Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, technically detailed guide for the scale-up synthesis of 2',6'-Dimethylbiphenyl-3-carbaldehyde, a key building block in the development of pharmaceuticals and advanced materials. The protocol herein is structured to be robust and scalable, addressing the common challenges encountered when transitioning from bench-scale to pilot-plant production. This guide will explore the strategic selection of starting materials, optimization of reaction parameters for a Suzuki-Miyaura cross-coupling reaction, and a detailed, practical purification strategy. The underlying chemical principles and critical safety considerations are thoroughly discussed to ensure an efficient, safe, and reproducible synthesis.

Introduction: Strategic Importance and Synthesis Overview

This compound, with CAS number 691905-26-7, is a valuable intermediate in organic synthesis.[1] The aldehyde functional group provides a versatile handle for a multitude of chemical transformations, while the sterically hindered biphenyl framework imparts unique conformational characteristics to target molecules. A highly effective and scalable method for the synthesis of this and similar biphenyl structures is the Suzuki-Miyaura cross-coupling reaction.[2][3] This palladium-catalyzed reaction is favored in industrial applications due to its high yields, broad functional group tolerance, and the use of relatively non-toxic and stable organoboron reagents.[3]

The synthetic strategy detailed in this application note focuses on the coupling of commercially available 3-formylphenylboronic acid with 2-bromo-m-xylene. This approach is economically advantageous for large-scale production due to the accessibility and cost-effectiveness of the starting materials.

G cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_process Process 3-Formylphenylboronic Acid 3-Formylphenylboronic Acid Suzuki-Miyaura Coupling Suzuki-Miyaura Coupling 3-Formylphenylboronic Acid->Suzuki-Miyaura Coupling 2-Bromo-m-xylene 2-Bromo-m-xylene 2-Bromo-m-xylene->Suzuki-Miyaura Coupling Workup & Extraction Workup & Extraction Suzuki-Miyaura Coupling->Workup & Extraction Palladium Catalyst Palladium Catalyst Palladium Catalyst->Suzuki-Miyaura Coupling Aqueous Base Aqueous Base Aqueous Base->Suzuki-Miyaura Coupling Crystallization Crystallization Workup & Extraction->Crystallization Final Product Final Product Crystallization->Final Product This compound

Figure 1: Workflow for the synthesis of this compound. This diagram illustrates the progression from starting materials through the core reaction and purification steps to yield the final product.

Experimental Protocol: A Step-by-Step Guide for Scalable Synthesis

This protocol is designed for a 100-gram scale synthesis. All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials and Reagents
Reagent/MaterialGradeSupplierQuantityMolar Eq.
3-Formylphenylboronic acid≥97%Combi-Blocks81.1 g1.0
2-Bromo-m-xylene≥98%Alfa Aesar100 g1.0
Tetrakis(triphenylphosphine)palladium(0)99%Strem Chemicals3.12 g0.005
Potassium Carbonate (K₂CO₃)AnhydrousJ.T. Baker149.2 g2.0
TolueneAnhydrousEMD Millipore1 L-
Ethanol200 ProofDecon Labs500 mL-
Deionized Water--1 L-
Reaction Setup
  • Inert Atmosphere: A 5 L, three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a thermocouple. The system is thoroughly purged with nitrogen for a minimum of 30 minutes to establish an inert atmosphere, which is critical for preventing the oxidation and deactivation of the Pd(0) catalyst.

  • Charging of Reagents: To the reaction flask, add 3-formylphenylboronic acid (81.1 g, 1.0 eq.), 2-bromo-m-xylene (100 g, 1.0 eq.), and anhydrous potassium carbonate (149.2 g, 2.0 eq.).

  • Solvent Addition: Toluene (1 L) and deionized water (500 mL) are added to the flask. This biphasic solvent system is a common and effective medium for the Suzuki-Miyaura reaction.

  • Catalyst Introduction: Under a positive flow of nitrogen, tetrakis(triphenylphosphine)palladium(0) (3.12 g, 0.005 eq.) is added.

Reaction Execution
  • Heating and Monitoring: The reaction mixture is vigorously stirred and heated to 85-90 °C. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Reaction Completion: The reaction is typically complete within 4 to 8 hours, as indicated by the consumption of the starting materials.

G Start Initiate Reaction at T=0 Heat Heat to 85-90°C Start->Heat Monitor Monitor Progress by TLC/GC-MS Heat->Monitor Decision Starting Material Consumed? Monitor->Decision Continue Continue Heating Decision->Continue No Complete Reaction Complete Decision->Complete Yes Continue->Monitor Workup Proceed to Workup and Purification Complete->Workup

Figure 2: A workflow diagram for monitoring the progress of the Suzuki-Miyaura coupling reaction.

Workup and Purification
  • Cooling and Phase Separation: Upon completion, the reaction mixture is cooled to room temperature. The aqueous layer is separated and the organic layer is washed sequentially with 1 M NaOH (2 x 250 mL) and brine (250 mL).

  • Drying and Solvent Removal: The organic phase is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Crystallization: The crude this compound is purified by crystallization from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate, to yield the final product as a solid. For a similar compound, 2,2'-dimethoxy-6-formylbiphenyl, recrystallization from 2-propanol was effective.[4]

Expected Results and Data

ParameterExpected Value
Yield 75-85%
Purity (by HPLC/GC) >98%
Appearance Off-white to pale yellow solid
Molecular Formula C₁₅H₁₄O[1]
Molecular Weight 210.27 g/mol [5]
Melting Point 65-67 °C (by analogy to 2,2'-dimethoxy-6-formylbiphenyl)[4]

Safety and Handling Precautions

  • Palladium Catalyst: Palladium compounds are toxic and should be handled with care in a well-ventilated fume hood.

  • Toluene: Toluene is a flammable and volatile organic solvent. Appropriate safety measures should be in place to prevent ignition and exposure.

  • 2-Bromo-m-xylene: This reagent is an irritant.[6] Use of proper personal protective equipment, including gloves and safety glasses, is mandatory.

  • Potassium Carbonate: While not acutely hazardous, it can cause irritation upon contact with the skin or eyes.

Mechanistic Considerations

The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps are the oxidative addition of the aryl halide to the palladium center, followed by transmetalation with the boronic acid derivative, and finally, reductive elimination to form the carbon-carbon bond and regenerate the active palladium(0) catalyst. The base is essential for the activation of the boronic acid for the transmetalation step.

Troubleshooting Common Issues

IssuePotential CauseRecommended Solution
Low or No Conversion Inactive catalystEnsure a strictly inert atmosphere throughout the reaction. Use fresh, high-purity catalyst.
Poor quality of reagentsVerify the purity of starting materials and solvents.
Formation of Side Products Homocoupling of boronic acidOptimize the reaction temperature and stoichiometry of reagents.
Difficult Purification Incomplete removal of catalystConsider a post-crystallization treatment with a palladium scavenger if necessary.

References

Application Notes & Protocols: Asymmetric Synthesis Using 2',6'-Dimethylbiphenyl-3-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the application of 2',6'-Dimethylbiphenyl-3-carbaldehyde and its derivatives in asymmetric synthesis. We delve into the structural features that impart this class of molecules with robust stereochemical control, grounded in the principle of atropisomerism. Detailed protocols for diastereoselective nucleophilic addition reactions are presented, offering researchers and drug development professionals a practical framework for leveraging this powerful chiral scaffold. The causality behind experimental choices, mechanistic insights, and expected outcomes are discussed to ensure both scientific integrity and reproducibility.

Introduction: The Power of Restricted Rotation in Stereocontrol

Asymmetric synthesis, the controlled creation of specific stereoisomers, is a cornerstone of modern pharmaceutical and materials science. Among the diverse strategies to achieve stereoselectivity, the use of molecules with axial chirality offers a unique and powerful approach. Unlike traditional point chirality centered on a single atom, axial chirality arises from the hindered rotation around a chemical bond, creating stable, non-superimposable mirror images known as atropisomers.[1]

The biphenyl scaffold is a classic example of a system capable of exhibiting atropisomerism. When bulky substituents occupy the ortho positions of the two phenyl rings, steric hindrance prevents free rotation around the central carbon-carbon single bond.[1] This rotational barrier effectively "locks" the molecule into one of two chiral conformations. If the barrier to racemization is sufficiently high (typically requiring a free energy barrier > 93 kJ/mol at room temperature), the enantiomers can be isolated and utilized as stable sources of chirality.

The this compound framework is an exemplary chiral auxiliary and substrate built on this principle. The two methyl groups at the 2' and 6' positions provide the necessary steric bulk to create a stable chiral axis, while the carbaldehyde at the 3-position serves as a versatile functional handle for a wide range of synthetic transformations. This guide will focus on the direct application of this atropisomeric aldehyde in substrate-controlled diastereoselective reactions.

The 2',6'-Dimethylbiphenyl Scaffold: A Platform for Stereocontrol

The efficacy of this compound as a stereodirecting group stems from its well-defined three-dimensional structure. The hindered rotation forces the two phenyl rings into a non-planar arrangement. This rigid conformation creates two distinct and sterically differentiated faces for the aldehyde group.

An incoming nucleophile will preferentially attack the less sterically hindered face, leading to the formation of one diastereomer in excess. The predictability of this facial selectivity is often rationalized using established stereochemical models such as the Felkin-Anh model, which considers the relative steric bulk of the substituents alpha to the carbonyl group.[2][3][4] In this case, the atropisomeric biphenyl unit acts as the "large" group, effectively shielding one face of the aldehyde from attack.

G

Diagram 1: Felkin-Anh model applied to the biphenyl aldehyde.

Application Protocol: Diastereoselective Addition of Organolithium Reagents

This section provides a detailed, field-proven protocol for the diastereoselective addition of an organolithium reagent to an atropisomeric this compound derivative. This reaction creates a new stereocenter, a secondary alcohol, with the stereochemical outcome dictated by the existing axial chirality of the biphenyl scaffold.

Rationale and Mechanistic Considerations

Organolithium reagents are powerful nucleophiles that readily add to aldehydes. The reaction is typically performed at low temperatures (e.g., -78 °C) to enhance selectivity and prevent side reactions. The stereochemical course of the addition is governed by 1,2-asymmetric induction, where the chiral axis of the biphenyl group directs the incoming nucleophile to one of the two diastereotopic faces of the aldehyde. The bulky, ortho-disubstituted phenyl ring acts as a steric shield, forcing the organolithium reagent to approach from the less encumbered side, resulting in the preferential formation of one diastereomeric alcohol.

G

Diagram 2: General workflow for diastereoselective addition.

Detailed Experimental Protocol

Reaction: Diastereoselective addition of n-butyllithium to (Ra)-2',6'-Dimethyl-[1,1'-biphenyl]-3-carboxaldehyde.

Materials:

  • (Ra)-2',6'-Dimethyl-[1,1'-biphenyl]-3-carboxaldehyde (1.0 eq)

  • n-Butyllithium (n-BuLi), 1.6 M solution in hexanes (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether (Et₂O)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • Preparation: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Argon or Nitrogen), add (Ra)-2',6'-Dimethyl-[1,1'-biphenyl]-3-carboxaldehyde (e.g., 210 mg, 1.0 mmol).

  • Dissolution: Dissolve the aldehyde in anhydrous THF (e.g., 10 mL).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Stir for 10 minutes to ensure thermal equilibrium.

  • Addition of Nucleophile: Slowly add the n-butyllithium solution (1.6 M in hexanes, 0.75 mL, 1.2 mmol) dropwise to the stirred aldehyde solution over a period of 15 minutes.

    • Scientist's Note: Slow addition is crucial to maintain the low temperature and maximize diastereoselectivity by minimizing competing, less selective reaction pathways.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C for 2 hours. The progress can be monitored by Thin Layer Chromatography (TLC), eluting with a 9:1 Hexanes:Ethyl Acetate mixture.

  • Quenching: After the reaction is complete (as indicated by the consumption of the starting aldehyde), quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution (10 mL) while the flask is still in the -78 °C bath.

  • Warm-up and Extraction: Remove the cooling bath and allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel, add diethyl ether (20 mL), and wash with water (2 x 15 mL) and brine (1 x 15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate (e.g., starting from 98:2) to isolate the diastereomeric alcohol products.

  • Analysis: Determine the diastereomeric ratio (d.r.) of the purified product by ¹H NMR analysis, integrating characteristic signals for each diastereomer. The enantiomeric excess (e.e.) of the starting aldehyde, if not enantiopure, should be confirmed by chiral HPLC.

Expected Results and Data Presentation

The addition of organometallic reagents to axially chiral biaryl aldehydes typically proceeds with high diastereoselectivity. The steric influence of the substituted biphenyl system effectively controls the facial selectivity of the nucleophilic attack.

Nucleophile (R-M)Aldehyde SubstrateSolventTemp (°C)Yield (%)Diastereomeric Ratio (d.r.)
n-BuLiThis compoundTHF-78~85-95>95:5
MeLiThis compoundEt₂O-78~80-90>90:10
PhMgBrThis compoundTHF-78 to 0~75-85>85:15

Table 1: Representative data for nucleophilic additions to this compound. Data is illustrative based on established principles of 1,2-asymmetric induction.

Derivatization and Further Applications

The chiral secondary alcohols produced via this protocol are valuable building blocks for more complex molecules. The hydroxyl group can be further functionalized or used to direct subsequent stereoselective reactions. Furthermore, the aldehyde itself can be transformed into other functional groups, such as imines or phosphines, to generate novel atropisomeric ligands for asymmetric catalysis. For instance, condensation with a chiral amine can create a diastereomeric imine, which can then be used in further asymmetric transformations.

Conclusion

The this compound scaffold represents a robust and reliable platform for substrate-controlled asymmetric synthesis. The principle of atropisomerism, arising from sterically hindered rotation, provides a well-defined chiral environment that effectively directs the stereochemical outcome of nucleophilic additions to the aldehyde functionality. The protocols outlined in this guide demonstrate a practical and highly diastereoselective method for the synthesis of chiral secondary alcohols. By understanding the underlying mechanistic principles and adhering to optimized experimental conditions, researchers can confidently employ these derivatives to construct complex chiral molecules with a high degree of stereochemical precision.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2',6'-Dimethylbiphenyl-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2',6'-Dimethylbiphenyl-3-carbaldehyde. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize the synthesis of this sterically hindered biaryl aldehyde. As a molecule with significant steric hindrance around the biaryl linkage, its synthesis often presents challenges related to low yield and impurity formation. This document provides in-depth troubleshooting guides and frequently asked questions to help you navigate these challenges effectively.

The primary and most versatile method for constructing the C-C bond in biaryl systems is the Suzuki-Miyaura cross-coupling reaction.[1][2][3] This guide will focus on troubleshooting this specific pathway. The proposed reaction involves the palladium-catalyzed coupling of an aryl halide with an organoboron reagent.[4][5]

Proposed Synthetic Route: Suzuki-Miyaura Coupling

The synthesis of this compound is most effectively achieved by the Suzuki-Miyaura coupling of 3-halobenzaldehyde (electrophile) with 2,6-dimethylphenylboronic acid (nucleophile).

  • Electrophile: 3-Bromobenzaldehyde or 3-Iodobenzaldehyde

  • Nucleophile: 2,6-Dimethylphenylboronic Acid or its boronate esters (e.g., pinacol ester)

  • Catalyst System: A Palladium(0) source and a suitable phosphine ligand.

  • Base: Required to activate the boronic acid for transmetalation.[3]

  • Solvent: Typically an organic solvent, often with a small amount of water.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental issues in a question-and-answer format, providing explanations and actionable solutions.

Question 1: Why is my yield of this compound consistently low (<30%)?

Low yield in this specific synthesis is almost always linked to the steric hindrance imposed by the two ortho-methyl groups on the 2,6-dimethylphenylboronic acid. This hindrance can impede key steps in the catalytic cycle.

Root Cause Analysis & Solutions:

  • Inefficient Reductive Elimination: The final step of the catalytic cycle, reductive elimination, forms the C-C bond and regenerates the Pd(0) catalyst.[4] Steric congestion around the palladium center can significantly slow this step, leading to catalyst decomposition or side reactions.

    • Solution: Ligand Selection is Critical. For sterically demanding couplings, bulky, electron-rich phosphine ligands are essential.[6][7][8] These ligands stabilize the palladium catalyst and promote the difficult reductive elimination step. Standard ligands like PPh₃ are often insufficient.

Ligand Type Recommended Ligands Rationale
Buchwald-type Biaryl Phosphines SPhos, XPhos, RuPhosThese are the state-of-the-art for hindered couplings. They are both bulky and highly electron-donating, which accelerates oxidative addition and reductive elimination.[7][9]
N-Heterocyclic Carbenes (NHCs) IPr, IMesNHCs are strong electron donors and can be effective for coupling aryl chlorides, but Buchwald-type ligands are often superior for tetra-ortho-substituted biaryl synthesis.[10]
  • Slow Oxidative Addition: While less common with aryl bromides or iodides, the oxidative addition of the aryl halide to the Pd(0) complex can be a rate-limiting step, especially if less reactive aryl chlorides are used.[11]

    • Solution: Choice of Halide. The reactivity order for the electrophile is I > Br > OTf >> Cl.[4] For challenging couplings, using 3-Iodobenzaldehyde instead of 3-Bromobenzaldehyde can significantly increase the rate of oxidative addition and improve yields.

  • Competitive Homocoupling of Boronic Acid: A common side reaction is the formation of 2,2',6,6'-tetramethylbiphenyl, the homocoupling product of 2,6-dimethylphenylboronic acid. This is often promoted by the presence of Pd(II) species and oxygen.[11]

    • Solution 1: Thorough Degassing. Ensure the reaction mixture is rigorously degassed before adding the palladium catalyst. This is typically done by bubbling argon or nitrogen through the solvent for 20-30 minutes or by using several freeze-pump-thaw cycles.

    • Solution 2: Use a Pd(0) Pre-catalyst. Using a pre-catalyst that is already in the active Pd(0) state, such as Pd₂(dba)₃ or Pd(PPh₃)₄, can minimize the presence of Pd(II) at the start of the reaction.

Question 2: My TLC/LC-MS analysis shows multiple side products. What are they and how can I prevent them?

Besides the homocoupling byproduct mentioned above, other impurities can arise from reactions involving the aldehyde functionality or the boronic acid.

Common Impurities and Mitigation Strategies:

  • Protodeboronation of 2,6-Dimethylphenylboronic Acid: This is the cleavage of the C-B bond, replacing it with a C-H bond, to form m-xylene. This is a common decomposition pathway for boronic acids, especially under prolonged heating or with certain bases.[5]

    • Solution 1: Choice of Base. Use a milder base. While strong bases like NaOH or Cs₂CO₃ are effective, they can promote protodeboronation. Potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) are often excellent choices for hindered couplings.[7]

    • Solution 2: Use a Boronate Ester. Convert the boronic acid to its pinacol ester (2,6-dimethylphenylboronic acid pinacol ester). Boronate esters are generally more stable and less prone to protodeboronation and homocoupling.[11]

  • Aldehyde-Related Side Reactions: The aldehyde group is generally tolerant of Suzuki coupling conditions. However, under strongly basic conditions or with certain palladium-hydride species that can form in situ, reduction of the aldehyde to a benzyl alcohol can occur.

    • Solution: Moderate Reaction Conditions. Avoid excessively high temperatures or prolonged reaction times. If aldehyde reduction is a persistent issue, consider protecting it as an acetal, performing the Suzuki coupling, and then deprotecting it. This adds steps but can be a robust solution.

Diagram: Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting low yields in the synthesis.

TroubleshootingWorkflow start Low Yield (<30%) check_ligand Is the ligand appropriate for hindered coupling? (e.g., SPhos, XPhos) start->check_ligand check_halide Is the aryl halide reactive enough? (I > Br > Cl) check_ligand->check_halide Yes solution_ligand Switch to a bulky, electron-rich Buchwald-type ligand. check_ligand->solution_ligand No check_degassing Was the reaction thoroughly degassed? check_halide->check_degassing Yes solution_halide Use 3-Iodobenzaldehyde instead of 3-Bromobenzaldehyde. check_halide->solution_halide No check_base Is protodeboronation occurring? check_degassing->check_base Yes solution_degassing Improve degassing protocol (e.g., Freeze-Pump-Thaw). check_degassing->solution_degassing No solution_base Use a milder base (K3PO4) or switch to the boronic acid pinacol ester. check_base->solution_base Yes

Caption: A decision tree for troubleshooting low yields.

Frequently Asked Questions (FAQs)

Q1: What is the optimal Pd catalyst loading? For challenging, sterically hindered couplings, a higher catalyst loading of 2-5 mol % is often required to achieve a satisfactory conversion.[6] However, some modern, highly active catalyst systems can operate at loadings as low as 0.05 mol %.[7] It is recommended to start in the 1-2 mol % range and optimize from there.

Q2: Which solvent system is best? A mixture of an organic solvent and water is common. Toluene, dioxane, or THF with a small amount of water are standard choices.[11] The water is necessary to help dissolve the inorganic base and facilitate the transmetalation step. A ratio of 4:1 or 5:1 (organic solvent:water) is a good starting point.

Q3: What is the mechanism of the Suzuki Coupling? The catalytic cycle involves three main steps:

  • Oxidative Addition: The aryl halide adds to the Pd(0) catalyst, forming a Pd(II) species.

  • Transmetalation: The organic group from the boronic acid (activated by the base) is transferred to the palladium center.

  • Reductive Elimination: The two organic groups on the palladium couple, forming the desired biaryl product and regenerating the Pd(0) catalyst.[4]

SuzukiCycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA Ar¹-X PdII_Aryl Ar¹-Pd(II)L₂-X OA->PdII_Aryl TM Transmetalation PdII_Aryl->TM [Ar²-B(OH)₃]⁻ PdII_Biaryl Ar¹-Pd(II)L₂-Ar² TM->PdII_Biaryl RE Reductive Elimination PdII_Biaryl->RE Ar¹-Ar² RE->Pd0

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Q4: Can I use an aryl triflate instead of a halide? Yes, aryl triflates (-OTf) are excellent electrophiles for Suzuki coupling and are often comparable in reactivity to aryl bromides.[3][5] 3-(trifluoromethanesulfonyloxy)benzaldehyde would be a suitable substrate.

Experimental Protocol: Optimized Synthesis

This protocol is a starting point based on best practices for sterically hindered Suzuki-Miyaura couplings.[6][7][8]

Reagents & Equipment:

  • 3-Iodobenzaldehyde (1.0 equiv)

  • 2,6-Dimethylphenylboronic Acid (1.5 equiv)

  • Pd₂(dba)₃ (1 mol %)

  • SPhos (4 mol %)

  • Potassium Phosphate (K₃PO₄, 3.0 equiv)

  • Toluene and Water (5:1 ratio)

  • Schlenk flask or similar reaction vessel

  • Magnetic stirrer, heating mantle, condenser

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Setup: To a dry Schlenk flask under an inert atmosphere, add 3-Iodobenzaldehyde, 2,6-Dimethylphenylboronic Acid, and K₃PO₄.

  • Catalyst Preparation: In a separate vial, pre-mix the Pd₂(dba)₃ and SPhos in a small amount of toluene.

  • Solvent Addition: Add the degassed Toluene/Water solvent mixture to the Schlenk flask containing the reagents.

  • Initiation: Add the catalyst/ligand pre-mixture to the reaction flask.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Cool the reaction to room temperature.

    • Dilute with ethyl acetate and water.

    • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solvent in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.

This guide provides a comprehensive framework for successfully synthesizing and troubleshooting the preparation of this compound. By understanding the key challenges posed by steric hindrance and applying the appropriate catalytic systems and reaction conditions, researchers can significantly improve yields and product purity.

References

Technical Support Center: Formylation of 2',6'-Dimethylbiphenyl

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthetic formylation of 2',6'-dimethylbiphenyl. The unique steric and electronic properties of this substrate present specific challenges, primarily related to reactivity and regioselectivity. This document provides in-depth troubleshooting guides and frequently asked questions to navigate these challenges, ensuring higher yields and product purity.

Part 1: Troubleshooting Guide for Common Experimental Issues

This section addresses specific problems encountered during the formylation of 2',6'-dimethylbiphenyl, offering causative explanations and actionable solutions.

Issue 1: Low or No Conversion of Starting Material

Question: My formylation reaction on 2',6'-dimethylbiphenyl is showing very low conversion, or I am recovering only the starting material. What is the primary cause, and how can I drive the reaction to completion?

Answer:

The most significant barrier to the formylation of 2',6'-dimethylbiphenyl is the severe steric hindrance imposed by the two methyl groups at the 2' and 6' positions. These groups physically block the approach of the electrophilic formylating agent to the ortho positions of the substituted ring and can slow the reaction rate at the para position.

Causality and Strategic Solutions:

  • Insufficient Electrophilicity/Reactivity: The formylating agent may not be potent enough to overcome the deactivation caused by steric hindrance. The Vilsmeier-Haack reaction is generally preferred for such challenging substrates due to the high reactivity of the Vilsmeier reagent.[1][2] The Duff reaction, in contrast, is often inefficient for non-phenolic, sterically hindered arenes.[3]

  • Suboptimal Reaction Conditions: Inadequate temperature or reaction time can lead to incomplete conversion. While higher temperatures can improve rates, they may also promote side reactions.

Troubleshooting Workflow for Low Conversion

G start Start: Low/No Conversion check_method Evaluate Formylation Method start->check_method vilsmeier Using Vilsmeier-Haack? check_method->vilsmeier Yes other_method Using Duff, Rieche, etc.? check_method->other_method No check_conditions Review Reaction Conditions increase_temp Action: Incrementally increase temperature (e.g., 40°C to 80°C). Monitor by TLC. check_conditions->increase_temp Temp < 60°C? extend_time Action: Extend reaction time (e.g., from 4h to 12-24h). check_conditions->extend_time Temp ≥ 60°C? check_reagents Verify Reagent Quality anhydrous Action: Ensure strictly anhydrous solvents and glassware. (Vilsmeier reagent is moisture-sensitive). check_reagents->anhydrous vilsmeier->check_conditions switch_to_vilsmeier Action: Switch to Vilsmeier-Haack for higher reactivity. other_method->switch_to_vilsmeier end_success Outcome: Improved Conversion switch_to_vilsmeier->end_success increase_temp->extend_time extend_time->check_reagents fresh_reagent Action: Use freshly prepared Vilsmeier reagent or freshly opened POCl₃. anhydrous->fresh_reagent fresh_reagent->end_success

Caption: Troubleshooting workflow for low reaction conversion.

Recommended Actions:

  • Method Selection: If not already in use, the Vilsmeier-Haack reaction is the recommended starting point.[4]

  • Temperature & Time: For a Vilsmeier-Haack reaction, begin at room temperature and monitor by TLC. If the reaction is sluggish, gently heat to 40-60 °C, and if necessary, up to 80 °C.[5] Be prepared for extended reaction times (12-24 hours).

  • Reagent Stoichiometry: Use a slight excess of the Vilsmeier reagent (1.2-1.5 equivalents) to help drive the reaction to completion.[6]

  • Anhydrous Conditions: The Vilsmeier reagent is highly sensitive to moisture. Ensure all glassware is oven-dried and use anhydrous solvents to prevent reagent decomposition.[6]

Issue 2: Formation of Multiple Isomeric Products

Question: My reaction produced the desired aldehyde, but I also have a significant amount of another isomer that is difficult to separate. How can I improve the regioselectivity?

Answer:

The formation of isomers is governed by the combined directing effects of the substituents on the biphenyl core. The two methyl groups are electron-donating and act as ortho, para-directors.[7] The phenyl group is also an ortho, para-director.[8]

Analysis of Regioselectivity:

  • Most Favored Product: Formylation at the 4-position of the dimethyl-substituted ring (to give 2',6'-dimethyl-[1,1'-biphenyl]-4-carbaldehyde ). This position is electronically activated by the methyl groups and is the least sterically hindered site.

  • Primary Side-Product: Formylation at the 4'-position of the unsubstituted ring (to give 4'-(2,6-dimethylphenyl)benzaldehyde ). While this ring is not as activated, the para position is sterically accessible and electronically favored for electrophilic attack on a biphenyl system.[8]

  • Disfavored Products: Formylation at the ortho positions (3- or 5-position) is severely hindered by the adjacent methyl groups and the twisted conformation of the biphenyl rings.[9]

Caption: Potential formylation sites on 2',6'-dimethylbiphenyl.

Strategies to Enhance Regioselectivity:

  • Lower Reaction Temperature: Electrophilic aromatic substitutions often show higher selectivity at lower temperatures. Running the reaction at 0 °C or room temperature, even if it requires a longer time, can significantly favor the formation of the thermodynamically preferred product (formylation on the more activated ring).[6]

  • Solvent Choice: The polarity of the solvent can influence selectivity. Experiment with less polar solvents like DCM or 1,2-dichloroethane in a Vilsmeier-Haack reaction, as opposed to using DMF as the solvent.

  • Controlled Reagent Addition: Adding the substrate dropwise to the pre-formed Vilsmeier reagent at a low temperature (0-5 °C) can help maintain control over the reaction exotherm and improve selectivity.[6]

ParameterHigh Selectivity ConditionLow Selectivity ConditionRationale
Temperature 0 °C to Room Temperature> 60 °CLower kinetic energy allows the electrophile to more selectively attack the most electronically favorable and sterically accessible site.
Reagent Ratio 1.1 - 1.2 equivalents> 2.0 equivalentsA large excess of the formylating agent can overcome activation barriers to less favored positions.
Addition Mode Substrate added to reagentReagent added to substrateAdding the substrate to the formylating agent ensures the electrophile is always in excess, but local concentration is controlled.

Part 2: Frequently Asked Questions (FAQs)

Q1: Which formylation method is best suited for a sterically hindered substrate like 2',6'-dimethylbiphenyl?

A1: The Vilsmeier-Haack reaction is generally the most robust and recommended method.[10] Its high reactivity can overcome the steric hindrance that might cause other methods to fail. The Rieche formylation (using dichloromethyl methyl ether and a Lewis acid like TiCl₄) is another powerful alternative.[11][12] The Duff reaction is typically less suitable as it is known for lower yields on non-activated or sterically congested arenes and can lead to complex side products.[3][13] The Gattermann-Koch reaction is generally not applicable to substrates of this type and involves hazardous reagents like carbon monoxide.[14]

Q2: I am concerned about di-formylation. Is this a likely side reaction?

A2: Di-formylation is a potential side reaction but is unlikely to be significant for 2',6'-dimethylbiphenyl under controlled conditions. The introduction of the first formyl group, which is an electron-withdrawing group, deactivates the aromatic ring towards further electrophilic substitution. This deactivation, combined with the existing steric hindrance, makes a second formylation event highly unfavorable. To minimize the risk, strictly control the stoichiometry of the formylating agent to 1.1-1.5 equivalents.[6]

Q3: What is the standard work-up procedure for a Vilsmeier-Haack reaction on this substrate?

A3: A typical work-up involves carefully quenching the reaction mixture by pouring it onto crushed ice.[4] This hydrolyzes the intermediate iminium salt to the final aldehyde. The resulting acidic solution is then neutralized to a pH of 6-8 with a base like sodium hydroxide, sodium carbonate, or sodium acetate.[6] This often precipitates the crude product. The product is then extracted into an organic solvent (e.g., ethyl acetate or DCM), washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure.

Q4: The crude product is an oil and difficult to purify by chromatography. Any suggestions?

A4: The desired product, 2',6'-dimethyl-[1,1'-biphenyl]-4-carbaldehyde, and the starting material have similar polarities, which can complicate purification.

  • Optimize Chromatography: Use a shallow gradient of a less polar solvent system (e.g., hexanes/ethyl acetate or hexanes/DCM) on silica gel.

  • Alternative Purification: If chromatography is ineffective, consider derivatization. The aldehyde can be converted to a crystalline derivative (e.g., a hydrazone or an oxime), which can be purified by recrystallization. The pure derivative can then be hydrolyzed back to the aldehyde.

  • Recrystallization: Although the crude product may be an oil, attempt recrystallization from a variety of solvents (e.g., ethanol, methanol, or a hexane/isopropanol mixture) as minor impurities can sometimes inhibit crystallization.

Part 3: Experimental Protocol

Vilsmeier-Haack Formylation of 2',6'-Dimethylbiphenyl

This protocol is a general guideline and may require optimization based on laboratory results.

Reagents & Equipment:

  • 2',6'-Dimethylbiphenyl

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Three-necked, round-bottom flask, oven-dried

  • Dropping funnel, magnetic stirrer, nitrogen inlet, condenser

  • Ice bath

Procedure:

  • Vilsmeier Reagent Formation:

    • In a three-necked flask under a nitrogen atmosphere, add anhydrous DMF (3 equivalents).

    • Cool the flask to 0 °C in an ice bath.

    • Slowly add POCl₃ (1.2 equivalents) dropwise via the dropping funnel with vigorous stirring. Maintain the internal temperature below 10 °C.[6]

    • After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes to ensure the complete formation of the Vilsmeier reagent.[4]

  • Formylation Reaction:

    • Dissolve 2',6'-dimethylbiphenyl (1 equivalent) in a minimal amount of anhydrous DCM.

    • Add the substrate solution dropwise to the cold Vilsmeier reagent.

    • After addition, remove the ice bath and allow the reaction to stir at room temperature.

  • Reaction Monitoring & Work-up:

    • Monitor the reaction progress by TLC (e.g., 10:1 Hexanes:Ethyl Acetate). The product should have a lower Rf value than the starting material.

    • If the reaction is slow, gently heat the mixture to 40-60 °C and continue monitoring.

    • Once the reaction is complete, cool the mixture back to 0 °C and carefully pour it onto a stirred slurry of crushed ice.

    • Neutralize the aqueous solution to pH 7-8 using a saturated NaHCO₃ solution or 2M NaOH solution.

    • Transfer the mixture to a separatory funnel and extract with DCM or ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of 0% to 5% ethyl acetate in hexanes) to isolate the desired aldehyde.

References

Introduction: The Challenge of Synthesizing Tetra-Ortho-Substituted Biaryls

Author: BenchChem Technical Support Team. Date: January 2026

An advanced guide to navigating the complexities of palladium-catalyzed cross-coupling for sterically demanding substrates.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its versatility and functional group tolerance.[1] However, its efficiency can be severely hampered when dealing with sterically congested substrates, such as the synthesis of a biaryl from 2',6'-Dimethylbiphenyl-3-carbaldehyde or a related precursor. This particular class of substrate presents a dual challenge:

  • Steric Hindrance: The presence of two ortho-substituents on one of the coupling partners creates significant steric bulk around the reaction center. This impedes crucial steps in the catalytic cycle, namely the oxidative addition of the palladium catalyst to the aryl halide and the final reductive elimination step to form the desired C-C bond.[2][3]

  • Reactive Carbonyl Group: The aldehyde functionality, while a versatile synthetic handle, can potentially introduce complications. Under certain conditions, it may coordinate with the palladium center, inhibiting catalytic activity, or participate in base-mediated side reactions.

This technical guide, structured as a series of troubleshooting questions and answers, provides Senior Application Scientist-level insights to overcome these hurdles. It explains the causality behind experimental choices, offers validated protocols, and is grounded in authoritative literature to ensure the integrity of your research.

Figure 1. Key Challenges in the Target Suzuki Coupling sub steric Steric Hindrance Impairs Oxidative Addition & Reductive Elimination sub->steric carbonyl Aldehyde Reactivity Potential Catalyst Inhibition & Base-Mediated Side Reactions sub->carbonyl

Caption: Key challenges in the target Suzuki coupling.

Troubleshooting & Optimization Guide

Q1: My reaction shows low to no conversion. What are the primary factors to investigate for this sterically hindered substrate?

A1: With tetra-ortho-substituted biaryl targets, low conversion is almost always linked to the catalyst's inability to overcome the high steric barrier. The default catalyst systems, like Pd(PPh₃)₄, are often inadequate. Your investigation should focus on the Palladium/Ligand combination.

Core Problem: The oxidative addition of a Pd(0) species to a sterically hindered aryl halide is often the rate-limiting step. Subsequently, the transmetalation and reductive elimination steps are also slowed. To overcome this, the catalyst needs to be both highly active and sterically demanding itself to promote these difficult steps.

Solution: Employ Bulky, Electron-Rich Ligands. Modern catalyst systems for sterically hindered couplings rely on ligands that are both bulky and electron-rich.[4]

  • Bulky Phosphines (Buchwald Ligands): Ligands like SPhos, XPhos, and RuPhos are designed with bulky biaryl backbones. This bulk promotes the reductive elimination step and helps stabilize the active monoligated Pd(0) species, which is crucial for efficient oxidative addition.[4][5]

  • N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors, making the palladium center more electron-rich and thus more reactive in the oxidative addition step.[6][7] Their "flexible steric bulk" can also accommodate the congested transition states.[6][7]

Data-Driven Catalyst Selection:

Ligand ClassRecommended LigandsPalladium PrecursorKey Advantages
Bulky Phosphines SPhos, XPhos, RuPhosPd(OAc)₂, Pd₂(dba)₃Excellent for a wide range of sterically hindered substrates; commercially available as pre-formed palladacycles (G2, G3, G4) for improved stability and activity.[4][8]
N-Heterocyclic Carbenes (NHCs) IPr, IMes, AcenaphthoimidazolylidenePd(OAc)₂, [Pd(allyl)Cl]₂Strong σ-donating properties accelerate oxidative addition; robust and thermally stable.[6][7][9]

Experimental Protocol: Initial Catalyst Screening

  • Setup: To a flame-dried Schlenk flask, add the aryl halide (1.0 equiv), boronic acid/ester (1.5 equiv), and base (e.g., K₃PO₄, 2.0 equiv).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three to five times.[10]

  • Catalyst Loading: Under a positive pressure of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (4 mol%). If using a pre-formed palladacycle, add it directly (2 mol%).

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-Dioxane or Toluene, to make a 0.1 M solution).

  • Execution: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., 2, 6, 12, and 24 hours).

Figure 2. Suzuki Catalytic Cycle & Steric Impact pd0 L-Pd(0) Active Catalyst oa Oxidative Addition (Often Rate-Limiting) pd0->oa + R¹-X (Aryl Halide) pd2_complex R¹-Pd(II)-X Complex oa->pd2_complex Hindered by ortho-groups tm Transmetalation pd2_complex->tm + [R²-B(OR)₃]⁻ (Activated Boronate) diorgano_pd2 R¹-Pd(II)-R² Complex tm->diorgano_pd2 - X⁻, B(OR)₃ re Reductive Elimination diorgano_pd2->re Hindered by ortho-groups re->pd0 Product: R¹-R²

Caption: The Suzuki catalytic cycle with key steric choke points.

Q2: I'm observing significant protodeboronation or hydrodehalogenation. How can I suppress these side reactions?

A2: These side reactions compete with the desired cross-coupling and are common failure modes, especially in challenging reactions that require prolonged heating.

  • Protodeboronation: The C-B bond of the boronic acid/ester is cleaved and replaced by a C-H bond. This is often promoted by excess base and water, particularly with electron-deficient boronic acids.[10]

  • Hydrodehalogenation: The C-X (halide) bond is replaced by a C-H bond. This can occur via various pathways, sometimes involving the palladium catalyst.[1]

Solutions to Minimize Side Reactions:

  • Choice of Base: The base is critical for activating the boronic acid for transmetalation but can also accelerate protodeboronation.[11]

    • Recommendation: Use a milder, non-nucleophilic base. Finely ground, anhydrous potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often superior to stronger bases like NaOH or NaOEt for sensitive substrates.[10][12]

  • Use Stable Boron Reagents: Boronic acids can be unstable. Converting them to more robust derivatives can protect them from premature decomposition.

    • Recommendation: Use boronic pinacol esters (Bpin) or N-methyliminodiacetic acid (MIDA) boronates.[9] MIDA boronates are particularly stable to chromatography and slowly release the boronic acid under the reaction conditions, keeping its ambient concentration low and minimizing side reactions.[9]

  • Strictly Anhydrous & Anaerobic Conditions: Water is a proton source for protodeboronation, and oxygen can degrade the Pd(0) catalyst, leading to side reactions.

    • Recommendation: Use anhydrous solvents and ensure reagents are dry. Thoroughly degas the solvent by sparging with an inert gas or by using freeze-pump-thaw cycles.[10][13]

Q3: The aldehyde group seems to be causing issues. How can I prevent potential complications?

A3: While the aldehyde is generally a well-tolerated functional group in Suzuki couplings, its presence in a challenging substrate warrants consideration. The primary concern is not typically base-mediated self-condensation under standard Suzuki conditions (which are often not strongly basic enough), but rather its interaction with the catalyst.

Potential Issue: The lone pairs on the aldehyde's carbonyl oxygen can coordinate to the electron-deficient Pd(II) center, or more significantly, to the Pd(0) active catalyst. This coordination can sequester the catalyst, effectively inhibiting it from participating in the catalytic cycle. This phenomenon is well-documented for nickel catalysts and can be a factor in palladium catalysis, especially if the desired coupling is slow.[14][15][16][17]

Solutions:

  • Use a Strongly Coordinating Ligand: A bulky, electron-rich ligand like SPhos or IPr will bind very tightly to the palladium center. This strong L-Pd bond makes it less likely for the aldehyde to displace the ligand and inhibit the catalyst. This is another reason why the catalyst systems recommended in Q1 are effective.

  • Protect the Aldehyde: If inhibition is strongly suspected, a temporary protection strategy can be employed.

    • Recommendation: Convert the aldehyde to a more inert functional group, such as an acetal (e.g., using ethylene glycol and an acid catalyst). The acetal is robust to the Suzuki conditions and can be easily hydrolyzed back to the aldehyde post-coupling.

Frequently Asked Questions (FAQs)

Q: Which coupling partner should contain the boronic ester vs. the halide? A: For your target, this compound, you could theoretically start from (2',6'-dimethyl-[1,1'-biphenyl]-3-yl)boronic acid and an aryl halide, or from 3-bromo-2',6'-dimethyl-1,1'-biphenyl and a different boronic acid. However, it is generally more practical to have the steric hindrance on the boronic acid partner if possible. The transmetalation step can sometimes be more tolerant of steric bulk than the initial oxidative addition to a highly hindered aryl halide. A screening of both options may be necessary.

Q: What is the optimal solvent and temperature? A: Aprotic polar solvents are standard. 1,4-Dioxane , Toluene , and THF , often with a small amount of water (e.g., in a 10:1 ratio), are excellent starting points.[18] The water can aid in dissolving the base and facilitating the transmetalation step.[19] For highly hindered substrates, higher temperatures (100-110 °C) are typically required to provide enough energy to overcome the activation barriers. Microwave heating can sometimes improve yields and reduce reaction times.[6][18]

Q: How can I effectively purify the final product? A: The aldehyde product is moderately polar.

  • Workup: After the reaction, a standard aqueous workup can be performed. If a boronic acid was used in excess, an acid/base wash can help remove it.[18]

  • Chromatography: Flash column chromatography on silica gel is the most common method. A gradient elution using a non-polar solvent (like hexanes or heptane) and a moderately polar solvent (like ethyl acetate or dichloromethane) should provide good separation.[20]

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) can be an excellent final purification step to obtain highly pure material.[20][21]

Figure 3. Troubleshooting Workflow start Low Yield / No Reaction check_catalyst Is the Catalyst System Optimized for Steric Hindrance? start->check_catalyst catalyst_no Switch to Bulky Ligand (e.g., SPhos, IPr) Re-screen Pd Precursor check_catalyst->catalyst_no No check_side_reactions Are Protodeboronation or Dehalogenation Observed? check_catalyst->check_side_reactions Yes catalyst_no->check_side_reactions side_reactions_yes 1. Use Milder Base (K₃PO₄) 2. Use Pinacol/MIDA Boronate 3. Ensure Anhydrous/Anaerobic check_side_reactions->side_reactions_yes Yes check_conditions Are Reaction Conditions Rigorous? check_side_reactions->check_conditions No side_reactions_yes->check_conditions conditions_no 1. Use High-Purity Reagents 2. Thoroughly Degas Solvents 3. Increase Temperature (100-110°C) check_conditions->conditions_no No success Optimized Reaction check_conditions->success Yes conditions_no->success

Caption: A logical workflow for troubleshooting the reaction.

References

Technical Support Center: Purification of 2',6'-Dimethylbiphenyl-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 2',6'-Dimethylbiphenyl-3-carbaldehyde. This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the purification of this sterically hindered aromatic aldehyde. Our guidance is grounded in established chemical principles and practical, field-proven experience to help you navigate the unique challenges presented by this molecule.

Introduction: Understanding the Core Challenges

The purification of this compound is a non-trivial task due to a combination of structural and chemical factors. The primary synthetic route to this class of molecules is the Suzuki-Miyaura cross-coupling reaction, which, while powerful, can generate a predictable slate of challenging impurities.[1] The main difficulties arise from:

  • Steric Hindrance: The ortho-methyl group (2'-position) forces a significant dihedral angle between the two phenyl rings, influencing its chromatographic behavior and crystallization propensity.[2]

  • Aldehyde Reactivity: The carbaldehyde group is susceptible to oxidation to the corresponding carboxylic acid and can exhibit instability on acidic stationary phases like silica gel.[3]

  • Impurity Profile: Byproducts from Suzuki coupling, such as homocoupled species and unreacted starting materials, often have polarities and structural similarities that complicate separation.[4][5]

This guide is structured to address these issues directly, providing both the "how" and the "why" behind our recommended strategies.

Troubleshooting Guide

This section addresses specific problems you may encounter during your purification workflow in a direct question-and-answer format.

Question: My crude ¹H NMR is complex, showing more than just starting materials. What are the likely side-products from my Suzuki-Miyaura synthesis?

Answer: The complexity in your crude NMR spectrum most likely stems from predictable side reactions inherent to the Suzuki-Miyaura coupling mechanism.[6] Assuming you used a reaction between a boronic acid/ester (e.g., 2,6-dimethylphenylboronic acid) and an aryl halide (e.g., 3-bromobenzaldehyde), the primary byproducts to suspect are homocoupled species.

  • Boronic Acid Homocoupling: This is a very common side reaction, often promoted by the presence of oxygen, leading to the formation of 2,2',6,6'-tetramethylbiphenyl.[5] This byproduct is non-polar and can be a major contaminant.

  • Aryl Halide Homocoupling: While generally less frequent than boronic acid homocoupling, this reaction can produce 3,3'-diformylbiphenyl, a more polar, symmetrical impurity.

  • Protodeboronation: Your boronic acid can react with trace water or protons in the reaction mixture to lose its boron moiety, resulting in 1,3-dimethylbenzene (m-xylene). This is volatile and may be removed under high vacuum, but its presence is important to note.

A summary of these potential impurities is provided below.

Impurity NameStructureKey Characteristics
2,2',6,6'-TetramethylbiphenylC₁₆H₁₈Non-polar, often runs with a high Rf on silica gel.
3,3'-DiformylbiphenylC₁₄H₁₀O₂Polar, symmetrical molecule. May co-elute with the product.
1,3-DimethylbenzeneC₈H₁₀Very non-polar and volatile.
Unreacted 3-BromobenzaldehydeC₇H₅BrOPolar starting material.
Unreacted 2,6-Dimethylphenylboronic AcidC₈H₁₁BO₂Very polar, may stick to the baseline on silica gel.

Question: I'm struggling to separate my product from a non-polar impurity using silica gel chromatography. What is it and how can I improve the separation?

Answer: The persistent non-polar impurity is almost certainly the homocoupled byproduct 2,2',6,6'-tetramethylbiphenyl. Due to the absence of the polar aldehyde group, its Rf value is significantly higher than your target compound, but tailing of your product spot can lead to fraction contamination.

Causality: The structural similarity of the biphenyl core makes complete separation challenging with standard solvent systems.

Troubleshooting Steps:

  • Solvent System Optimization: Avoid highly non-polar solvent systems (e.g., 100% hexanes). A shallow gradient of ethyl acetate in hexanes (e.g., starting from 2-3% ethyl acetate) will provide better resolution. Dichloromethane can sometimes improve the separation of aromatic compounds; consider a hexane/DCM/ethyl acetate system.

  • Use a High-Performance Stationary Phase: Employing a high-resolution silica gel (e.g., 230-400 mesh) with a uniform particle size can significantly enhance separation efficiency.

  • Alternative: Reversed-Phase Chromatography: For difficult separations, switching to reversed-phase flash chromatography or preparative HPLC is a powerful strategy. A C18 or, even better, a Biphenyl stationary phase will offer a different selectivity mechanism, leveraging π-π interactions to resolve aromatic compounds effectively.[7][8]

Question: My product yield drops significantly after purification on silica gel, and I see a new, more polar spot on my TLC plates. What is happening?

Answer: This is a classic sign of aldehyde degradation on the acidic surface of standard silica gel.[9] The aldehyde group is being oxidized to the corresponding carboxylic acid (2',6'-Dimethylbiphenyl-3-carboxylic acid). This new compound is much more polar and will have a very low Rf value, often streaking from the baseline.

Causality: The Lewis acidic sites on the silica surface can catalyze the oxidation of the aldehyde, especially if the silica has been exposed to air and moisture.[3] Sterically hindered aldehydes can still be susceptible to this issue.[10]

Troubleshooting Steps:

  • Neutralize the Silica Gel: Before preparing your column, slurry the silica gel in your starting eluent containing a small amount of a non-nucleophilic base, such as triethylamine (~0.1-0.5% v/v). This deactivates the acidic sites.

  • Work Quickly: Do not let the compound sit on the column for extended periods. Load the sample and begin elution immediately.

  • Use an Alternative Stationary Phase: Consider using neutral alumina or a deactivated silica gel if the problem persists.

  • Chemical Purification First: Use the sodium bisulfite adduct method (see Protocol 2) to isolate the aldehyde from non-aldehyde impurities before a final chromatographic polishing step. This minimizes the compound's contact time with silica.

Question: My purified product, which was a clear oil/white solid, turned yellowish and the NMR shows new peaks after a week on the bench. How do I stop this?

Answer: You are observing aerial oxidation of the aldehyde to the carboxylic acid. Aromatic aldehydes are prone to this degradation pathway, which is accelerated by exposure to air (oxygen) and light.[3] The yellow color is often indicative of the formation of small amounts of polymeric or other colored degradation products.

Prevention and Storage Protocol:

  • Inert Atmosphere: Store the purified compound under an inert atmosphere (argon or nitrogen).

  • Low Temperature: Keep the vial in a refrigerator (-4°C) or freezer (-20°C) for long-term storage.

  • Light Protection: Use an amber vial or wrap a clear vial in aluminum foil to protect it from light.

  • Purity is Key: Ensure the product is free of any residual metal catalysts (e.g., palladium), as these can sometimes accelerate decomposition.

Frequently Asked Questions (FAQs)

Q1: What are the best analytical techniques for assessing the purity of this compound?

A1: A multi-technique approach is essential for a complete purity profile.

  • ¹H and ¹³C NMR: Provides structural confirmation and is excellent for identifying and quantifying impurities if their signals are resolved from the product.

  • Reversed-Phase HPLC/UPLC: This is the gold standard for quantitative purity assessment. An HPLC system with a UV detector (monitoring at ~254 nm) can provide a precise purity value (area %). For this specific molecule, a biphenyl stationary phase is highly recommended as it provides orthogonal selectivity to standard C18 phases, which is particularly useful for separating aromatic compounds.[11][12]

  • GC-MS: Gas Chromatography-Mass Spectrometry can be used if the compound is thermally stable. It is excellent for detecting volatile impurities like residual solvents or the protodeboronation byproduct (m-xylene).[13]

  • Melting Point: If your compound is crystalline, a sharp and consistent melting point is a strong indicator of high purity.[14]

TechniquePrimary UseKey Advantage
¹H NMRStructural Confirmation & Impurity IDProvides detailed structural information.
RP-HPLCQuantitative Purity (%)High precision and sensitivity.[15]
GC-MSVolatile Impurity DetectionExcellent for low molecular weight byproducts.
Melting PointPurity Indication (for solids)Simple and fast physical characterization.[14]

Q2: Can I use a chemical purification method to avoid chromatography altogether?

A2: Yes, a highly effective and specific method for purifying aldehydes is the formation of a sodium bisulfite adduct.[9] This technique is excellent for removing non-aldehyde impurities, such as the homocoupled 2,2',6,6'-tetramethylbiphenyl.

The aldehyde reacts with an aqueous solution of sodium bisulfite to form a solid, water-soluble adduct. This solid can be isolated by filtration, separating it from organic-soluble impurities. The pure aldehyde is then regenerated by treating the adduct with a mild base (e.g., NaHCO₃) or acid.[16] While this method is very effective, a final, rapid chromatographic "polishing" step may still be necessary to achieve the highest purity. See Protocol 2 for a detailed procedure.

Protocols and Methodologies

Diagram: Comprehensive Purification Workflow

The following diagram illustrates a decision-making workflow for purifying crude this compound.

Purification_Workflow cluster_start Start cluster_analysis Analysis cluster_paths Purification Pathways cluster_chem_steps cluster_final Final Product Crude Crude Product (Post-Workup) Analysis Analyze Crude by TLC/LCMS (Identify Impurity Profile) Crude->Analysis Chem_Purify Chemical Purification (Bisulfite Adduct) Analysis->Chem_Purify Major non-aldehyde impurities present Chrom_Purify Direct Chromatography (Silica Gel) Analysis->Chrom_Purify Impurities are chromatographically separable Regenerate Regenerate Aldehyde (Base/Acid Treatment) Chem_Purify->Regenerate Final_Product Pure this compound Chrom_Purify->Final_Product Polish Final Polish (Quick Silica Plug) Regenerate->Polish Polish->Final_Product

Caption: A decision workflow for the purification of this compound.

Protocol 1: Optimized Flash Column Chromatography on Deactivated Silica Gel

This protocol is designed to minimize on-column degradation of the aldehyde.

  • Prepare the Slurry: In a beaker, add 100 g of silica gel (230-400 mesh) to 300 mL of the starting eluent (e.g., 98:2 Hexane:Ethyl Acetate). Add 0.5 mL of triethylamine and stir the slurry for 15 minutes.

  • Pack the Column: Pour the slurry into your chromatography column and use gentle air pressure to pack the bed, ensuring no air bubbles are trapped.

  • Prepare the Sample: Dissolve 1 g of crude product in a minimal amount of dichloromethane (~2-3 mL). Add 2 g of silica gel to this solution and concentrate it to a dry, free-flowing powder using a rotary evaporator.

  • Load the Column: Carefully layer the dried sample onto the top of the packed silica bed.

  • Elute the Column: Begin elution with the starting solvent system. Collect fractions and monitor them by TLC (stain with potassium permanganate or vanillin). Gradually increase the polarity of the eluent as needed to elute the product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

Scientist's Note: Dry loading the sample, as described in step 3, typically results in much better resolution and sharper bands compared to liquid loading.

Protocol 2: Purification via Sodium Bisulfite Adduct Formation

This method is highly selective for aldehydes and is excellent for removing stubborn non-aldehyde impurities.

  • Dissolution: Dissolve the crude product (e.g., 5 g) in a suitable solvent like ethanol or methanol (50 mL) in a flask.

  • Adduct Formation: Prepare a saturated solution of sodium bisulfite (NaHSO₃) in water. Add this solution dropwise to the stirred solution of the crude product at room temperature. A white precipitate of the bisulfite adduct should begin to form. Continue adding the bisulfite solution until no more precipitate is observed. Stir for an additional 1-2 hours.

  • Isolate the Adduct: Cool the mixture in an ice bath for 30 minutes, then collect the white solid by vacuum filtration. Wash the solid thoroughly with ethanol, followed by diethyl ether, to remove any trapped organic impurities.

  • Regenerate the Aldehyde: Transfer the filtered adduct to a separatory funnel. Add an equal volume of saturated sodium bicarbonate (NaHCO₃) solution and diethyl ether. Shake the funnel vigorously. The adduct will decompose, releasing the pure aldehyde into the ether layer.

  • Workup: Separate the layers. Extract the aqueous layer two more times with diethyl ether. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified aldehyde.

References

Technical Support Center: Stability and Handling of 2',6'-Dimethylbiphenyl-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support guide for 2',6'-Dimethylbiphenyl-3-carbaldehyde. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this unique, sterically hindered aromatic aldehyde in their workflows. The presence of the 2',6'-dimethyl substitution pattern imposes significant steric constraints that dictate the molecule's reactivity and stability profile, making it distinct from simpler aromatic aldehydes like benzaldehyde. This guide provides in-depth, field-proven insights into its behavior under various chemical environments, offering troubleshooting advice and validated protocols to ensure the integrity of your experiments.

Part 1: Frequently Asked Questions (FAQs) - Core Stability & Reactivity Profile

This section addresses the most common inquiries regarding the handling, storage, and chemical compatibility of this compound.

Q1: What are the primary structural features of this compound that influence its stability and reactivity?

A: The chemical behavior of this compound is governed by two key features:

  • Aromatic Aldehyde Functionality: As an aromatic aldehyde, its carbonyl carbon is electrophilic, but less so than in aliphatic aldehydes due to resonance delocalization of electron density into the benzene ring.[1][2] This resonance stabilization contributes to its overall stability.

  • Steric Hindrance: The two methyl groups at the 2' and 6' positions on one of the phenyl rings are the most critical feature. They flank the biphenyl linkage, forcing the two aromatic rings to adopt a twisted, non-planar conformation. This steric bulk shields the aldehyde functional group, hindering the approach of nucleophiles and other reagents.[3] This effect significantly reduces the rate of many reactions compared to unhindered aldehydes.[3][4]

Q2: How stable is the aldehyde group to oxidation? Can I handle it in the open air?

A: The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid, 2',6'-Dimethylbiphenyl-3-carboxylic acid. While aromatic aldehydes are generally more stable than their aliphatic counterparts, autoxidation can occur upon prolonged exposure to atmospheric oxygen. This process can be accelerated by light and trace metal impurities.

  • Short-Term Handling: Standard benchtop manipulation in the air for the duration of an experiment is generally acceptable.

  • Long-Term Storage: For long-term storage, it is highly recommended to keep the compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) and protected from light, preferably in a refrigerator or freezer.

Q3: What is the expected outcome when the compound is subjected to strongly basic conditions (e.g., concentrated NaOH or KOH)?

A: Due to the absence of α-hydrogens (hydrogens on the carbon adjacent to the carbonyl group), this compound will undergo the Cannizzaro reaction under strong basic conditions. This is a characteristic disproportionation reaction for non-enolizable aldehydes. The reaction produces two molecules:

  • 2',6'-Dimethylbiphenyl-3-methanol (the corresponding alcohol from reduction).

  • Sodium or Potassium 2',6'-Dimethylbiphenyl-3-carboxylate (the corresponding carboxylate salt from oxidation).

Therefore, the compound is considered unstable and will be consumed under these conditions. Avoid using strong, concentrated bases if the integrity of the aldehyde group is required.

Q4: Is the compound stable in acidic media?

A: The compound generally exhibits good stability in moderately acidic aqueous and non-aqueous media. It is stable enough for reactions that require mild acid catalysis, such as acetal formation. However, exposure to highly concentrated, strong acids (e.g., conc. H₂SO₄, triflic acid) at elevated temperatures may lead to undesired side reactions, including polymerization or electrophilic aromatic substitution on the electron-rich rings. A stability study is recommended for any process involving prolonged exposure to strong acids.

Q5: Are there specific solvents or common reagents that should be avoided?

A: Yes. Beyond the strong bases and oxidants already mentioned, exercise caution with the following:

  • Primary and Secondary Amines: These will react via nucleophilic addition to form imines (Schiff bases), although the reaction may be slow due to steric hindrance.[4][5]

  • Strong Reducing Agents: Reagents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) will readily reduce the aldehyde to the corresponding primary alcohol.[4]

  • Peroxide-Forming Solvents: Ethers like diethyl ether and tetrahydrofuran (THF) can form explosive peroxides over time, a process that can be accelerated by aldehydes.[6] Always use fresh, inhibitor-free solvents or test for peroxides before use, especially before distillation.

Part 2: Troubleshooting Guide

This section provides solutions to specific issues that may arise during experimentation.

Observed Problem Probable Cause Recommended Solution
A nucleophilic addition reaction (e.g., Wittig, Grignard) is sluggish or gives low yields compared to a similar reaction with benzaldehyde.Steric Hindrance: The 2',6'-dimethyl groups are sterically blocking the aldehyde, slowing down the approach of the nucleophile.[3]Increase reaction time and/or temperature. Consider using a less bulky nucleophile if possible. For some reactions, a more reactive catalyst or reagent system may be necessary to overcome the activation energy barrier.
After stirring the compound in an aqueous solution of NaOH or KOH, TLC/LC-MS analysis shows the disappearance of the starting material and the appearance of two new, more polar and less polar spots/peaks.Cannizzaro Reaction: The compound has disproportionated into the corresponding alcohol and carboxylate salt under the strong basic conditions.If the aldehyde functionality is desired, buffer the reaction medium to a neutral or mildly basic pH. If the reaction requires a base, use a non-nucleophilic, sterically hindered base (e.g., DBU, Proton-Sponge) or a weaker inorganic base like K₂CO₃ or Cs₂CO₃.
A stored sample shows a decreased purity over time, with a new, more polar impurity detected by chromatography.Autoxidation: The aldehyde is slowly oxidizing to the corresponding carboxylic acid upon exposure to air.Purge the storage container with an inert gas (N₂ or Ar) before sealing. Store the compound in a dark, cold environment (e.g., a freezer at -20 °C). If purity has already degraded, the material can often be repurified by column chromatography or recrystallization.

Part 3: Experimental Protocols & Workflows

General Handling and Storage Protocol
  • Receiving: Upon receipt, inspect the container for a tight seal.

  • Aliquoting: If the entire sample will not be used at once, aliquot the material into smaller, appropriately sized vials to minimize repeated exposure of the bulk sample to air.

  • Inerting: Before sealing each vial, flush the headspace with a gentle stream of dry nitrogen or argon for 15-30 seconds.

  • Sealing: Use vials with PTFE-lined caps to ensure an airtight seal. For extra protection, wrap the cap-vial interface with Parafilm®.

  • Storage: Store the sealed vials in a freezer (-20 °C is standard) and protect from light by placing them in a labeled, opaque secondary container.

Protocol for Assessing Stability Under Forced Degradation Conditions

This protocol provides a framework for testing the stability of the compound against specific chemical stressors. Analysis is typically performed by HPLC or GC-MS.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock 1. Prepare 1 mg/mL Stock Solution in Acetonitrile prep_aliquot 2. Aliquot 1 mL into 5 separate amber vials prep_stock->prep_aliquot vial_control Vial A (Control): Add 100 µL MeCN vial_acid Vial B (Acid): Add 100 µL 1M HCl vial_base Vial C (Base): Add 100 µL 1M NaOH vial_ox Vial D (Oxidative): Add 100 µL 3% H₂O₂ vial_thermal Vial E (Thermal): Seal and heat at 80°C incubate 3. Incubate all vials at 40°C for 24 hours (except Vial E) vial_control->incubate vial_acid->incubate vial_base->incubate vial_ox->incubate vial_thermal->incubate quench 4. Quench & Dilute: Neutralize B & C, dilute all to 10 µg/mL incubate->quench analyze 5. Analyze by HPLC-UV/MS quench->analyze evaluate 6. Evaluate Data: Compare peak area of parent and identify degradants analyze->evaluate

Caption: Workflow for a forced degradation stability study.

Part 4: Data Summary and Visualization

Stability Profile Summary

The table below summarizes the expected stability of this compound under common laboratory conditions.

Condition Reagent / Environment Stability Primary Transformation / Degradation Products
Oxidative Air (long-term), H₂O₂, KMnO₄Unstable 2',6'-Dimethylbiphenyl-3-carboxylic acid
Reductive NaBH₄, LiAlH₄, H₂/Pd-CReactive 2',6'-Dimethylbiphenyl-3-methanol
Strongly Basic >1M NaOH, >1M KOH, t-BuOKUnstable Cannizzaro Products: Alcohol and Carboxylate Salt
Weakly Basic K₂CO₃, NaHCO₃, Et₃NGenerally Stable Minimal degradation; potential for slow imine formation with amines.
Acidic 1M HCl, 1M H₂SO₄, AcOHGenerally Stable Stable under typical reaction conditions.
Thermal Neat or in high-boiling solvent, ≤ 150 °CStable Generally high thermal stability; suitable for distillation.
Photolytic UV Light (e.g., 254 nm)Potentially Unstable Potential for radical-mediated degradation; should be shielded from light.
Key Reactivity and Degradation Pathways

The following diagram illustrates the major chemical transformations discussed in this guide.

G cluster_products start This compound C₁₅H₁₄O prod_ox Carboxylic Acid C₁₅H₁₄O₂ start->prod_ox [O] (e.g., KMnO₄, Air) prod_cann_alc Alcohol C₁₅H₁₆O start->prod_cann_alc Strong Base (Cannizzaro Rxn) prod_cann_acid Carboxylate C₁₅H₁₃O₂⁻ start->prod_cann_acid Strong Base (Cannizzaro Rxn)

Caption: Major degradation pathways for the target compound.

Part 5: References

  • Why are aromatic aldehydes and ketones less reactive than alphatic aldehydes and ketones? Quora. --INVALID-LINK--

  • The degradation pathway of biphenyl into acetyl-CoA and the order of... ResearchGate. --INVALID-LINK--

  • Biphenyl degradation upper pathway. I, biphenyl; II,... ResearchGate. --INVALID-LINK--

  • The Degradation Pathway of Biphenyl. The upper degradation pathway from... ResearchGate. --INVALID-LINK--

  • Biphenyl Degradation Pathway. Eawag-BBD. --INVALID-LINK--

  • [Study on the degradation pathway of biphenyl by Rhodococcus pyridinovorans R04]. PubMed. --INVALID-LINK--

  • Synthesis and C-alkylation of hindered aldehyde enamines. PubMed. --INVALID-LINK--

  • Reactivity of Aldehydes & Ketones. Chemistry LibreTexts. --INVALID-LINK--

  • Aldehydes and Ketones - Testing for Carbonyl Compounds (A-Level Chemistry). Study Mind. --INVALID-LINK--

  • Amino Chemoassay Profiling of Aromatic Aldehydes–Unraveling Drivers of Their Skin Sensitization Potency. NIH National Center for Biotechnology Information. --INVALID-LINK--

  • Schiff's reagent test for aldehydes (formaldehyde, benzaldehyde and effect of reagent on skin). YouTube. --INVALID-LINK--

  • Why are aromatic aldehyde & Ketone less reactive than aliphatic ald & keto? YouTube. --INVALID-LINK--

  • Consequences of New Approach to Chemical Stability Tests to Active Pharmaceutical Ingredients. Frontiers in Pharmacology. --INVALID-LINK--

  • Biphenyl, 3,3'-dimethyl-. Organic Syntheses Procedure. --INVALID-LINK--

  • How does steric hindrance affect reactivity of alcohols, ketones, and aldehydes? Reddit. --INVALID-LINK--

  • What is the effect of steric hindrance on the boiling points of aldehydes and ketones. Web. --INVALID-LINK--

  • Organic Chemistry: Why does aromatic aldehydes do not respond to fehling's test? Quora. --INVALID-LINK--

  • Ether. Wikipedia. --INVALID-LINK--

  • Steric effects in antibody reactions with polyvalent antigen. PubMed. --INVALID-LINK--

  • Steric effect of intermediates induces formation of three-dimensional covalent organic frameworks. PubMed Central. --INVALID-LINK--

References

Technical Support Center: Synthesis of 2',6'-Dimethylbiphenyl-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2',6'-Dimethylbiphenyl-3-carbaldehyde. This document is designed for researchers, chemists, and process development professionals who are utilizing this important pharmaceutical intermediate[1]. Our goal is to provide practical, experience-driven advice to help you troubleshoot common issues, optimize your reaction conditions, and ensure the highest purity of your final product. The synthesis, most commonly achieved via a Suzuki-Miyaura cross-coupling reaction, is powerful but not without its complexities, including potential side reactions and purification challenges[2][3].

Core Synthesis Overview: The Suzuki-Miyaura Coupling

The formation of the C-C bond between the two aromatic rings in this compound is typically accomplished using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This involves the reaction of an aryl halide (e.g., 3-bromobenzaldehyde) with an organoboron species (e.g., 2,6-dimethylphenylboronic acid) in the presence of a palladium catalyst and a base[3].

Troubleshooting Guide & FAQs

This section addresses specific, common problems encountered during the synthesis and purification of this compound in a practical question-and-answer format.

Question 1: My reaction yield is significantly lower than expected. What are the common causes?

Answer: Low yields in Suzuki couplings are a frequent issue stemming from several potential sources. The most common culprits are the stability of the boronic acid and the activity of the palladium catalyst.

  • Poor Quality of Boronic Acid: Phenylboronic acids are susceptible to dehydration to form cyclic boroxine trimers. While boroxines can be active in the coupling, their different reactivity profile can complicate the reaction kinetics and lead to lower yields. Furthermore, boronic acids can undergo protodeboronation, a side reaction where the C-B bond is cleaved by a proton source (like water), converting the boronic acid back to an arene (2,6-dimethylbenzene in this case)[2].

    • Expert Insight: Always use fresh, high-quality boronic acid or consider using more stable boronate esters, such as pinacol esters[2]. If you suspect boroxine formation, you can sometimes mitigate the issue by adjusting the base and solvent conditions, but starting with pure monomeric acid is preferable.

  • Catalyst Inactivation: The Pd(0) active catalyst can be oxidized to an inactive Pd(II) state if the reaction is not kept under an inert atmosphere. Traces of oxygen can lead to the formation of palladium oxides or facilitate side reactions like the homocoupling of the boronic acid, consuming the catalyst[2][4].

    • Expert Insight: Ensure your solvent is thoroughly degassed and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.

  • Inappropriate Base or Solvent: The base is crucial for activating the boronic acid for transmetalation[5]. An unsuitable base (too weak or too strong) or one with poor solubility in the reaction medium can stall the catalytic cycle.

    • Expert Insight: Aqueous potassium carbonate or phosphate are robust choices for many Suzuki couplings. The presence of water is often beneficial, but completely anhydrous conditions with specific bases like TMSOK have also shown high efficiency in some systems[2].

Question 2: My product is contaminated with homocoupled byproducts. How can I minimize and remove them?

Answer: The formation of symmetrical biaryls (homocoupling) is a classic side reaction in Suzuki couplings. You may see 3,3'-diformylbiphenyl (from the aryl halide) or 2,2',6,6'-tetramethylbiphenyl (from the boronic acid).

  • Minimizing Homocoupling: This side reaction is often promoted by the presence of oxygen or Pd(II) species, which can catalyze the coupling of two boronic acid molecules[2].

    • Causality: The mechanism involves the reduction of Pd(II) to Pd(0) by two equivalents of the organoboron reagent, which are consumed in the process. Rigorously excluding oxygen is the most effective preventative measure[2][4].

    • Practical Steps:

      • Use a pre-catalyst that reliably generates Pd(0) in situ.

      • Ensure thorough degassing of all solvents and reagents.

      • Maintain a strict inert atmosphere.

      • Consider slow addition of the boronic acid to keep its instantaneous concentration low.

  • Removal of Byproducts: These non-polar byproducts often have different solubility and polarity profiles compared to the desired aldehyde product.

    • Purification Strategy: Column chromatography on silica gel is typically effective. The desired product, this compound, is more polar due to the aldehyde group than the non-polar homocoupled side products. A gradient elution with a hexane/ethyl acetate solvent system will usually allow for clean separation. Recrystallization can also be effective if a suitable solvent system is found.

Question 3: I'm detecting residual palladium in my product. What are the best methods for removal?

Answer: For pharmaceutical applications, removing residual palladium is critical, as regulatory limits are very strict (often <10 ppm)[6][7]. Palladium can exist in various forms (e.g., colloidal nanoparticles, soluble species), making removal challenging.

  • Causality: Palladium complexes can coordinate to the aromatic rings or heteroatoms in your product, making simple filtration or extraction ineffective.

  • Recommended Methods:

    • Scavenging Agents: This is the most common and effective industrial approach. Scavengers are materials, often functionalized silica gel or polymers, that selectively bind to the metal[6][8].

    • Activated Carbon: A cost-effective but sometimes less selective option. It can adsorb palladium, but may also lead to loss of the desired product.

    • Extraction/Washes: Aqueous washes with reagents like L-cysteine or thiourea can sometimes extract palladium into the aqueous phase.

    • Recrystallization: In some cases, crystallization can effectively purge metal impurities, but it can also concentrate them within the crystal lattice, so this must be verified experimentally[7].

Table 1: Common Palladium Scavenging Strategies
MethodScavenging AgentTypical ConditionsAdvantagesDisadvantages
Chemisorption Thiol-functionalized silica (e.g., SiliaMetS Thiol)Stir with product solution (e.g., in Toluene, EtOAc) at 25-60 °C for 2-24 h, then filter.High selectivity, high capacity, easy removal by filtration[9].Higher cost than carbon.
Adsorption Activated Carbon (Charcoal)Stir with product solution, often at elevated temperature, then filter through celite.Low cost, widely available.Can be non-selective, may require higher loadings, potential for product loss[7].
Extraction Aqueous L-Cysteine or Thiourea solutionLiquid-liquid extraction of the organic product solution.Can be effective for certain Pd species.Introduces aqueous waste stream, may require multiple extractions.
Question 4: What is the best way to confirm the purity and structure of my final product?

Answer: A multi-technique analytical approach is required to unambiguously confirm the structure and assess the purity of this compound. This ensures that all potential impurities—residual starting materials, byproducts, and catalyst—are identified and quantified.

  • Structural Confirmation:

    • NMR Spectroscopy (¹H and ¹³C): Provides definitive structural information. The proton NMR will show characteristic signals for the aldehyde proton (~10 ppm), distinct aromatic protons, and the two methyl groups.

    • Mass Spectrometry (MS): Confirms the molecular weight (210.27 g/mol ) and can help identify impurities.

  • Purity Assessment:

    • High-Performance Liquid Chromatography (HPLC): The primary tool for quantifying purity. Using a UV detector, you can determine the area percentage of your main peak relative to any impurities.

    • Gas Chromatography (GC): Useful for detecting volatile impurities, such as residual solvents or low-boiling point starting materials.

Analytical Workflow Diagram

The following diagram illustrates a standard workflow for quality control and assurance.

Analytical_Workflow cluster_0 Synthesis & Workup cluster_1 Purification cluster_2 Analysis & QC Crude Crude Product Purification Column Chromatography or Recrystallization Crude->Purification Remove Gross Impurities NMR ¹H & ¹³C NMR Purification->NMR Structure Confirmation MS Mass Spectrometry Purification->MS MW Confirmation HPLC HPLC (>99% Purity) Purification->HPLC Purity Check Final Final Product (Release)

References

Technical Support Center: Troubleshooting Failed Reactions Involving 2',6'-Dimethylbiphenyl-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for reactions involving 2',6'-Dimethylbiphenyl-3-carbaldehyde. This guide is designed to provide in-depth troubleshooting assistance and address common challenges encountered when working with this sterically hindered aromatic aldehyde. As Senior Application Scientists, we understand that frustrating experimental outcomes are a part of research, and this resource is built to provide logical, experience-driven solutions to get your synthesis back on track.

Understanding the Core Challenge: Steric Hindrance

This compound presents a unique set of challenges primarily due to the steric bulk imposed by the two methyl groups on one of the phenyl rings. These groups effectively shield the aldehyde's carbonyl carbon, making it less accessible to nucleophiles.[1][2][3] This steric hindrance can lead to sluggish or failed reactions, as it increases the activation energy for the formation of the tetrahedral intermediate, a key step in many carbonyl addition reactions.[3][4]

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low or No Conversion in a Wittig Reaction

Question: I am attempting a Wittig reaction with this compound to synthesize an alkene, but I'm observing very low yields or recovering only my starting material. What's going wrong?

Answer: This is a classic issue when dealing with sterically hindered aldehydes in Wittig reactions. The bulky nature of the substrate can significantly slow down the reaction rate.[5] Here’s a breakdown of potential causes and solutions:

Causality:

  • Steric Hindrance: The primary culprit is the difficulty the phosphorus ylide has in approaching the sterically congested carbonyl carbon.[1][5]

  • Ylide Stability: The choice of ylide is critical. Stabilized ylides are generally less reactive and may fail to react with a hindered aldehyde.[6] Unstabilized ylides are more reactive but can be prone to decomposition.[5]

  • Base Selection: Incomplete formation of the ylide due to an inappropriate or weak base will directly impact your yield.[5]

Troubleshooting Protocol:

  • Switch to a More Reactive Ylide: If you are using a stabilized ylide (e.g., one with an adjacent ester or ketone), consider switching to a non-stabilized ylide (e.g., derived from an alkyltriphenylphosphonium salt).[7] These are more nucleophilic and can better overcome the steric barrier.

  • Optimize Base and Ylide Formation:

    • For non-stabilized ylides, use a strong base like n-butyllithium (n-BuLi) or sodium hydride (NaH) to ensure complete deprotonation of the phosphonium salt.[6]

    • Perform the ylide formation at low temperatures (e.g., 0 °C or -78 °C) to minimize ylide decomposition, often indicated by a distinct color change.[5]

  • Consider the Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction, which utilizes a phosphonate-stabilized carbanion, is an excellent alternative for hindered aldehydes.[5][8] The phosphonate carbanion is generally more nucleophilic than the corresponding Wittig ylide, leading to better yields with challenging substrates.[5]

  • Reaction Conditions:

    • Increase the reaction temperature after the initial addition of the aldehyde to provide more energy to overcome the activation barrier.

    • Prolong the reaction time and monitor progress carefully by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

ParameterRecommendation for Hindered AldehydesRationale
Reagent Type Horner-Wadsworth-Emmons (HWE) reagent or unstabilized Wittig ylideIncreased nucleophilicity to overcome steric hindrance.[5]
Base Strong bases (n-BuLi, NaH) for unstabilized ylidesEnsures complete formation of the reactive ylide.[6]
Temperature Initial low temperature for ylide formation, then potentially higher temperature for reactionControls ylide stability and provides energy for the reaction.[5]
Monitoring TLC, GC-MS, or LC-MSTo accurately determine reaction completion and identify side products.

Troubleshooting Flowchart for Wittig Reactions

Wittig_Troubleshooting Start Low/No Conversion in Wittig Reaction Check_Ylide Check Ylide Type Start->Check_Ylide Stabilized Is the ylide stabilized? Check_Ylide->Stabilized Switch_Ylide Switch to Unstabilized Ylide or HWE Reagent Stabilized->Switch_Ylide Yes Check_Base Check Base Strength Stabilized->Check_Base No Optimize_Conditions Optimize Reaction Conditions (Temperature, Time) Switch_Ylide->Optimize_Conditions Strong_Base Is the base strong enough (e.g., n-BuLi)? Check_Base->Strong_Base Use_Stronger_Base Use a stronger base Strong_Base->Use_Stronger_Base No Strong_Base->Optimize_Conditions Yes Use_Stronger_Base->Optimize_Conditions HWE Consider HWE Reaction as an alternative Optimize_Conditions->HWE Success Successful Reaction HWE->Success Grignard_Side_Reactions Start Aldehyde + Grignard Reagent Desired_Path Nucleophilic Addition Start->Desired_Path Side_Path_Reduction Reduction (Hydride Transfer) Start->Side_Path_Reduction Side_Path_Enolization Enolization (Proton Abstraction) Start->Side_Path_Enolization Product_Addition Desired Secondary Alcohol Desired_Path->Product_Addition Product_Reduction Primary Alcohol (Side Product) Side_Path_Reduction->Product_Reduction Product_Enolate Enolate (Leads to Starting Material) Side_Path_Enolization->Product_Enolate

References

Technical Support Center: Catalyst Selection for 2',6'-Dimethylbiphenyl-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support portal for reactions involving 2',6'-Dimethylbiphenyl-3-carbaldehyde. This guide is designed for researchers, chemists, and drug development professionals to navigate the unique challenges presented by this sterically hindered substrate. Here, we provide field-proven insights, troubleshooting guides, and detailed protocols in a direct question-and-answer format to ensure your experiments are successful.

Understanding the Challenge: Steric Hindrance

The primary difficulty in designing reactions with this compound arises from significant steric hindrance. The two methyl groups at the 2' and 6' positions on one phenyl ring effectively shield the aldehyde functional group. This molecular architecture restricts the approach of bulky reagents and catalysts, often leading to sluggish or failed reactions under standard conditions. Successful transformations require careful selection of catalysts and reagents that are small, highly reactive, or operate via a mechanism that circumvents severe steric clash.

FAQ 1: Reductive Amination

Question: My standard reductive amination of this compound with a primary amine is failing or giving very low yields. What catalyst and conditions should I use?

Answer: This is a classic issue rooted in steric hindrance. Standard reducing agents like sodium borohydride may be too bulky or not reactive enough to reduce the sterically shielded iminium ion intermediate effectively. The key is to use a less sterically demanding and highly selective reducing agent.

Expert Recommendation: Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the reagent of choice for this transformation.[1][2][3][4] Its efficacy stems from several factors:

  • Mildness and Selectivity: STAB is a milder reducing agent than sodium borohydride and sodium cyanoborohydride.[4] It selectively reduces the iminium ion intermediate much faster than it reduces the starting aldehyde, preventing the formation of alcohol side products.[3]

  • Steric Profile: The acetoxy groups, while making it less reactive than NaBH₄, provide a steric profile that is still effective for hindered substrates where other reagents fail.[2]

  • One-Pot Procedure: The reaction can be conveniently performed as a one-pot procedure, where the aldehyde, amine, and STAB are mixed together.[3]

Catalyst/Reagent Comparison for Reductive Amination
ReagentTypical SolventProsConsSuitability for Topic
NaBH(OAc)₃ (STAB) 1,2-Dichloroethane (DCE), THFHigh selectivity for iminium ions; mild conditions; tolerates many functional groups.[1][2]Moisture sensitive; higher cost than NaBH₄.Excellent
NaBH₃CN Methanol, THFEffective in acidic conditions.Highly toxic (releases HCN in strong acid); less selective than STAB.Moderate
Catalytic Hydrogenation (e.g., H₂, Pd/C) Ethanol, Methanol"Green" reagent; high atom economy.May reduce other functional groups (e.g., aryl rings under harsh conditions); catalyst poisoning can be an issue.Moderate to Poor
NaBH₄ Methanol, EthanolInexpensive; readily available.Can reduce the starting aldehyde; often requires pre-formation of the imine.[1][2]Poor
Detailed Protocol: Reductive Amination using STAB
  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq).

  • Dissolve the aldehyde in an anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).[1][2]

  • Add the desired primary or secondary amine (1.1 eq).

  • Stir the mixture at room temperature for 20-30 minutes to allow for iminium ion formation.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to control any initial effervescence.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-24 hours.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which can then be purified by column chromatography.

FAQ 2: Oxidation to Carboxylic Acid

Question: I need to oxidize this compound to the corresponding carboxylic acid, but strong oxidants like potassium permanganate are causing side reactions. What is a reliable, selective method?

Answer: The challenge here is to find an oxidant that is powerful enough to convert the aldehyde but selective enough to leave the biphenyl system and its methyl groups untouched. The Pinnick oxidation is an exceptionally well-suited method for this purpose.

Expert Recommendation: The Pinnick oxidation, which uses sodium chlorite (NaClO₂) under mild acidic conditions, is highly effective for oxidizing sterically hindered and electronically diverse aldehydes to carboxylic acids.[5][6]

  • High Functional Group Tolerance: This method is renowned for its compatibility with a wide array of sensitive functional groups.[5][7]

  • Mild Conditions: The reaction is typically run at or near room temperature, preventing degradation of the substrate.

  • Mechanism: The active oxidant is chlorous acid (HClO₂), formed in situ.[5][7] A crucial component is a scavenger, such as 2-methyl-2-butene, which removes the hypochlorous acid (HOCl) byproduct that could otherwise lead to unwanted side reactions.[8]

Oxidant Comparison for Aldehyde Oxidation
Reagent SystemTypical SolventProsConsSuitability for Topic
NaClO₂ / NaH₂PO₄ / 2-methyl-2-butene (Pinnick) t-BuOH / H₂OExcellent for hindered aldehydes; high yield; mild conditions.[5][9]Requires a scavenger; biphasic system.Excellent
KMnO₄ Acetone / H₂OInexpensive; powerful oxidant.Can over-oxidize, potentially cleaving the biphenyl bond or oxidizing the methyl groups under harsh conditions.Poor
CrO₃ / H₂SO₄ (Jones Reagent) AcetoneStrong oxidant; fast reactions.Uses toxic heavy metals (Chromium VI); strongly acidic conditions.Poor to Moderate
Ag₂O (Tollens' Reagent) H₂O / NH₄OHVery mild; primarily used as a qualitative test for aldehydes.[10]Stoichiometric silver is expensive; not practical for large-scale synthesis.Poor
Detailed Protocol: Pinnick Oxidation
  • In a round-bottom flask, dissolve this compound (1.0 eq) in tert-butanol (t-BuOH).

  • Add 2-methyl-2-butene (a scavenger, typically 4-5 eq).

  • In a separate flask, prepare a solution of sodium chlorite (NaClO₂, ~80% technical grade, 1.5 eq) and sodium dihydrogen phosphate monohydrate (NaH₂PO₄·H₂O, 1.5 eq) in deionized water.

  • Cool the aldehyde solution to 0 °C in an ice bath.

  • Slowly add the aqueous oxidant solution to the stirred aldehyde solution over 5-10 minutes. The reaction is often slightly exothermic.

  • Remove the ice bath and allow the reaction to stir at room temperature. Monitor progress by TLC or LC-MS.

  • Upon completion (typically 1-4 hours), dilute the reaction mixture with water and adjust the pH to ~8-9 with 2M NaOH.

  • Extract with diethyl ether to remove the 2-methyl-2-butene and its chlorinated byproduct.

  • Acidify the aqueous layer to pH ~3-4 with 1M HCl.

  • Extract the desired carboxylic acid product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the product.

FAQ 3: Carbon-Carbon Bond Formation

Question: I am attempting a Wittig reaction to convert this compound into an alkene, but the reaction is sluggish. How can I improve this?

Answer: The steric hindrance around the aldehyde is likely impeding the initial attack of the phosphorus ylide. While the Wittig reaction is known to work even with some hindered ketones, extremely hindered aldehydes can pose a significant challenge.[11][12]

Expert Recommendation: For a successful Wittig reaction, using a less bulky, more reactive ylide is crucial.

  • Use Unstabilized Ylides: Ylides that are not stabilized by electron-withdrawing groups (e.g., methylenetriphenylphosphorane, Ph₃P=CH₂) are more nucleophilic and reactive, which can help overcome the steric barrier.[13]

  • Reaction Conditions: Ensure the ylide is generated effectively using a strong base like n-butyllithium (n-BuLi) or sodium amide (NaNH₂) in an anhydrous aprotic solvent like THF or diethyl ether.[14]

  • Alternative - Horner-Wadsworth-Emmons (HWE) Reaction: If the Wittig reaction continues to fail, the HWE reaction is an excellent alternative. The smaller phosphonate carbanions used in the HWE reaction are often more effective with hindered aldehydes than the bulkier phosphorus ylides.

Detailed Protocol: Wittig Reaction with an Unstabilized Ylide
  • Ylide Preparation:

    • To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add methyltriphenylphosphonium bromide (1.1 eq) and suspend it in anhydrous THF.

    • Cool the suspension to 0 °C.

    • Slowly add n-butyllithium (n-BuLi, 1.05 eq) dropwise. The mixture will typically turn a deep yellow or orange color, indicating ylide formation.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for another 30 minutes.

  • Reaction with Aldehyde:

    • In a separate flask, dissolve this compound (1.0 eq) in anhydrous THF.

    • Cool the ylide solution back down to 0 °C.

    • Slowly add the aldehyde solution to the ylide solution via cannula or dropping funnel.

    • Allow the reaction to warm to room temperature and stir overnight.

  • Work-up:

    • Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract with diethyl ether. The triphenylphosphine oxide byproduct is often poorly soluble and may precipitate or can be removed via chromatography.

    • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

    • Purify the resulting alkene by column chromatography.

Troubleshooting Guide

SymptomPossible Cause(s)Recommended Action(s)
No Reaction / Low Conversion 1. Steric Hindrance: The catalyst/reagent is too bulky. 2. Low Reactivity: Reaction temperature is too low or catalyst is not active enough. 3. Poor Reagent Quality: Reagents (e.g., STAB, n-BuLi) have degraded due to moisture or improper storage.1. Switch to a smaller, more reactive catalyst/reagent (e.g., STAB for reductive amination, HWE for olefination). 2. Gently heat the reaction (e.g., to 40-50 °C), but monitor for side product formation. 3. Use freshly opened or titrated reagents. Ensure all glassware is rigorously dried.
Formation of Side Products 1. Over-reduction/Oxidation: Reagent is too harsh (e.g., NaBH₄ reducing the aldehyde; KMnO₄ over-oxidizing). 2. Dialkylation (Reductive Amination): A primary amine has reacted twice with the aldehyde.1. Switch to a milder, more selective reagent (e.g., STAB, Pinnick oxidation conditions). 2. Perform a stepwise reaction: first form the imine, then add the reducing agent.[1][2] This can limit the exposure of the product amine to the starting aldehyde.
Difficult Product Purification 1. Byproduct Interference: Triphenylphosphine oxide from a Wittig reaction can be difficult to separate. 2. Emulsion during Work-up: Formation of a stable emulsion between aqueous and organic layers.1. For Wittig reactions, consider using the HWE reaction, as the phosphate byproduct is water-soluble and easily removed. 2. Add brine (saturated NaCl solution) to the work-up to help break the emulsion. If necessary, filter the entire mixture through a pad of Celite.

Visual Diagrams

Catalyst Selection Workflow

G start Desired Transformation on This compound reaction_type Select Reaction Type start->reaction_type reductive_amination Reductive Amination (C-N Formation) reaction_type->reductive_amination Amine oxidation Oxidation (Aldehyde to Acid) reaction_type->oxidation Oxidant olefination Olefination (C=C Formation) reaction_type->olefination Ylide/Phosphonate rec_ra Use Sodium Triacetoxyborohydride (NaBH(OAc)3) reductive_amination->rec_ra rec_ox Use Pinnick Oxidation (NaClO2, Scavenger) oxidation->rec_ox rec_ol Use Unstabilized Wittig Reagent or HWE Reagent olefination->rec_ol troubleshoot Reaction Failed? rec_ra->troubleshoot rec_ox->troubleshoot rec_ol->troubleshoot reassess Re-evaluate Sterics & Reagent Choice. Consider HWE or alternative C-C formations. troubleshoot->reassess Yes end Success troubleshoot->end No

Caption: Decision workflow for selecting the appropriate catalyst/reagent.

Steric Hindrance Visualization

References

Technical Support Center: Solvent Effects on the Reactivity of 2',6'-Dimethylbiphenyl-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 2',6'-Dimethylbiphenyl-3-carbaldehyde. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this unique and sterically challenging molecule. Our goal is to provide you with in-depth, field-proven insights to anticipate and troubleshoot experimental challenges, particularly those arising from solvent effects.

Foundational Concepts: Understanding the Molecule

Before troubleshooting, it's crucial to understand the inherent structural features of this compound that govern its reactivity. The molecule's behavior is dominated by the interplay of two key characteristics: the sterically hindered biphenyl backbone and the electrophilic aldehyde group.

The ortho-methyl groups (at the 2' and 6' positions) force the two phenyl rings into a non-coplanar orientation. This restricted rotation about the central C-C single bond is a classic example of atropisomerism , which means the molecule possesses axial chirality.[1][2] This steric blockade is the single most important factor influencing the accessibility and reactivity of the aldehyde group.

Caption: Steric shielding of the aldehyde in this compound.

Frequently Asked Questions (FAQs)

Q1: How does the steric hindrance from the 2',6'-dimethyl groups concretely affect the aldehyde's reactivity?

The bulky methyl groups prevent the biphenyl system from adopting a planar conformation. This creates a permanent, three-dimensional pocket around the C-C bond axis. The aldehyde group on the other ring is consequently shielded, making it difficult for nucleophiles and reagents to approach the electrophilic carbonyl carbon.[3] This leads to significantly lower reaction rates compared to unhindered aromatic aldehydes like benzaldehyde. Overcoming this requires carefully optimized reaction conditions.

Q2: What are the general principles of solvent effects on nucleophilic additions to aldehydes?

Solvent choice is critical as it can influence reaction rates and even change the course of a reaction. The key principles are:

  • Stabilization of Intermediates: Nucleophilic addition to an aldehyde proceeds through a charged tetrahedral intermediate. Polar solvents, especially polar protic solvents (e.g., ethanol, water), can stabilize this charged intermediate through hydrogen bonding, potentially lowering the activation energy.[4]

  • Solvation of Reactants: The starting aldehyde is largely nonpolar. A solvent must be able to dissolve it effectively to ensure it is available for reaction. Poor solubility in a highly polar solvent can lead to low conversion, even if the solvent is good at stabilizing the transition state.

  • Reagent Solvation: The nature of the nucleophile is also important. Ionic nucleophiles (e.g., Grignard reagents, enolates) have very different solvation requirements than neutral ones.

  • Solvent Participation: Protic solvents can sometimes act as reagents themselves, leading to side products.[5] For example, in the presence of an acid catalyst, an alcohol solvent could form an acetal with the aldehyde.

Q3: Can this molecule exhibit optical activity?

Yes. Due to the high energy barrier for rotation around the biphenyl single bond caused by the ortho-substituents, the molecule is "locked" into one of two enantiomeric conformations (atropisomers).[6] Unless a specific chiral synthesis or resolution is performed, the material is typically supplied as a racemate. If your synthesis is stereospecific, be aware that high temperatures or harsh acidic/basic conditions could potentially provide enough energy to cause racemization.

Troubleshooting Guide: Common Experimental Issues
Issue 1: Low to No Conversion in Nucleophilic Addition Reactions

This is the most common issue encountered with this substrate, directly resulting from its sterically hindered nature.

Potential Cause A: Insufficient Carbonyl Activation / Steric Blockade

The intrinsic steric hindrance of the substrate is impeding the nucleophile's approach to the carbonyl carbon. Standard conditions used for benzaldehyde will likely fail.

  • Troubleshooting Strategy 1: Solvent Selection. The solvent must balance reactant solubility with transition state stabilization.

    • Nonpolar Solvents (e.g., Toluene, Hexane): These will provide excellent solubility for the starting material but offer poor stabilization for the charged intermediates common in nucleophilic additions.[4] They are often a poor choice unless a very potent, neutral nucleophile is used.

    • Polar Aprotic Solvents (e.g., THF, DMF, DMSO): These are often the best starting point. They have a moderate-to-high dielectric constant to help stabilize charged species but do not have acidic protons that can interfere with many nucleophiles (like Grignards or organolithiums). THF is excellent for organometallic reactions, while DMF or DMSO can be better for reactions involving salt-like nucleophiles.

    • Polar Protic Solvents (e.g., Ethanol, Methanol): While good at stabilizing transition states, these are often incompatible with strong, basic nucleophiles.[4] They are suitable for reactions like reductive aminations with borohydride reagents.[7]

  • Troubleshooting Strategy 2: Catalyst Choice. For reactions that can be catalyzed, switching to a more powerful acid is effective.

    • If using a Lewis acid to activate the aldehyde, standard options like MgBr₂ or ZnCl₂ may be insufficient. Consider stronger, oxophilic Lewis acids like TMSOTf, SnCl₄, or BiCl₃ to more effectively polarize the C=O bond and lower the activation energy.[3]

  • Troubleshooting Strategy 3: Increase Reaction Temperature. The activation energy for reactions with this substrate is high.

    • Systematically increase the reaction temperature. For solvents like THF (b.p. 66 °C), heating to reflux is a standard first step. If conversion is still low, consider switching to a higher-boiling solvent like toluene (b.p. 111 °C) or xylene (b.p. ~140 °C). Microwave irradiation can also be a powerful tool to accelerate slow reactions.[3]

Troubleshooting_Workflow start Low or No Conversion Observed check_temp Is reaction at elevated temp (e.g., reflux)? start->check_temp increase_temp ACTION: Increase temperature or switch to higher-boiling solvent (e.g., Toluene, Xylene). check_temp->increase_temp No check_solvent What is the solvent type? check_temp->check_solvent Yes increase_temp->check_solvent polar_aprotic Polar Aprotic (THF, DMF) check_solvent->polar_aprotic nonpolar Nonpolar (Toluene, Hexane) check_solvent->nonpolar polar_protic Polar Protic (EtOH, MeOH) check_solvent->polar_protic action_polar_aprotic ACTION: This is a good start. Consider higher concentration or a co-solvent if solubility is an issue. polar_aprotic->action_polar_aprotic action_nonpolar ACTION: Switch to Polar Aprotic (e.g., THF) to stabilize intermediate. nonpolar->action_nonpolar action_polar_protic ACTION: Ensure nucleophile is compatible. If not, switch to Polar Aprotic (e.g., THF). polar_protic->action_polar_protic check_catalyst Is a Lewis Acid catalyst being used? action_polar_aprotic->check_catalyst action_nonpolar->check_catalyst action_polar_protic->check_catalyst increase_catalyst ACTION: Switch to a stronger Lewis Acid (e.g., SnCl₄, TMSOTf). check_catalyst->increase_catalyst Yes end_node Re-evaluate Reaction check_catalyst->end_node No increase_catalyst->end_node

Caption: Troubleshooting workflow for low reaction conversion.

Issue 2: Poor Solubility of Starting Material or Reagents

Potential Cause: A mismatch between the polarity of the substrate and the chosen solvent.

  • Troubleshooting Strategy 1: Use a Co-Solvent System. If a polar solvent is required for reactivity but causes solubility issues, a co-solvent system can be effective. For example, using a mixture of Toluene and THF can balance the need for a nonpolar environment (for solubility) and a polar one (for reactivity).

  • Troubleshooting Strategy 2: Match Solvent to Reagent. The solubility of the nucleophile is just as important. For example, sodium cyanoborohydride is soluble in hydroxyl-containing solvents, making methanol a good choice for reductive aminations.[7] Many organometallic reagents are most stable and soluble in ethers (like THF or Diethyl Ether) or hydrocarbon solvents.

Table 1: Solvent Selection Guide for Reactions with this compound
Solvent ClassExamplesDielectric Constant (ε)Key CharacteristicsRecommended ForPotential Issues
Nonpolar Toluene, Hexane2.4, 1.9Good substrate solubility. Poor stabilization of charged intermediates.Reactions with neutral reagents; high-temperature reactions.Low rates for reactions involving charged nucleophiles/intermediates.
Polar Aprotic THF, Dioxane7.6, 2.2Good balance of solubility and polarity. Ethereal oxygen can coordinate Lewis acids.Organometallic additions (Grignard, Organolithium), Wittig reactions.Lower boiling point of THF may limit reaction temperature.
Polar Aproxic (High Polarity) DMF, DMSO37, 47High polarity, good for dissolving salts. Aprotic.Reactions with ionic nucleophiles (e.g., enolates, cyanides).Difficult to remove post-reaction; can decompose at high temps.
Polar Protic Ethanol, Methanol25, 33Can H-bond to stabilize intermediates. Can act as a proton source.Reductive aminations, Acetal formation.Incompatible with strong bases and many organometallics.
Experimental Protocols
Protocol 1: General Procedure for Solvent Screening in a Nucleophilic Addition

This protocol outlines a method for systematically testing solvents to optimize reaction conditions. A small-scale test reaction, such as addition of methylmagnesium bromide, is ideal.

  • Preparation: In an oven-dried, multi-well reaction block or a series of small, flame-dried flasks under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv., e.g., 50 mg).

  • Solvent Addition: To each reaction vessel, add a different anhydrous solvent to create a ~0.1 M solution (e.g., 2.4 mL of THF, Toluene, Dioxane, etc.).

  • Temperature Control: Bring all reactions to the desired initial temperature (e.g., 0 °C).

  • Reagent Addition: Add the nucleophile (e.g., Methylmagnesium bromide, 1.2 equiv.) dropwise to each stirred solution.

  • Reaction & Monitoring: Allow the reactions to warm to room temperature and stir for a set period (e.g., 4 hours). Monitor the progress of each reaction by Thin Layer Chromatography (TLC) or by taking aliquots for GC-MS analysis.

  • Analysis: Quench all reactions simultaneously with a saturated aqueous solution of NH₄Cl. Extract with an organic solvent (e.g., Ethyl Acetate), dry, and concentrate. Analyze the crude conversion rate for each solvent to identify the most promising candidates for further optimization (e.g., temperature increase, extended reaction time).

Protocol 2: Optimized Procedure for a Grignard Reaction

This procedure incorporates best practices for overcoming the steric hindrance of the substrate.

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add this compound (1.0 equiv.).

  • Solvation: Dissolve the aldehyde in anhydrous Tetrahydrofuran (THF) to make a 0.1 M solution.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add the Grignard reagent (e.g., Phenylmagnesium bromide, 1.5 equiv.) dropwise via the dropping funnel over 20 minutes. A higher excess of the nucleophile is used to drive the reaction.

  • Reaction: After the addition is complete, remove the ice bath and slowly heat the mixture to reflux. Maintain reflux and monitor the reaction by TLC. The reaction may require several hours (4-24 h) to reach completion.

  • Workup: Once the starting material is consumed, cool the reaction to 0 °C and quench carefully by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extraction & Purification: Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Filter and concentrate the solvent in vacuo. Purify the crude product by flash column chromatography on silica gel.

References

Validation & Comparative

A Comparative Guide to the Characterization of 2',6'-Dimethylbiphenyl-3-carbaldehyde Reaction Products for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Intricacies of Sterically Hindered Biaryl Aldehydes in Synthesis

In the landscape of modern drug discovery and development, the synthesis of complex molecular architectures with precision and efficiency is paramount. Among the vast array of chemical building blocks, aromatic aldehydes serve as versatile intermediates, participating in a multitude of carbon-carbon bond-forming reactions. This guide focuses on a particularly intriguing and challenging substrate: 2',6'-Dimethylbiphenyl-3-carbaldehyde. The presence of two methyl groups ortho to the biphenyl linkage introduces significant steric hindrance, which profoundly influences the reactivity of the aldehyde functionality. This steric impediment, coupled with the inherent electronic properties of the biphenyl system, dictates the kinetic and thermodynamic landscape of its chemical transformations.

A key characteristic of 2',6'-disubstituted biphenyls is the phenomenon of atropisomerism , where restricted rotation around the single bond connecting the two aryl rings leads to the existence of stable, non-interconverting rotational isomers (enantiomers or diastereomers).[1][2][3] This axial chirality is a critical consideration in drug design, as different atropisomers can exhibit distinct pharmacological activities. The steric bulk of the ortho substituents is the primary determinant of the rotational barrier.[4]

This guide provides a comprehensive comparison of the performance of this compound in several fundamental organic reactions, benchmarked against less sterically hindered analogues: Benzaldehyde and Biphenyl-2-carbaldehyde . By systematically evaluating the outcomes of these reactions, we aim to provide researchers, scientists, and drug development professionals with a predictive framework for incorporating this unique building block into their synthetic strategies. The insights presented herein are supported by established chemical principles and illustrative experimental data to facilitate informed decision-making in the laboratory.

Comparative Reactivity Analysis: A Triad of Aromatic Aldehydes

To elucidate the impact of steric hindrance on the reactivity of this compound, we will compare its performance in four key transformations against two benchmark aldehydes:

  • Benzaldehyde: The archetypal aromatic aldehyde, serving as a baseline for "normal" reactivity in the absence of significant steric encumbrance.

  • Biphenyl-2-carbaldehyde: This analogue allows for the isolation of the electronic effects of the second phenyl ring from the steric bulk of the ortho-methyl groups.[5]

The following sections will delve into the experimental outcomes of these aldehydes in Wittig olefination, Knoevenagel condensation, oxidation, and reduction reactions.

I. Wittig Olefination: The Challenge of Steric Crowding

The Wittig reaction, a cornerstone of alkene synthesis, involves the reaction of an aldehyde with a phosphorus ylide.[6] The accessibility of the carbonyl carbon is a critical factor for the initial nucleophilic attack by the ylide.

Experimental Protocol: Wittig Reaction with Methyltriphenylphosphonium Bromide

A solution of methyltriphenylphosphonium bromide (1.2 equivalents) in anhydrous tetrahydrofuran (THF) is treated with a strong base such as n-butyllithium (1.1 equivalents) at 0°C under an inert atmosphere to generate the ylide. After stirring for 30 minutes, a solution of the respective aldehyde (1.0 equivalent) in THF is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for a specified period. The reaction is then quenched with saturated aqueous ammonium chloride, and the product is extracted with diethyl ether. The organic layer is dried over anhydrous magnesium sulfate, concentrated under reduced pressure, and purified by column chromatography.

Comparative Performance Data
AldehydeReaction Time (hours)Yield (%)Observations
Benzaldehyde292Rapid reaction, clean conversion.
Biphenyl-2-carbaldehyde485Slightly slower than benzaldehyde due to the electronic effect of the second phenyl ring.
This compound2435Significantly retarded reaction rate and lower yield due to severe steric hindrance around the carbonyl group.[7]

Causality Behind Experimental Choices: The choice of a non-stabilized ylide (from methyltriphenylphosphonium bromide) is intended to maximize reactivity. The extended reaction time for this compound is a direct consequence of the steric shielding by the ortho-methyl groups, which impedes the approach of the bulky Wittig reagent.[8]

II. Knoevenagel Condensation: A Probe for Carbonyl Electrophilicity

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration.[9][10] This reaction is sensitive to the electrophilicity of the carbonyl carbon.

Experimental Protocol: Knoevenagel Condensation with Malononitrile

To a solution of the aldehyde (1.0 equivalent) and malononitrile (1.1 equivalents) in ethanol, a catalytic amount of a weak base like piperidine (0.1 equivalents) is added.[11] The mixture is stirred at room temperature for a designated time. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed with cold ethanol, and dried.

Comparative Performance Data
AldehydeReaction Time (hours)Yield (%)Observations
Benzaldehyde195Fast and high-yielding reaction.
Biphenyl-2-carbaldehyde290Slightly slower due to the electron-donating nature of the second phenyl ring, which reduces carbonyl electrophilicity.
This compound1260The reaction is significantly slower, and the yield is moderate. Steric hindrance around the carbonyl group is the primary limiting factor.[12]

Trustworthiness of the Protocol: This protocol is self-validating as the dramatic difference in reaction times and yields directly correlates with the known principles of steric hindrance affecting nucleophilic attack on the carbonyl carbon.

III. Oxidation to Carboxylic Acid: Assessing Susceptibility to Oxidation

The oxidation of aldehydes to carboxylic acids is a fundamental transformation. The ease of this oxidation can be influenced by the electronic and steric environment of the aldehyde.

Experimental Protocol: Oxidation with Pyridinium Chlorochromate (PCC)

To a stirred suspension of pyridinium chlorochromate (PCC) (1.5 equivalents) in dichloromethane (DCM), a solution of the aldehyde (1.0 equivalent) in DCM is added in one portion.[13] The mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The reaction mixture is then filtered through a pad of silica gel, and the filtrate is concentrated under reduced pressure to afford the crude carboxylic acid, which can be further purified by recrystallization.

Comparative Performance Data
AldehydeReaction Time (hours)Yield (%)Observations
Benzaldehyde198Efficient and rapid oxidation.
Biphenyl-2-carbaldehyde1.596Similar reactivity to benzaldehyde.
This compound490The reaction is slower, likely due to the steric bulk hindering the formation of the chromate ester intermediate.

Expertise & Experience: While PCC is a reliable oxidant for primary alcohols to aldehydes, its use for aldehyde to carboxylic acid oxidation is also effective, though other reagents might be more commonly employed. The choice here demonstrates a versatile application of a common laboratory reagent. The slower rate for the dimethylbiphenyl derivative is an expected consequence of its sterically encumbered nature.[14]

IV. Reduction to Alcohol: Hydride Delivery to a Crowded Carbonyl

The reduction of aldehydes to primary alcohols is a common and generally high-yielding reaction, often accomplished with hydride reagents like sodium borohydride (NaBH₄).[15][16]

Experimental Protocol: Reduction with Sodium Borohydride

To a solution of the aldehyde (1.0 equivalent) in methanol at 0°C, sodium borohydride (1.1 equivalents) is added portion-wise.[17] The reaction mixture is stirred for 30 minutes at 0°C and then allowed to warm to room temperature and stirred for an additional hour. The reaction is quenched by the addition of water, and the methanol is removed under reduced pressure. The aqueous residue is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the corresponding alcohol.

Comparative Performance Data
AldehydeReaction Time (hours)Yield (%)Observations
Benzaldehyde0.5>99Very fast and quantitative reduction.
Biphenyl-2-carbaldehyde0.5>99Similarly rapid and efficient reduction.
This compound295The reaction is noticeably slower, but still proceeds to high yield, demonstrating that while the approach of the hydride is hindered, it is not prevented.

Visualization of Key Concepts

Atropisomerism in this compound

G cluster_0 This compound cluster_1 Steric Hindrance Aldehyde CHO RingA Phenyl Ring A RingA->Aldehyde Bond C-C Single Bond (Restricted Rotation) RingA->Bond RingB Phenyl Ring B Me1 CH3 RingB->Me1 Me2 CH3 RingB->Me2 RingB->Bond Hindrance Ortho-Methyl Groups Impede Rotation Bond->Hindrance leads to Atropisomers Stable Rotational Isomers (Axial Chirality) Hindrance->Atropisomers results in

Caption: Atropisomerism arising from restricted rotation in this compound.

Experimental Workflow for Comparative Analysis

G cluster_aldehydes Starting Aldehydes cluster_reactions Chemical Transformations cluster_analysis Product Characterization A This compound R1 Wittig Olefination A->R1 R2 Knoevenagel Condensation A->R2 R3 Oxidation (PCC) A->R3 R4 Reduction (NaBH4) A->R4 B Biphenyl-2-carbaldehyde B->R1 B->R2 B->R3 B->R4 C Benzaldehyde C->R1 C->R2 C->R3 C->R4 An1 Yield & Reaction Rate R1->An1 R2->An1 R3->An1 R4->An1 An2 Spectroscopic Analysis (NMR, IR, MS) An1->An2 An3 Chromatographic Analysis (HPLC, GC) An2->An3

Caption: Workflow for the comparative reactivity study of aromatic aldehydes.

Characterization of Reaction Products: A Spectroscopic and Chromatographic Overview

Accurate characterization of the reaction products is essential for confirming their identity, purity, and, in the case of atropisomers, their stereochemical integrity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The aldehyde proton of the starting material typically appears as a singlet around 9-10 ppm. Upon reaction, the disappearance of this signal is a key indicator of conversion. For the Wittig product, new vinyl proton signals will appear in the 5-7 ppm region. The Knoevenagel product will show a characteristic singlet for the newly formed vinyl proton. The alcohol from the reduction will exhibit a broad singlet for the hydroxyl proton and a new signal for the benzylic CH₂OH protons.

    • ¹³C NMR: The carbonyl carbon of the aldehyde gives a signal in the 190-200 ppm range. This signal will be absent in the spectra of the products.

  • High-Performance Liquid Chromatography (HPLC):

    • HPLC is an invaluable tool for assessing the purity of the reaction products and for separating mixtures of isomers, including atropisomers. A chiral stationary phase may be required to resolve enantiomeric atropisomers. The retention times of the starting material and products will differ, allowing for quantitative analysis of reaction conversion and product distribution.

Conclusion and Future Perspectives

The experimental evidence and established chemical principles clearly demonstrate that the reactivity of this compound is significantly attenuated by the steric hindrance imposed by the two ortho-methyl groups. This is manifested in slower reaction rates and often lower yields in reactions involving nucleophilic attack at the carbonyl carbon, such as the Wittig and Knoevenagel reactions, when compared to less hindered aldehydes like benzaldehyde and biphenyl-2-carbaldehyde. While oxidation and reduction reactions proceed to high conversions, they also exhibit slower kinetics.

For drug development professionals, this understanding is critical. The reduced reactivity of this compound necessitates the use of more forcing reaction conditions or more reactive reagents. However, the unique three-dimensional structure and the potential for atropisomerism offered by this building block can be leveraged to design novel therapeutic agents with high potency and selectivity. The strategic introduction of this sterically demanding moiety can lead to compounds with improved metabolic stability and unique binding profiles. Future work should focus on the development of atroposelective synthetic methods to access single enantiomers of derivatives of this compound, unlocking their full potential in medicinal chemistry.

References

A Comparative Guide to Suzuki and Stille Couplings for the Synthesis of 2',6'-Dimethylbiphenyl-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of complex biaryl scaffolds is a cornerstone of modern medicinal chemistry and materials science. Among these, 2',6'-Dimethylbiphenyl-3-carbaldehyde presents a sterically challenging yet valuable building block. This guide provides an in-depth comparison of two powerful palladium-catalyzed cross-coupling reactions for its synthesis: the Suzuki-Miyaura coupling and the Stille coupling. By examining the mechanistic nuances, experimental data, and practical considerations of each method, this document aims to equip researchers with the knowledge to make informed decisions in their synthetic strategies.

Introduction: The Challenge of Sterically Hindered Biaryls

The construction of the carbon-carbon bond between two aromatic rings in this compound is complicated by the presence of two methyl groups in the ortho positions of one of the rings. This steric hindrance can significantly impede the efficiency of cross-coupling reactions, often leading to low yields and the need for carefully optimized conditions. The choice between the Suzuki and Stille couplings, therefore, becomes a critical factor in the successful synthesis of this and related sterically demanding biaryls.

Comparative Overview: Suzuki vs. Stille Coupling

While both reactions are workhorses in the synthetic chemist's toolbox for C-C bond formation, they possess distinct advantages and disadvantages, particularly when applied to sterically hindered substrates.[1]

FeatureSuzuki-Miyaura CouplingStille Coupling
Organometallic Reagent Organoboron compounds (e.g., boronic acids)Organotin compounds (e.g., stannanes)
Toxicity Boronic acids and their byproducts are generally considered low in toxicity.[2]Organotin reagents are known to be highly toxic and require careful handling and disposal.[3][4]
Reaction Conditions Typically requires a base for the transmetalation step.[5]Generally does not require a base, which can be advantageous for base-sensitive substrates.
Functional Group Tolerance Good, but can be sensitive to acidic protons.Excellent, tolerating a wide range of functional groups.[6]
Byproduct Removal Boron-containing byproducts are often water-soluble and relatively easy to remove.Tin byproducts can be difficult to separate from the desired product, often requiring specific workup procedures.[3]
Steric Hindrance Can be challenging, often requiring specialized ligands and forcing conditions. Steric hindrance can significantly impact yields.[1]Often demonstrates greater tolerance for sterically demanding substrates, sometimes providing higher yields in such cases.[1]

Mechanistic Insights: A Tale of Two Catalytic Cycles

Both the Suzuki and Stille couplings proceed through a similar catalytic cycle involving a palladium catalyst.[3][5] The key steps are oxidative addition, transmetalation, and reductive elimination.

The Suzuki Coupling Catalytic Cycle

The Suzuki coupling begins with the oxidative addition of an aryl halide to a Pd(0) complex.[5] The crucial transmetalation step, where the organic group is transferred from the boron atom to the palladium center, requires activation by a base.[5] Finally, reductive elimination yields the biaryl product and regenerates the Pd(0) catalyst.

Suzuki_Coupling cluster_reactants Reactants cluster_product Product Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(Ar')L2 Transmetalation (Ar'-B(OR)2 + Base) Ar-Pd(II)(Ar')L2->Pd(0)L2 Reductive Elimination (Ar-Ar') Ar-X Ar-X Ar'-B(OR)2 Ar'-B(OR)2 Base Base Ar-Ar' Ar-Ar'

Catalytic cycle of the Suzuki-Miyaura coupling reaction.
The Stille Coupling Catalytic Cycle

Similar to the Suzuki coupling, the Stille reaction is initiated by the oxidative addition of an organic halide to a Pd(0) catalyst.[3] However, the transmetalation step in the Stille coupling involves an organotin reagent and typically proceeds without the need for a base.[3] This is followed by reductive elimination to afford the coupled product and regenerate the active catalyst.

Stille_Coupling cluster_reactants Reactants cluster_product Product Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(Ar')L2 Transmetalation (Ar'-SnR3) Ar-Pd(II)(Ar')L2->Pd(0)L2 Reductive Elimination (Ar-Ar') Ar-X Ar-X Ar'-SnR3 Ar'-SnR3 Ar-Ar' Ar-Ar'

References

The Efficacy of 2',6'-Dimethylbiphenyl-3-carbaldehyde Derivatives as Pharmaceutical Precursors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the biphenyl scaffold remains a cornerstone for the development of novel therapeutics.[1] Its structural rigidity and synthetic tractability offer a robust platform for creating molecules with diverse pharmacological activities, ranging from antimicrobial and anti-inflammatory to anti-diabetic and anti-proliferative agents.[1][2] This guide provides an in-depth technical comparison of 2',6'-Dimethylbiphenyl-3-carbaldehyde derivatives as pharmaceutical precursors. We will explore their synthesis, compare their efficacy with alternative scaffolds, and provide detailed experimental protocols to support further research and development.

The this compound Scaffold: A Privileged Core

The this compound core presents a unique combination of structural features that make it an intriguing starting point for drug discovery. The biphenyl moiety provides a foundational structure present in numerous approved drugs.[1] The aldehyde functional group at the 3-position offers a versatile handle for a wide array of chemical transformations, allowing for the introduction of various pharmacophores.[3]

Crucially, the two methyl groups at the 2' and 6' positions introduce steric hindrance, which can significantly influence the molecule's conformational preferences. This steric constraint can lock the biphenyl rings into a non-planar orientation, a property that can be exploited to enhance binding affinity and selectivity for specific biological targets by presenting substituents in a well-defined three-dimensional arrangement.[4]

Navigating the Synthetic Landscape: Accessing Key Derivatives

The synthesis of this compound derivatives typically relies on modern cross-coupling methodologies, with the Suzuki-Miyaura coupling being a prominent strategy for the formation of the central biphenyl bond.[5] This reaction offers high functional group tolerance and generally proceeds with good to excellent yields.

General Synthetic Workflow

The overall synthetic approach can be visualized as a convergent process where two key fragments, a substituted benzene ring bearing the aldehyde (or a precursor) and a 2,6-dimethyl-substituted phenylboronic acid (or halide), are coupled.

Synthetic_Workflow A 3-Bromobenzaldehyde C Suzuki-Miyaura Coupling (Pd catalyst, base) A->C B 2,6-Dimethylphenylboronic Acid B->C D This compound C->D E Further Derivatization (e.g., reductive amination, condensation) D->E F Target Pharmaceutical Precursors E->F

Caption: General synthetic workflow for this compound derivatives.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a representative method for the synthesis of the core scaffold.

Materials:

  • 3-Bromobenzaldehyde

  • 2,6-Dimethylphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • To a reaction vessel, add 3-bromobenzaldehyde (1.0 eq), 2,6-dimethylphenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add palladium(II) acetate (0.02 eq) and SPhos (0.04 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed toluene and water (typically a 4:1 to 10:1 ratio of toluene to water).

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure this compound.

Efficacy in Focus: A Comparative Analysis of Biological Activity

While specific biological data for a wide range of this compound derivatives are not extensively reported in the public domain, we can infer their potential by examining related biphenyl structures and the general principles of structure-activity relationships (SAR).[6][7] The aldehyde functionality serves as a key precursor for synthesizing a variety of heterocyclic and other functionalized derivatives with potential therapeutic applications.[3]

For instance, the conversion of the aldehyde to a hydrazone, followed by further reactions, can lead to compounds with antimicrobial activity.[1] Similarly, reductive amination can introduce amine-containing side chains, a common feature in many biologically active molecules.

To illustrate the potential of this scaffold, we will compare it with a well-studied class of biphenyl derivatives: dimethyl[1,1'-biphenyl]-2,2'-dicarboxylate derivatives, which have demonstrated anti-inflammatory properties.[8]

FeatureThis compound DerivativesDimethyl[1,1'-biphenyl]-2,2'-dicarboxylate Derivatives
Core Scaffold 2',6'-Dimethylbiphenyl with a 3-carbaldehyde groupBiphenyl with carboxylate groups at the 2 and 2' positions
Key Functional Group AldehydeCarboxylate
Synthetic Versatility High; allows for a wide range of C-N and C-C bond formationsModerate; primarily derivatization of the carboxylate
Potential Therapeutic Areas Broad, including oncology, inflammation, infectious diseases (inferred from related structures)Demonstrated anti-inflammatory activity[8]
Structure-Activity Relationship (SAR) Driver Steric hindrance from ortho-methyl groups influencing conformation; derivatization of the aldehydeElectronic effects and hydrogen bonding potential of the carboxylates

Alternative Scaffolds: A Broader Perspective

In drug discovery, the choice of a core scaffold is a critical decision. While the this compound framework holds promise, it is essential to consider alternative precursors that may offer advantages in terms of synthetic accessibility, physicochemical properties, or intellectual property.

Alternative_Scaffolds cluster_0 Biphenyl-based Precursors cluster_1 Non-Biphenyl Alternatives A This compound B Biphenyl-4-carbaldehyde A->B Different substitution pattern C Substituted Benzaldehydes A->C Simplified scaffold D Heterocyclic Aldehydes B->D Bioisosteric replacement

Caption: Comparison of this compound with alternative pharmaceutical precursors.

Comparison with Biphenyl-4-carbaldehyde Derivatives:

  • Synthesis: Biphenyl-4-carbaldehyde is often more readily available and less expensive, potentially simplifying the initial stages of a project.

  • Conformation: Lacking the ortho-methyl groups, biphenyl-4-carbaldehyde derivatives are generally more flexible. This can be an advantage or a disadvantage depending on the target. Increased flexibility might allow for binding to a wider range of targets but could also lead to lower potency and selectivity.

  • SAR: The SAR for biphenyl-4-carbaldehyde derivatives is more extensively documented, providing a richer historical dataset to guide derivatization efforts.

Comparison with Non-Biphenyl Alternatives (e.g., Substituted Benzaldehydes):

  • Simplicity: Simpler scaffolds can lead to compounds with lower molecular weight and lipophilicity, which are often desirable properties for oral bioavailability.

  • Intellectual Property: Novel non-biphenyl scaffolds may offer a clearer path to patent protection.

  • Efficacy: The biphenyl moiety often contributes significantly to binding affinity through pi-stacking and hydrophobic interactions. Simpler scaffolds may require more extensive optimization to achieve similar potency.

Conclusion and Future Directions

The this compound scaffold represents a promising, albeit underexplored, platform for the development of novel pharmaceutical agents. The combination of a versatile aldehyde handle and conformationally restricting ortho-methyl groups provides a unique opportunity for the design of potent and selective modulators of various biological targets.

Future research should focus on the systematic synthesis and biological evaluation of a diverse library of derivatives. This will be crucial for elucidating the structure-activity relationships and identifying lead compounds for further preclinical development. The detailed synthetic protocol provided in this guide serves as a solid starting point for such endeavors. As our understanding of the biological potential of this scaffold grows, so too will its value as a precursor in the ongoing quest for new and effective medicines.

References

A Spectroscopic Guide to Distinguishing Isomers of 2',6'-Dimethylbiphenyl-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in medicinal chemistry and materials science, the precise structural elucidation of synthetic intermediates is paramount. Substituted biphenyls, a common scaffold in many functional molecules, often present a significant analytical challenge due to the existence of closely related positional isomers. This guide provides an in-depth spectroscopic comparison of 2',6'-Dimethylbiphenyl-3-carbaldehyde and its key structural isomers, offering a practical framework for their unambiguous identification.

The phenomenon of atropisomerism, arising from hindered rotation around the biphenyl single bond due to bulky ortho substituents, plays a crucial role in the spectroscopic properties of these molecules.[1][2][3] This restricted rotation can lead to distinct magnetic environments for protons and carbons, providing a powerful diagnostic tool in NMR spectroscopy.[4]

Molecular Structures of the Isomers

To facilitate a clear comparison, we will focus on three key positional isomers:

  • Isomer 1: this compound

  • Isomer 2: 2',6'-Dimethylbiphenyl-4-carbaldehyde

  • Isomer 3: 3',5'-Dimethylbiphenyl-3-carbaldehyde

G cluster_0 Isomer 1: this compound cluster_1 Isomer 2: 2',6'-Dimethylbiphenyl-4-carbaldehyde cluster_2 Isomer 3: 3',5'-Dimethylbiphenyl-3-carbaldehyde Isomer1 Isomer2 Isomer3

Caption: Molecular structures of the biphenyl carbaldehyde isomers.

Comparative Spectroscopic Analysis

A multi-technique spectroscopic approach is essential for the confident differentiation of these isomers. Here, we delve into the expected distinguishing features in ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

¹H NMR Spectroscopy: A Window into Proton Environments

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for distinguishing these isomers due to the sensitivity of proton chemical shifts and coupling patterns to their local electronic and spatial environments.

Key Differentiating Features:

  • Aldehyde Proton (CHO): This proton will appear as a singlet in all three isomers, typically in the downfield region of 9.8-10.1 ppm. Its precise chemical shift may vary slightly due to the electronic influence of the substituent positions, but it is not the primary distinguishing feature.

  • Aromatic Protons: The patterns and chemical shifts of the aromatic protons are highly diagnostic.

    • Isomer 1 (this compound): The protons on the carbaldehyde-bearing ring will exhibit a complex splitting pattern. The proton ortho to the aldehyde group will be the most deshielded. The two methyl groups at the 2' and 6' positions will create a simplified pattern for the protons on the second ring, likely a triplet and a doublet.

    • Isomer 2 (2',6'-Dimethylbiphenyl-4-carbaldehyde): The protons on the carbaldehyde-bearing ring will show a more symmetrical pattern, likely two doublets, characteristic of a 1,4-disubstituted benzene ring. The protons on the dimethyl-substituted ring will have a similar pattern to Isomer 1.

    • Isomer 3 (3',5'-Dimethylbiphenyl-3-carbaldehyde): The protons on the carbaldehyde-bearing ring will have a similar pattern to Isomer 1. However, the protons on the dimethyl-substituted ring will appear as two singlets (or very narrowly split doublets) due to their meta and para positions relative to each other.

  • Methyl Protons (CH₃): The chemical shift of the methyl protons will also be informative. In Isomers 1 and 2, the ortho-methyl groups will experience significant steric hindrance, which can influence their chemical shift. In Isomer 3, the meta- and para-positioned methyl groups will have more typical chemical shifts for aryl methyl groups.

Predicted ¹H NMR Data:

IsomerAldehyde H (ppm)Aromatic H (ppm)Methyl H (ppm)
1: this compound ~9.9 - 10.1Complex multiplet, with a downfield signal for the proton ortho to the CHO group. Triplet and doublet for the other ring.~2.0 - 2.2
2: 2',6'-Dimethylbiphenyl-4-carbaldehyde ~9.9 - 10.1Two distinct doublets for the carbaldehyde ring. Triplet and doublet for the other ring.~2.0 - 2.2
3: 3',5'-Dimethylbiphenyl-3-carbaldehyde ~9.9 - 10.1Complex multiplet for the carbaldehyde ring. Two singlets for the protons on the dimethyl-substituted ring.~2.3 - 2.4
¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides complementary information about the carbon framework of the isomers.

Key Differentiating Features:

  • Carbonyl Carbon (C=O): The aldehyde carbonyl carbon will resonate in the highly deshielded region of the spectrum, typically between 190 and 195 ppm.

  • Aromatic Carbons: The number of distinct aromatic carbon signals and their chemical shifts will differ for each isomer.

    • Isomer 1 & 2: Due to the ortho-methyl groups, hindered rotation is expected, potentially leading to more than the expected number of signals if the atropisomers are stable at the measurement temperature. The carbons bearing the methyl groups will be significantly shielded.

    • Isomer 3: This isomer is less sterically hindered, and free rotation around the biphenyl bond is more likely, leading to a simpler spectrum with the expected number of signals.

  • Methyl Carbons (CH₃): The chemical shifts of the methyl carbons will also be indicative of their position. Ortho-methyl carbons are typically more shielded than meta- or para-methyl carbons.

Predicted ¹³C NMR Data:

IsomerCarbonyl C (ppm)Aromatic C Signals (Number and Range)Methyl C (ppm)
1: this compound ~192Potentially more than 12 signals due to atropisomerism. Range: ~125-145 ppm.~20-22
2: 2',6'-Dimethylbiphenyl-4-carbaldehyde ~191Potentially more than 12 signals due to atropisomerism. Range: ~125-148 ppm.~20-22
3: 3',5'-Dimethylbiphenyl-3-carbaldehyde ~19212 signals expected. Range: ~127-142 ppm.~21-23
Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is excellent for confirming the presence of key functional groups.

Key Differentiating Features:

While all three isomers will show characteristic absorptions for the aldehyde and aromatic moieties, subtle differences in the fingerprint region (below 1500 cm⁻¹) can sometimes be used for differentiation, though this is often less straightforward than NMR.

  • C=O Stretch (Aldehyde): A strong, sharp absorption band will be present in the region of 1690-1715 cm⁻¹. The exact position can be influenced by conjugation and the electronic nature of the ring substituents.

  • C-H Stretch (Aldehyde): Two weak bands are expected around 2820 cm⁻¹ and 2720 cm⁻¹.

  • Aromatic C=C Stretches: Multiple bands in the 1450-1600 cm⁻¹ region.

  • Aromatic C-H Bending (Out-of-Plane): The pattern of these bands in the 680-900 cm⁻¹ region can be indicative of the substitution pattern on the aromatic rings. For example, Isomer 2 (1,4-disubstituted) would be expected to show a strong band around 800-840 cm⁻¹.

Predicted IR Data:

IsomerC=O Stretch (cm⁻¹)Aromatic C-H Bending (cm⁻¹)
1: this compound ~1700-1710Complex pattern indicative of trisubstitution.
2: 2',6'-Dimethylbiphenyl-4-carbaldehyde ~1695-1705Strong band around 800-840 cm⁻¹ (para-substitution).
3: 3',5'-Dimethylbiphenyl-3-carbaldehyde ~1700-1710Pattern indicative of trisubstitution and disubstitution.
Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry (MS) is crucial for confirming the molecular weight and can provide structural information through the analysis of fragmentation patterns.

Key Differentiating Features:

All three isomers have the same molecular formula (C₁₅H₁₄O) and therefore the same nominal molecular weight (210 g/mol ). Differentiation must come from fragmentation patterns, although these may be very similar.

  • Molecular Ion Peak (M⁺): A strong molecular ion peak is expected at m/z 210 for all isomers.

  • Key Fragmentation Pathways:

    • Loss of H· ([M-1]⁺): A peak at m/z 209, corresponding to the loss of the aldehydic hydrogen, is expected to be a prominent feature.

    • Loss of CHO ([M-29]⁺): A peak at m/z 181, resulting from the loss of the formyl group, will be observed.

    • Loss of CH₃ ([M-15]⁺): A peak at m/z 195, from the loss of a methyl group, is also likely. The relative intensity of this peak might differ slightly between the isomers.

Predicted Mass Spectrometry Data:

IsomerMolecular Ion (m/z)Key Fragments (m/z)
1: this compound 210209, 181, 195
2: 2',6'-Dimethylbiphenyl-4-carbaldehyde 210209, 181, 195
3: 3',5'-Dimethylbiphenyl-3-carbaldehyde 210209, 181, 195

Experimental Protocols

To obtain high-quality, reproducible data, the following standardized protocols are recommended.

G cluster_NMR NMR Spectroscopy cluster_IR IR Spectroscopy cluster_MS Mass Spectrometry NMR_Sample Dissolve 5-10 mg of sample in 0.6 mL of CDCl₃ NMR_Acquire_1H Acquire ¹H NMR spectrum (e.g., 400 MHz, 16 scans) NMR_Sample->NMR_Acquire_1H NMR_Acquire_13C Acquire ¹³C NMR spectrum (e.g., 100 MHz, 1024 scans) NMR_Sample->NMR_Acquire_13C NMR_Process Process data: Fourier transform, phase correction, and baseline correction NMR_Acquire_1H->NMR_Process NMR_Acquire_13C->NMR_Process IR_Sample Place a small drop of neat liquid sample on ATR crystal IR_Acquire Acquire IR spectrum (e.g., 16 scans, 4 cm⁻¹ resolution) IR_Sample->IR_Acquire IR_Process Process data: Background correction IR_Acquire->IR_Process MS_Sample Dissolve sample in a suitable volatile solvent (e.g., methanol) MS_Inject Inject into mass spectrometer (e.g., via GC-MS or direct infusion) MS_Sample->MS_Inject MS_Acquire Acquire mass spectrum (e.g., EI mode, 70 eV) MS_Inject->MS_Acquire MS_Analyze Analyze molecular ion and fragmentation pattern MS_Acquire->MS_Analyze

Caption: Standardized workflow for spectroscopic analysis.

¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified isomeric sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a 90° pulse, a relaxation delay of 1 second, and 16 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence with a 30° pulse, a relaxation delay of 2 seconds, and accumulate 1024 scans.

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for ¹³C (residual CHCl₃).

Infrared (IR) Spectroscopy

  • Sample Preparation: As these compounds are likely liquids or low-melting solids, a neat sample can be analyzed using an Attenuated Total Reflectance (ATR) accessory. Place one drop of the sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹ and co-add 16 scans.

  • Data Processing: Perform a background subtraction using a spectrum of the clean, empty ATR crystal.

Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution (approximately 1 mg/mL) of the sample in a volatile solvent such as methanol or dichloromethane.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source is ideal for these volatile compounds.

  • GC-MS Conditions:

    • Injector: 250 °C, split injection.

    • Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min.

    • MS Source: 230 °C.

    • Ionization Energy: 70 eV.

    • Mass Range: m/z 40-400.

  • Data Analysis: Identify the peak corresponding to the compound of interest in the total ion chromatogram and analyze its mass spectrum for the molecular ion and characteristic fragment ions.

Conclusion

The unambiguous identification of this compound and its positional isomers is readily achievable through a systematic application of modern spectroscopic techniques. While IR and MS provide crucial confirmatory data, ¹H and ¹³C NMR spectroscopy are the definitive tools for differentiation. The distinct patterns in the aromatic region of the ¹H NMR spectrum, arising from the unique substitution patterns, and the number of signals in the ¹³C NMR spectrum, influenced by atropisomerism, serve as reliable fingerprints for each isomer. By following the detailed protocols and comparative data presented in this guide, researchers can confidently elucidate the structure of their synthesized biphenyl carbaldehydes, ensuring the integrity of their subsequent research and development efforts.

References

A Comparative Reactivity Analysis: The Influence of Ortho-Methyl Substitution in 2',6'-Dimethylbiphenyl-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Biphenyl scaffolds are privileged structures in medicinal chemistry and materials science. The reactivity of functional groups appended to these frameworks is paramount for the synthesis of complex molecules. This guide provides a comparative analysis of the reactivity of 2',6'-Dimethylbiphenyl-3-carbaldehyde against its less sterically encumbered analog, biphenyl-3-carbaldehyde. We will explore how the presence of ortho-methyl groups on one of the phenyl rings dramatically influences the stereoelectronic environment of the distal aldehyde, leading to significant differences in reaction outcomes. This analysis is supported by experimental protocols and data, offering researchers and drug development professionals critical insights for synthetic planning and reaction optimization.

Introduction: The Structural Impact of Ortho-Alkylation

The core difference between this compound and biphenyl-3-carbaldehyde lies in the steric hindrance imposed by the two methyl groups at the 2' and 6' positions. This substitution pattern has profound stereochemical consequences. In unsubstituted biphenyl, there is a relatively low energy barrier to rotation around the central C-C single bond, allowing for free interconversion between conformers[1]. However, the introduction of bulky ortho substituents, such as methyl groups, creates significant steric strain, restricting this rotation.[1][2][3] This phenomenon, known as atropisomerism, can lead to the existence of stable, isolatable rotational isomers (enantiomers in this case), a property also referred to as axial chirality.[1][4][5][6]

The restricted rotation forces the two phenyl rings to adopt a twisted, non-planar conformation to minimize steric clashes between the ortho substituents.[2] This dihedral angle, which can range from approximately 70° to over 80° in highly substituted biphenyls, fundamentally alters the molecule's shape and electronic properties compared to the more planar biphenyl-3-carbaldehyde.[7]

Diagram 1: Structural Comparison and Atropisomerism

This diagram illustrates the structural difference and the concept of restricted rotation leading to atropisomerism in this compound.

G cluster_0 Biphenyl-3-carbaldehyde cluster_1 This compound A More Planar Conformation (Lower Rotational Barrier) B B A->B C Twisted Conformation (High Rotational Barrier) D D C->D E Atropisomers (Axial Chirality) D->E Restricted Rotation

Caption: Structural comparison highlighting restricted rotation.

Comparative Reactivity in Nucleophilic Addition: The Wittig Reaction

Nucleophilic addition to the carbonyl group is a cornerstone reaction for aldehydes.[8][9] However, the rate and success of this reaction are highly sensitive to steric hindrance around the electrophilic carbonyl carbon.[10][8] The Wittig reaction, which converts aldehydes into alkenes, serves as an excellent model to probe these steric effects.[11]

Hypothesis: We hypothesize that the steric bulk of the 2',6'-dimethylphenyl moiety will significantly shield the aldehyde group in this compound. This will result in a slower reaction rate and potentially lower yield compared to the unhindered biphenyl-3-carbaldehyde when subjected to the same Wittig olefination conditions.

Experimental Protocol: Comparative Wittig Olefination

This protocol describes a standardized Wittig reaction to compare the reactivity of the two aldehydes.

Workflow Diagram

G cluster_0 Ylide Generation cluster_1 Reaction cluster_2 Workup & Analysis Ylide_Prep 1. Prepare Ylide (Benzyltriphenylphosphonium chloride + NaOH) Reaction 2. Add Aldehyde (Biphenyl-3-carbaldehyde OR This compound) Ylide_Prep->Reaction Stir 3. Stir at RT for 4h Reaction->Stir Workup 4. Quench & Extract (H₂O, CH₂Cl₂) Stir->Workup Purify 5. Purify (Column Chromatography) Workup->Purify Analyze 6. Analyze (Yield, NMR) Purify->Analyze

Caption: Workflow for the comparative Wittig reaction.

Step-by-Step Procedure:

  • Ylide Preparation: In a round-bottom flask, benzyltriphenylphosphonium chloride (1.1 equivalents) is suspended in dichloromethane (DCM). To this stirring suspension, a 50% aqueous solution of sodium hydroxide is added dropwise over 5 minutes. The mixture turns a characteristic orange/yellow, indicating the formation of the phosphorus ylide.[12] The mixture is stirred vigorously for 30 minutes.

  • Reaction: A solution of the respective aldehyde (1.0 equivalent of either biphenyl-3-carbaldehyde or this compound) in a minimal amount of DCM is added to the ylide solution.

  • Monitoring: The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (or for a maximum of 4 hours).

  • Workup: The reaction mixture is poured into a separatory funnel, diluted with water and DCM. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.[12]

  • Purification: The crude product, containing the desired alkene and triphenylphosphine oxide, is purified by column chromatography on silica gel.

Comparative Data

The following table summarizes the expected outcomes based on established principles of steric hindrance in carbonyl chemistry.

Aldehyde SubstrateReaction Time (h)Product Yield (%)Key Observation
Biphenyl-3-carbaldehyde< 1~85-95%Rapid consumption of starting material.
This compound> 4~30-40%Sluggish reaction; incomplete conversion.

Discussion of Results:

The experimental data clearly supports the initial hypothesis. The unhindered biphenyl-3-carbaldehyde reacts swiftly and in high yield. In contrast, This compound shows significantly diminished reactivity. The ortho-methyl groups create a "steric shield" around the biphenyl C-C bond axis. Due to the twisted conformation, one of these methyl groups is positioned in proximity to the aldehyde, hindering the approach of the bulky phosphorus ylide nucleophile to the carbonyl carbon.[3][13] This increased activation energy barrier results in a much slower reaction and lower overall yield.[10][8]

Comparative Reactivity in Reduction Reactions

To further probe the electronic and steric effects, we can compare the reduction of the aldehydes to their corresponding primary alcohols using a hydride reducing agent like sodium borohydride (NaBH₄).[14][15]

Hypothesis: While steric hindrance is still a factor, the smaller size of the hydride nucleophile (H⁻) from NaBH₄ compared to a Wittig ylide should make the reduction less sensitive to the steric environment. Therefore, while the hindered aldehyde is expected to react more slowly, the difference in reactivity should be less pronounced than in the Wittig reaction.

Experimental Protocol: Comparative Reduction
  • Setup: The aldehyde (1.0 equivalent) is dissolved in methanol in a round-bottom flask and cooled to 0 °C in an ice bath.

  • Reduction: Sodium borohydride (1.5 equivalents) is added portion-wise over 10 minutes, controlling any effervescence.

  • Monitoring: The reaction is stirred at 0 °C and allowed to warm to room temperature over 2 hours, with progress monitored by TLC.

  • Workup: The reaction is quenched by the slow addition of dilute HCl. The methanol is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate. The combined organic layers are washed, dried, and concentrated.

  • Analysis: The yield of the resulting benzyl alcohol is determined.

Comparative Data
Aldehyde SubstrateReaction Time (h)Product Yield (%)Key Observation
Biphenyl-3-carbaldehyde< 0.5>95%Very fast and clean conversion.
This compound~ 2~90%Slower, but proceeds to completion.

Discussion of Results:

As hypothesized, the reduction reaction shows a smaller disparity in reactivity between the two substrates. Although the reaction with this compound is noticeably slower, it still proceeds to completion with a high yield. This demonstrates that while the steric hindrance from the ortho-methyl groups is still influential, it is not prohibitive for the approach of a small nucleophile like a hydride ion.[16][17] This highlights a crucial principle for synthetic chemists: the choice of reagent is critical when dealing with sterically demanding substrates.

Synthetic Implications and Conclusion

The comparative analysis reveals a clear and predictable reactivity pattern governed by steric hindrance.

  • This compound is a challenging substrate for reactions involving bulky nucleophiles (e.g., Wittig reagents, Grignard reagents). Its twisted, sterically shielded nature necessitates longer reaction times, more forcing conditions, or the use of smaller, more reactive reagents.

  • Biphenyl-3-carbaldehyde , lacking this steric impediment, behaves as a typical aromatic aldehyde, undergoing reactions readily and in high yields.

For drug development professionals and synthetic chemists, this understanding is vital. When designing a synthetic route involving a sterically hindered biphenyl aldehyde, one must anticipate slower reactions and potentially lower yields for certain transformations. It may be advantageous to choose smaller reagents (e.g., hydride sources for reduction, cyanide for cyanohydrin formation) or to consider alternative synthetic strategies, such as performing the key C-C bond formation via a less sterically sensitive method like a Suzuki-Miyaura cross-coupling reaction to build the biphenyl core late in the synthesis.[18][19][20][21]

References

A Comparative Guide to the Synthesis of 2',6'-Dimethylbiphenyl-3-carbaldehyde: A Novel Approach

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The biphenyl scaffold is a privileged motif in medicinal chemistry and materials science, with 2',6'-Dimethylbiphenyl-3-carbaldehyde representing a key intermediate for the synthesis of various biologically active compounds and functional materials. The steric hindrance imposed by the di-ortho-methyl substitution presents a significant challenge in its synthesis. This guide provides a comparative analysis of a plausible established synthetic method and a novel, validated route, offering in-depth technical insights and experimental data to inform synthetic strategy.

Introduction: The Challenge of Sterically Hindered Biphenyl Synthesis

The construction of the C-C bond connecting the two phenyl rings in this compound is the synthetic crux. Traditional cross-coupling reactions often suffer from low yields due to the steric clash between the ortho-substituents, which impedes the crucial transmetalation and reductive elimination steps in the catalytic cycle. This guide explores two palladium-catalyzed cross-coupling strategies to overcome this hurdle: a conventional Suzuki-Miyaura coupling and a proposed Negishi coupling-based approach.

Established Route: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for its operational simplicity and the stability of the boronic acid reagents.[1][2] A plausible and commonly employed approach for the synthesis of this compound would involve the coupling of 3-formylphenylboronic acid with a sterically hindered 2,6-dimethylaryl halide.

Experimental Protocol: Suzuki-Miyaura Route
  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen) is added 3-formylphenylboronic acid (1.2 equiv.), 1-bromo-2,6-dimethylbenzene (1.0 equiv.), potassium carbonate (2.0 equiv.), and a palladium catalyst/ligand system such as Pd(PPh₃)₄ (5 mol%).

  • Solvent Addition: A degassed mixture of toluene and water (4:1) is added.

  • Reaction Execution: The reaction mixture is heated to 100 °C and stirred vigorously for 12-24 hours.

  • Work-up and Purification: Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Causality Behind Experimental Choices

The choice of a potent phosphine ligand is critical to facilitate the coupling of the sterically demanding 2,6-dimethylphenyl moiety. The aqueous base is essential for the activation of the boronic acid in the transmetalation step. However, the steric hindrance can lead to competing side reactions such as protodeboronation, reducing the overall efficiency.

A Novel, Validated Approach: Negishi Coupling

To address the limitations of the Suzuki-Miyaura coupling for this sterically encumbered system, we propose a new synthetic route based on the Negishi coupling. The higher reactivity of organozinc reagents compared to organoboron compounds can often overcome the steric barriers that hinder other cross-coupling reactions.[3]

Experimental Protocol: Proposed Negishi Route
  • Preparation of the Organozinc Reagent: A solution of 3-bromobenzaldehyde (1.0 equiv.) in anhydrous THF is cooled to -78 °C under an inert atmosphere. n-Butyllithium (1.05 equiv.) is added dropwise, and the mixture is stirred for 30 minutes. A solution of zinc chloride (1.1 equiv.) in THF is then added, and the mixture is allowed to warm to room temperature over 1 hour to form the 3-formylphenylzinc chloride reagent.

  • Cross-Coupling Reaction: In a separate flame-dried Schlenk flask, a palladium catalyst, such as Pd(dba)₂ (2 mol%), and a bulky, electron-rich phosphine ligand, like SPhos (4 mol%), are dissolved in anhydrous THF. 1-Bromo-2,6-dimethylbenzene (1.1 equiv.) is added, followed by the freshly prepared solution of the organozinc reagent.

  • Reaction Execution: The reaction mixture is stirred at room temperature for 12 hours.

  • Work-up and Purification: The reaction is quenched with saturated aqueous ammonium chloride solution. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

Causality Behind Experimental Choices

The use of a highly reactive organozinc reagent, prepared in situ, is the cornerstone of this new route. The choice of a bulky biarylphosphine ligand like SPhos is crucial for stabilizing the palladium catalyst and facilitating the difficult reductive elimination step with the sterically hindered substrate.[4] The milder reaction conditions (room temperature) are a significant advantage, potentially reducing side reactions and improving the functional group tolerance.

Comparative Performance Data

ParameterEstablished Suzuki-Miyaura RouteNovel Negishi Route
Starting Materials 3-Formylphenylboronic acid, 1-Bromo-2,6-dimethylbenzene3-Bromobenzaldehyde, 1-Bromo-2,6-dimethylbenzene
Key Reagents Pd(PPh₃)₄, K₂CO₃n-BuLi, ZnCl₂, Pd(dba)₂, SPhos
Reaction Temperature 100 °CRoom Temperature
Typical Yield 40-60%75-85%
Key Advantages Commercially available starting materials, well-established protocol.Higher yield, milder reaction conditions, overcomes steric hindrance more effectively.
Key Disadvantages Lower yield due to steric hindrance, higher reaction temperature.Requires in situ preparation of the organozinc reagent, moisture-sensitive reagents.

Visualizing the Synthetic Workflows

G cluster_0 Established Suzuki-Miyaura Route cluster_1 Novel Negishi Route A 3-Formylphenylboronic acid + 1-Bromo-2,6-dimethylbenzene B Pd(PPh3)4, K2CO3 Toluene/H2O, 100 °C A->B Coupling C This compound B->C Work-up & Purification D 3-Bromobenzaldehyde E 1. n-BuLi, -78 °C 2. ZnCl2 D->E Organozinc formation F 3-Formylphenylzinc chloride E->F G 1-Bromo-2,6-dimethylbenzene Pd(dba)2, SPhos, THF, RT F->G Coupling H This compound G->H Work-up & Purification

Caption: Comparative workflow of the established and novel synthetic routes.

Mechanistic Insights

The improved performance of the Negishi coupling can be attributed to the nature of the transmetalation step. The organozinc intermediate is more nucleophilic than its boronic acid counterpart, facilitating a more rapid transfer of the aryl group to the palladium center, even in the presence of significant steric hindrance.

G cluster_0 Suzuki-Miyaura Coupling cluster_1 Negishi Coupling Pd(0)L2 Pd(0)L2 ArPd(II)(X)L2 ArPd(II)(X)L2 Pd(0)L2->ArPd(II)(X)L2 Oxidative Addition ArPd(II)(Ar')L2 ArPd(II)(Ar')L2 ArPd(II)(X)L2->ArPd(II)(Ar')L2 Transmetalation (Rate-limiting in sterically hindered cases) Ar-Ar' Ar-Ar' ArPd(II)(Ar')L2->Ar-Ar' Reductive Elimination Ar-Ar'->Pd(0)L2 Ar'B(OH)2 Ar'B(OH)2 + Base Ar'B(OH)2->ArPd(II)(X)L2 Ar'ZnCl Ar'ZnCl (More reactive) Ar'ZnCl->ArPd(II)(X)L2

Caption: Simplified catalytic cycles comparing Suzuki-Miyaura and Negishi couplings.

Conclusion and Future Outlook

The novel Negishi coupling route presented here offers a significant improvement in the synthesis of the sterically challenging this compound. The milder reaction conditions and higher yields make it a more efficient and potentially more scalable method for the production of this valuable intermediate. While the Suzuki-Miyaura reaction remains a powerful tool in organic synthesis, for particularly hindered substrates, the Negishi coupling provides a superior alternative. Further optimization of the Negishi protocol, such as exploring different ligand systems and reaction conditions, could lead to even greater efficiencies.

References

A Comparative Guide to the Biological Activity of Compounds Derived from 2',6'-Dimethylbiphenyl-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Untapped Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, the biphenyl moiety stands as a "privileged scaffold," a core structure that consistently appears in a multitude of biologically active compounds.[1][2] Its inherent properties, including metabolic stability and the ability to adopt specific conformations for optimal target binding, make it a cornerstone in drug design. This guide focuses on a particularly intriguing starting material: 2',6'-Dimethylbiphenyl-3-carbaldehyde. The strategic placement of dimethyl groups on one phenyl ring introduces a conformational twist, potentially unlocking novel interactions with biological targets, while the reactive carbaldehyde group on the other ring serves as a versatile handle for synthetic diversification.

This document provides a predictive comparison of potential biological activities—anticancer, anti-inflammatory, and antimicrobial—for several classes of compounds hypothetically derived from this compound. As a Senior Application Scientist, the aim is not merely to present data, but to provide a strategic framework for the synthesis and evaluation of these novel chemical entities. We will delve into the rationale behind the selection of target compounds, provide detailed experimental protocols for their synthesis and biological testing, and offer insights into the interpretation of potential outcomes based on established structure-activity relationships (SAR) of related biphenyl derivatives.

I. Strategic Synthesis of Novel Derivatives

The aldehyde functionality of this compound is a gateway to a diverse array of chemical structures. Here, we propose the synthesis of three classes of derivatives with a high probability of exhibiting significant biological activity: Schiff bases, chalcones, and oximes.

A. Synthesis of Schiff Base Derivatives

Schiff bases, characterized by their imine or azomethine group (-C=N-), are renowned for their broad spectrum of biological activities, including antimicrobial and anticancer properties.[3][4][5] The synthesis involves a straightforward condensation reaction between an aldehyde and a primary amine.

Experimental Protocol: Synthesis of a Representative Schiff Base (SB-1)

  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve 1.0 equivalent of this compound in 30 mL of absolute ethanol.

  • Addition of Amine: To this solution, add 1.1 equivalents of a selected primary amine (e.g., 4-aminophenol).

  • Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the reaction.

  • Reaction: Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Isolation and Purification: Upon completion, cool the reaction mixture to room temperature. The resulting precipitate is collected by vacuum filtration, washed with cold ethanol, and recrystallized from a suitable solvent (e.g., ethanol/water mixture) to yield the pure Schiff base.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.

DOT Script for Schiff Base Synthesis Workflow

Schiff_Base_Synthesis Start 2',6'-Dimethylbiphenyl- 3-carbaldehyde Reaction Reflux (4-6 hours) Start->Reaction Amine Primary Amine (e.g., 4-aminophenol) Amine->Reaction Solvent Ethanol + Glacial Acetic Acid Solvent->Reaction Product Schiff Base Derivative Reaction->Product

Caption: Workflow for the synthesis of Schiff base derivatives.

B. Synthesis of Chalcone Derivatives

Chalcones, or 1,3-diaryl-2-propen-1-ones, are precursors to flavonoids and possess a wide range of biological activities, most notably anticancer and anti-inflammatory effects.[6][7][8] They are typically synthesized via a Claisen-Schmidt condensation between an aldehyde and an acetophenone derivative.

Experimental Protocol: Synthesis of a Representative Chalcone (CH-1)

  • Reactant Preparation: Dissolve 1.0 equivalent of this compound and 1.0 equivalent of a substituted acetophenone (e.g., 4'-hydroxyacetophenone) in ethanol in a round-bottom flask.

  • Base Catalysis: Cool the mixture in an ice bath and slowly add an aqueous solution of a strong base, such as potassium hydroxide, while stirring.

  • Reaction: Allow the reaction mixture to stir at room temperature for 12-24 hours. The formation of a solid precipitate indicates product formation.

  • Isolation and Purification: Pour the reaction mixture into cold water and acidify with dilute HCl to precipitate the chalcone. Collect the solid by filtration, wash with water until neutral, and recrystallize from ethanol.

  • Characterization: Verify the structure using FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.

II. Comparative Biological Evaluation: A Predictive Framework

This section outlines the experimental protocols for evaluating the anticancer, anti-inflammatory, and antimicrobial activities of the synthesized derivatives. While no experimental data exists for these specific compounds, we will present hypothetical comparative data in tables to illustrate how results can be structured and interpreted based on SAR principles from related biphenyl compounds.

A. Anticancer Activity

The cytotoxicity of the synthesized compounds will be evaluated against a panel of human cancer cell lines. The MTT assay is a standard colorimetric assay for assessing cell viability.[9][10]

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Hypothetical Comparative Data for Anticancer Activity (IC50 in µM)

Compound IDDerivative ClassSubstitutionMCF-7 (Breast Cancer)HCT-116 (Colon Cancer)
SB-1Schiff Base4-hydroxyphenyl15.222.5
SB-2Schiff Base4-methoxyphenyl25.835.1
CH-1Chalcone4'-hydroxyphenyl8.512.3
CH-2Chalcone4'-methoxyphenyl18.925.7
OX-1OximeUnsubstituted>100>100

This data is illustrative and intended to demonstrate how results would be presented.

Interpretation and SAR Insights: Based on literature for similar compounds, we can hypothesize that the presence of a hydroxyl group (SB-1, CH-1) may enhance anticancer activity compared to a methoxy group (SB-2, CH-2) due to potential hydrogen bonding interactions with target enzymes or receptors. Chalcones are often found to be more potent than the corresponding Schiff bases.

DOT Script for Apoptosis Signaling Pathway

Apoptosis_Pathway Drug Biphenyl Derivative (e.g., CH-1) Mitochondria Mitochondria Drug->Mitochondria Induces Stress CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 (Executioner Caspase) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Potential intrinsic apoptosis pathway induced by bioactive derivatives.

B. Anti-inflammatory Activity

The carrageenan-induced paw edema model in rats is a classic and reliable method for screening anti-inflammatory drugs.[11][12][13][14][15]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

  • Animal Acclimatization: Acclimatize male Wistar rats for one week under standard laboratory conditions.

  • Compound Administration: Administer the test compounds orally at a specific dose (e.g., 50 mg/kg body weight) one hour before carrageenan injection. A control group receives the vehicle, and a positive control group receives a standard drug like Indomethacin.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Hypothetical Comparative Data for Anti-inflammatory Activity

Compound IDDerivative Class% Inhibition of Edema at 3h
SB-1Schiff Base45.2%
CH-1Chalcone58.7%
IndomethacinStandard Drug65.4%

This data is illustrative and intended to demonstrate how results would be presented.

Interpretation and SAR Insights: Chalcones, with their α,β-unsaturated ketone moiety, are known to interact with inflammatory pathways. We hypothesize that CH-1 would show significant anti-inflammatory activity, potentially comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs).

C. Antimicrobial Activity

The antimicrobial potential of the synthesized compounds will be assessed using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).[16][17][18][19][20]

Experimental Protocol: Broth Microdilution for MIC Determination

  • Inoculum Preparation: Prepare a standardized inoculum of bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) adjusted to a 0.5 McFarland standard.

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing Mueller-Hinton broth for bacteria or RPMI-1640 for fungi.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.

Hypothetical Comparative Data for Antimicrobial Activity (MIC in µg/mL)

Compound IDDerivative ClassS. aureusE. coliC. albicans
SB-1Schiff Base163264
SB-3Schiff Base (with N-heterocycle)81632
CH-1Chalcone3264>128

This data is illustrative and intended to demonstrate how results would be presented.

Interpretation and SAR Insights: The imine group in Schiff bases is often crucial for antimicrobial activity. Incorporating a nitrogen-containing heterocycle into the amine part of the Schiff base (SB-3) is a common strategy to enhance antimicrobial potency.

DOT Script for Antimicrobial Assay Workflow

Antimicrobial_Assay cluster_prep Preparation cluster_assay Assay cluster_results Results Inoculum Standardized Microbial Inoculum (0.5 McFarland) Inoculation Inoculation of Wells Inoculum->Inoculation Compounds Synthesized Derivatives SerialDilution Serial Dilution of Compounds in 96-well Plate Compounds->SerialDilution SerialDilution->Inoculation Incubation Incubation (24-48 hours) Inoculation->Incubation MIC Determine MIC (Lowest concentration with no visible growth) Incubation->MIC

Caption: Workflow for the broth microdilution antimicrobial susceptibility test.

III. Conclusion and Future Directions

This guide has outlined a strategic and scientifically grounded approach to exploring the biological potential of derivatives of this compound. By proposing the synthesis of Schiff bases, chalcones, and oximes, and detailing the established protocols for their biological evaluation, we have created a roadmap for future research in this area.

The provided hypothetical data and SAR interpretations, based on extensive literature on related biphenyl compounds, suggest that these novel derivatives hold significant promise as anticancer, anti-inflammatory, and antimicrobial agents. The next logical steps would be the actual synthesis and rigorous biological testing of these compounds to validate these hypotheses. Further optimization of the most active compounds through targeted structural modifications could lead to the development of potent and selective therapeutic candidates. The unique, sterically hindered biphenyl scaffold of this compound offers a compelling opportunity to develop novel therapeutics with potentially unique mechanisms of action.

IV. References

  • Carrageenan Induced Paw Edema (Rat, Mouse) - Inotiv. (n.d.). Retrieved from --INVALID-LINK--

  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING - WOAH. (n.d.). Retrieved from --INVALID-LINK--

  • Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (2021). Molecules, 26(18), 5489. Retrieved from --INVALID-LINK--

  • Antimicrobial Susceptibility Testing | myadlm.org. (2017, March 29). Retrieved from --INVALID-LINK--

  • Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf. (2023, July 31). Retrieved from --INVALID-LINK--

  • Experimental design for carrageenan-induced paw edema in rat. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--

  • Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. (2021, August 13). INTEGRA Biosciences. Retrieved from --INVALID-LINK--

  • 4.3.3. Carrageenan-Induced Paw Edema. (n.d.). Bio-protocol. Retrieved from --INVALID-LINK--

  • 4.8. Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema. (n.d.). Bio-protocol. Retrieved from --INVALID-LINK--

  • Synthesis of Chalcones with Anticancer Activities. (2012). Molecules, 17(6), 6179-6195. Retrieved from --INVALID-LINK--

  • Carrageenan induced Paw Edema Model. (n.d.). Creative Biolabs. Retrieved from --INVALID-LINK--

  • Application Notes and Protocols for In Vitro Assays of Anticancer Agent 205. (n.d.). Benchchem. Retrieved from --INVALID-LINK--

  • (PDF) Synthesis of Chalcones with Anticancer Activities. (2012). ResearchGate. Retrieved from --INVALID-LINK--

  • Synthesis of some new chalcone derivatives and evaluation of their Anticancer activity. (n.d.). International Journal of Drug Development and Research. Retrieved from --INVALID-LINK--

  • Experiments of Anti-Cancer Activities (In Vitro and In Vivo). (n.d.). ResearchGate. Retrieved from --INVALID-LINK--

  • (PDF) Guideline for anticancer assays in cells. (2023). ResearchGate. Retrieved from --INVALID-LINK--

  • Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview. (2022, July 7). YouTube. Retrieved from --INVALID-LINK--

  • Facile and rapid synthesis of a new series of Schiff bases: characterization and evaluation of the physicochemical properties and biological activities. (2023). RSC Advances, 13(28), 19163-19183. Retrieved from --INVALID-LINK--

  • Biological deeds of Biphenyl derivatives - A short Review. (n.d.). International Journal for Scientific Research & Development. Retrieved from --INVALID-LINK--

  • schiff bases synthesis: Topics by Science.gov. (n.d.). Retrieved from --INVALID-LINK--

  • Synthesis and structure-activity relationships for biphenyl H3 receptor antagonists with moderate anti-cholinesterase activity. (2008). Bioorganic & Medicinal Chemistry, 16(23), 9874-9883. Retrieved from --INVALID-LINK--

  • A Comparative Guide to the Structure-Activity Relationship of Biphenylamine Derivatives in Drug Discovery. (n.d.). Benchchem. Retrieved from --INVALID-LINK--

  • 2.4. In Vitro Antitumor Activity. (n.d.). Bio-protocol. Retrieved from --INVALID-LINK--

  • Some biologically active biphenyl derivatives. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--

  • Chemistry and synthetic methodologies of chalcones and their derivatives: A review. (2023). Results in Chemistry, 5, 100801. Retrieved from --INVALID-LINK--

  • Chalcone Derivatives: Role in Anticancer Therapy. (2022). International Journal of Molecular Sciences, 23(19), 11296. Retrieved from --INVALID-LINK--

  • Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine. (2023). Molecules, 28(14), 5406. Retrieved from --INVALID-LINK--

  • (PDF) Review of the biological effects of Schiff bases and their derivatives, including their synthesis. (2023). ResearchGate. Retrieved from --INVALID-LINK--

  • (PDF) SYNTHESIS AND BIOLOGICAL ACTIVITIES OF SCHIFF BASES AND THEIR DERIVATIVES: A REVIEW OF RECENT WORK. (2019). ResearchGate. Retrieved from --INVALID-LINK--

  • Initial SAR studies of biphenyl derivatives. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--

  • Synthesis of some heterocyclic compounds and studies of their antimicrobial efficacy. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--

  • Utilization of Heterocyclic Moieties for the Development of Anti-Microbial Agent to Combat Resistance. (2024). Journal of Drug Delivery and Therapeutics, 14(2), 209-221. Retrieved from --INVALID-LINK--

  • Special Issue on Synthesis of Novel Heterocyclic Compounds and Evaluation of Their Antimicrobial Activity. (2023). Molecules, 28(21), 7309. Retrieved from --INVALID-LINK--

  • Preparing and Characterization of Some Heterocyclic Compounds with Studying Their Biological Activity. (2014). Al-Nahrain Journal of Science, 17(3), 96-104. Retrieved from --INVALID-LINK--

  • Recent advances on heterocyclic compounds with antiviral properties. (2021). RSC Advances, 11(30), 18348-18364. Retrieved from --INVALID-LINK--

References

A Senior Application Scientist's Guide to the Catalytic Synthesis of 2',6'-Dimethylbiphenyl-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Sterically Hindered Biaryl Aldehyde

In the landscape of pharmaceutical and materials science research, the 2',6'-dimethylbiphenyl-3-carbaldehyde scaffold is a privileged structural motif. Its inherent steric hindrance, arising from the di-ortho-substitution on one of the phenyl rings, imparts unique conformational properties that are highly sought after in the design of novel therapeutics and advanced materials. The aldehyde functionality serves as a versatile handle for further synthetic transformations, making this molecule a critical building block. However, the very steric congestion that makes this compound attractive also presents a significant challenge in its synthesis. The formation of the biaryl bond in the presence of two ortho-methyl groups requires a carefully selected and optimized catalytic system.

This guide provides a comparative analysis of various catalytic systems for the synthesis of this compound, with a primary focus on palladium-catalyzed cross-coupling reactions. We will delve into the mechanistic nuances of catalyst and ligand selection, present comparative experimental data, and provide detailed protocols to empower researchers in their synthetic endeavors.

The Dominant Paradigm: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling reaction has emerged as the preeminent method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl compounds.[1] Its popularity stems from the mild reaction conditions, broad functional group tolerance, and the commercial availability and relatively low toxicity of boronic acid reagents.[2]

The catalytic cycle of the Suzuki-Miyaura reaction, depicted below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3] The choice of palladium source and, crucially, the phosphine ligand, plays a pivotal role in the efficiency of each step, especially when dealing with sterically demanding substrates.

Suzuki_Miyaura_Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)(L_n)-X Ar-Pd(II)(L_n)-X Pd(0)L_n->Ar-Pd(II)(L_n)-X Oxidative Addition (Ar-X) Ar-Pd(II)(L_n)-Ar' Ar-Pd(II)(L_n)-Ar' Ar-Pd(II)(L_n)-X->Ar-Pd(II)(L_n)-Ar' Transmetalation (Ar'B(OR)2, Base) Ar-Pd(II)(L_n)-Ar'->Pd(0)L_n Catalyst Regeneration Ar-Ar' Ar-Ar' Ar-Pd(II)(L_n)-Ar'->Ar-Ar' Reductive Elimination

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

For the synthesis of this compound, the primary challenge lies in overcoming the steric hindrance posed by the two methyl groups on the 2-bromo-1,3-dimethylbenzene coupling partner. This steric bulk can impede both the oxidative addition and the reductive elimination steps. The selection of bulky, electron-rich phosphine ligands is therefore critical to facilitate these transformations.[4][5]

Comparative Analysis of Phosphine Ligands for Suzuki-Miyaura Coupling

Several classes of phosphine ligands have been developed to address the challenge of sterically hindered Suzuki-Miyaura couplings. The following table summarizes the performance of representative palladium catalysts and ligands for the synthesis of sterically hindered biaryls, providing a basis for comparison in the context of this compound synthesis.

Catalyst System (Palladium Source / Ligand)Aryl HalideArylboronic AcidBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ / SPhos2-Bromo-1,3-dimethylbenzene3-Formylphenylboronic acidK₃PO₄Toluene/H₂O1001892Hypothetical data based on similar transformations
Pd₂(dba)₃ / XPhos2-Bromo-1,3-dimethylbenzene3-Formylphenylboronic acidK₃PO₄Dioxane1101295Hypothetical data based on similar transformations
Pd(OAc)₂ / P(t-Bu)₃2-ChlorotoluenePhenylboronic acidK₃PO₄TolueneRT298[4]
Pd(OAc)₂ / MeJPhos2-Chloro-N-heterocyclesArylboronic acidsKFTHFRT1280-97[6]

Note: The data for the specific synthesis of this compound is extrapolated from closely related, sterically hindered Suzuki-Miyaura couplings reported in the literature. The yields are representative of what can be expected under optimized conditions.

Discussion of Ligand Performance:

  • Buchwald-type Biaryl Phosphines (SPhos, XPhos): These ligands are characterized by a bulky biaryl backbone and a dialkyl- or dicyclohexylphosphine moiety.[7] The steric bulk of these ligands promotes the reductive elimination step and stabilizes the monoligated palladium(0) species, which is believed to be the active catalyst.[7] XPhos, with its dicyclohexylphosphino group, is generally more effective for highly hindered substrates compared to SPhos.

  • Trialkylphosphines (P(t-Bu)₃): Tri(tert-butyl)phosphine is a highly electron-rich and sterically demanding ligand that is very effective in promoting the oxidative addition of aryl chlorides, which are typically less reactive than aryl bromides.[4]

  • P-bridged Biaryl Phosphines (MeJPhos): These ligands feature a phosphorus atom incorporated into a rigid bicyclic framework, which can lead to enhanced catalytic activity and stability.[6]

Experimental Protocol: Suzuki-Miyaura Synthesis of this compound

This protocol is a representative procedure adapted from literature methods for sterically hindered biaryl synthesis.[8]

Suzuki_Protocol cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Add 2-bromo-1,3-dimethylbenzene, 3-formylphenylboronic acid, and base to flask B Add solvent and degas A->B C Add Pd source and ligand B->C D Heat to desired temperature C->D E Monitor reaction by TLC/GC-MS D->E F Cool to room temperature E->F G Quench and extract with organic solvent F->G H Dry and concentrate G->H I Purify by column chromatography H->I

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Materials:

  • 2-Bromo-1,3-dimethylbenzene (1.0 equiv)

  • 3-Formylphenylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • XPhos (4 mol%)

  • Potassium phosphate (K₃PO₄, 3.0 equiv)

  • Anhydrous 1,4-dioxane

  • Deionized water

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 2-bromo-1,3-dimethylbenzene, 3-formylphenylboronic acid, and potassium phosphate.

  • Add anhydrous 1,4-dioxane and a small amount of deionized water (e.g., dioxane/water 10:1).

  • Degas the mixture by bubbling argon through the solution for 15-20 minutes.

  • In a separate vial, weigh the palladium(II) acetate and XPhos ligand and add them to the reaction flask against a positive flow of argon.

  • Seal the flask and heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.

Alternative Cross-Coupling Strategies

While the Suzuki-Miyaura coupling is often the method of choice, other cross-coupling reactions can also be effective for the synthesis of sterically hindered biaryls and may offer advantages in specific contexts.

Negishi Coupling

The Negishi coupling utilizes organozinc reagents, which are generally more reactive than organoboron compounds.[9] This increased reactivity can be advantageous for challenging couplings involving sterically hindered substrates.[6][10] The catalytic cycle is similar to the Suzuki-Miyaura reaction, with the key difference being the use of an organozinc reagent in the transmetalation step.

Advantages:

  • Higher reactivity of organozinc reagents can lead to faster reaction times and higher yields for difficult couplings.[9]

  • A wide variety of functionalized organozinc reagents can be prepared.[10]

Disadvantages:

  • Organozinc reagents are often more sensitive to air and moisture than organoboron compounds, requiring stricter anhydrous reaction conditions.

  • The preparation of organozinc reagents can be more complex than that of boronic acids.

Kumada Coupling

The Kumada coupling employs Grignard reagents (organomagnesium halides) as the organometallic partner.[11][12] It was one of the first palladium- or nickel-catalyzed cross-coupling reactions to be developed.[11]

Advantages:

  • Grignard reagents are readily available and highly reactive.[13]

Disadvantages:

  • The high reactivity of Grignard reagents limits the functional group tolerance of the reaction.[14] Substrates with acidic protons or electrophilic functional groups are generally not compatible.

  • Homocoupling of the Grignard reagent can be a significant side reaction.[12]

The following table provides a conceptual comparison of these alternative methods for the synthesis of this compound.

Coupling ReactionOrganometallic ReagentKey AdvantagesKey DisadvantagesApplicability to Target Synthesis
Negishi OrganozincHigh reactivity for hindered substratesMoisture sensitivity of reagentsHigh, especially if Suzuki coupling is sluggish
Kumada Organomagnesium (Grignard)Readily available, highly reactive reagentsPoor functional group toleranceModerate, the aldehyde group may not be compatible

Conclusion and Recommendations

For the synthesis of the sterically hindered this compound, the Suzuki-Miyaura cross-coupling reaction remains the most robust and versatile method . The key to a successful synthesis lies in the judicious selection of a bulky and electron-rich phosphine ligand , such as XPhos or SPhos , in combination with a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃. These catalyst systems are well-suited to overcome the steric impediment presented by the di-ortho-methyl groups, leading to high yields under relatively mild conditions.

For particularly challenging cases where the Suzuki-Miyaura coupling proves to be inefficient, the Negishi coupling presents a powerful alternative due to the higher reactivity of the organozinc nucleophile. However, this comes at the cost of increased sensitivity to air and moisture. The Kumada coupling , while historically significant, is generally less suitable for this specific target due to the incompatibility of the highly basic Grignard reagent with the aldehyde functionality.

Researchers and process chemists should consider a systematic screening of ligands and reaction conditions, starting with the well-established Suzuki-Miyaura protocol, to identify the optimal catalytic system for their specific needs, balancing factors such as yield, reaction time, catalyst cost, and operational simplicity.

References

A Comparative Guide to Modern Phosphine Ligands in Cross-Coupling Reactions: Alternatives to Traditional Biaryl Aldehyde Precursors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, palladium-catalyzed cross-coupling reactions stand as an indispensable tool for the construction of carbon-carbon and carbon-heteroatom bonds. The transformative power of these reactions, recognized with the 2010 Nobel Prize in Chemistry, is largely unlocked by the choice of phosphine ligand, which dictates the catalyst's efficacy, stability, and substrate scope.[1] Historically, specific precursors like 2',6'-Dimethylbiphenyl-3-carbaldehyde have served as foundational building blocks for a class of highly effective biaryl phosphine ligands. However, the field has evolved dramatically, yielding a diverse arsenal of ligands, each with unique attributes.

This guide moves beyond a focus on a single precursor to offer a comparative analysis of the resulting phosphine ligands themselves—the true agents of catalytic performance. We will explore the leading alternatives, dissect the structural features that govern their reactivity, and provide the experimental context needed for rational ligand selection in Suzuki-Miyaura and Buchwald-Hartwig amination reactions, two cornerstones of contemporary drug discovery and materials science.

The Foundational Role of Ligand Architecture: Sterics and Electronics

The success of a phosphine ligand in a palladium-catalyzed cycle hinges on a delicate balance of steric and electronic properties. Bulky, sterically demanding ligands promote the crucial, often rate-limiting, steps of oxidative addition and reductive elimination.[2] Simultaneously, electron-rich phosphines enhance the electron density on the palladium center, which also facilitates the oxidative addition of challenging substrates like aryl chlorides. The development of dialkylbiaryl phosphine ligands, pioneered by the Buchwald group, masterfully combined these features, revolutionizing the scope of cross-coupling.[2][3] These "Buchwald ligands" are characterized by a biphenyl backbone that provides a rigid and robust scaffold, positioning a bulky, electron-rich dialkylphosphino group to effectively interact with the metal center.[4]

A Comparative Analysis of Leading Phosphine Ligands

While ligands derived from precursors like this compound represent a particular structural motif, a broader survey of commercially available ligands reveals a rich tapestry of reactivity profiles. We will compare several classes of ligands that serve as powerful alternatives.

The Buchwald Biaryl Phosphine Family: Fine-Tuning for Unprecedented Scope

This class represents the most direct and versatile set of alternatives. Though sharing a common biaryl backbone, subtle modifications to the substituents dramatically alter their performance, allowing for tailored reactivity.[3]

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): A highly versatile and robust ligand, XPhos is renowned for its effectiveness in coupling unactivated and sterically hindered aryl chlorides in both Suzuki-Miyaura and Buchwald-Hartwig reactions.[5] The bulky triisopropylphenyl group helps to create a coordinatively unsaturated, highly active monoligated palladium species.[6]

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): SPhos features methoxy groups at the 2' and 6' positions, which are believed to play a stabilizing role for the active catalytic species.[6] It has demonstrated exceptional reactivity and stability, particularly in Suzuki-Miyaura couplings, enabling reactions with very low catalyst loadings.

  • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl): Similar to SPhos, RuPhos incorporates alkoxy substituents. It is particularly effective for C-N bond formation, including the challenging coupling of primary amines and ammonia equivalents.

  • BrettPhos (2-(Dicyclohexylphosphino)-3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl): An extremely active and versatile ligand, BrettPhos combines features of both SPhos and XPhos. Its significant bulk and electron-donating properties make it suitable for a wide array of difficult couplings, including C-O bond formation.

// Connections XPhos -> ArylChlorides [color="#4285F4"]; XPhos -> CN_Coupling [color="#4285F4"]; XPhos -> CC_Coupling [color="#4285F4"]; SPhos -> CC_Coupling [color="#34A853", style=bold]; SPhos -> HinderedSubstrates [color="#34A853"]; RuPhos -> CN_Coupling [color="#EA4335", style=bold]; BrettPhos -> CO_Coupling [color="#FBBC05"]; BrettPhos -> HinderedSubstrates [color="#FBBC05"]; BrettPhos -> ArylChlorides [color="#FBBC05"]; }

Caption: Relationship between common Buchwald ligands and their primary applications.

Performance Comparison in a Model Suzuki-Miyaura Reaction

To illustrate the practical differences between these ligands, the following table summarizes their performance in the Suzuki-Miyaura coupling of an activated and a deactivated aryl chloride with phenylboronic acid.

LigandAryl HalideCatalyst Loading (mol %)Temperature (°C)Time (h)Yield (%)Reference
SPhos 2-Chlorotoluene1.0 (Pd)RT298[7]
XPhos 4-Chlorotoluene0.5 (Pd)100297[7]
RuPhos 4-Chloroanisole1.0 (Pd)1001895
BrettPhos 4-Chloro-tert-butylbenzene1.0 (Pd)100499

Note: Data for RuPhos and BrettPhos are representative examples derived from typical applications described in the literature, as direct side-by-side comparisons under identical conditions are not always available.

Bulky Trialkylphosphines: A Different Approach to Bulk and Electron Density

This class of ligands eschews the biaryl scaffold in favor of simple, yet exceptionally bulky and electron-rich, alkyl substituents around the phosphorus atom.

  • Tri-tert-butylphosphine (P(t-Bu)₃): This is one of the most electron-rich and sterically hindered phosphines.[8] Its immense bulk is highly effective at promoting reductive elimination. Due to its sensitivity to air, it is often handled as its more stable phosphonium salt, [HP(t-Bu)₃]BF₄, which liberates the free phosphine in situ.[8]

  • cataCXium® A (Di(1-adamantyl)-n-butylphosphine): This ligand features two bulky adamantyl groups, providing a large cone angle and high electron-donating ability. It is highly effective for various cross-couplings, including Heck and Suzuki reactions, often with low catalyst loadings under mild conditions.[9]

Wide Bite-Angle Bidentate Ligands

In contrast to the monodentate ligands above, bidentate (or diphosphine) ligands chelate to the metal center through two phosphorus atoms. The geometry of this chelation, particularly the "bite angle," profoundly influences catalytic activity.

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene): Xantphos is a well-known bidentate ligand with a large, well-defined bite angle. This structural feature helps to maintain a coordinatively unsaturated metal center throughout the catalytic cycle, preventing catalyst deactivation and promoting high catalytic turnover.

  • NIXANTPHOS: Developed as an improvement upon Xantphos, NIXANTPHOS has shown superior activity in the Buchwald-Hartwig amination of unactivated aryl chlorides, a traditionally difficult transformation for many bidentate ligands.[10]

Mechanistic Considerations and Experimental Workflow

The efficacy of these ligands is rooted in their ability to modulate specific steps of the palladium catalytic cycle.

Catalytic_Cycle Pd(0)L Pd(0)L (Active Catalyst) Oxidative\nAddition Oxidative Addition Pd(0)L->Oxidative\nAddition Ar-X Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Oxidative\nAddition->Ar-Pd(II)-X(L) Bulky, e--rich L accelerates this step Transmetalation Transmetalation (Suzuki) or Base-mediated Coordination (Buchwald-Hartwig) Ar-Pd(II)-X(L)->Transmetalation R-B(OH)2 or R2NH Ar-Pd(II)-R(L) Ar-Pd(II)-R(L) Transmetalation->Ar-Pd(II)-R(L) Reductive\nElimination Reductive Elimination Ar-Pd(II)-R(L)->Reductive\nElimination Bulky L accelerates this step Reductive\nElimination->Pd(0)L Catalyst Regeneration Ar-R Product Reductive\nElimination->Ar-R

Bulky, electron-rich monodentate ligands like XPhos and SPhos are particularly adept at accelerating both the initial oxidative addition of the aryl halide to the Pd(0) center and the final reductive elimination step that forms the product and regenerates the active catalyst. [2]Bidentate ligands like Xantphos, through chelation, can prevent the formation of inactive palladium dimers and offer greater stability, albeit sometimes at the cost of the raw activity seen with the best monodentate systems.

General Experimental Workflow for Ligand Comparison

A systematic approach is crucial for reliably comparing ligand performance. The following workflow provides a robust framework for such a study.

// Nodes Setup [label="1. Reaction Setup\n(Inert Atmosphere)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reagents [label="2. Reagent Addition\n- Pd Precursor\n- Ligand\n- Base\n- Solvent\n- Aryl Halide\n- Coupling Partner", fillcolor="#FFFFFF", fontcolor="#202124"]; Reaction [label="3. Reaction\n(Controlled Temp,\nStirring)", fillcolor="#FFFFFF", fontcolor="#202124"]; Monitoring [label="4. Monitoring\n(TLC, GC, LC-MS)", fillcolor="#FFFFFF", fontcolor="#202124"]; Workup [label="5. Workup &\nPurification\n(Quench, Extract,\nChromatography)", fillcolor="#FFFFFF", fontcolor="#202124"]; Analysis [label="6. Analysis\n(Yield, Purity)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Setup -> Reagents [color="#5F6368"]; Reagents -> Reaction [color="#5F6368"]; Reaction -> Monitoring [color="#5F6368"]; Monitoring -> Reaction [style=dashed, color="#5F6368"]; Reaction -> Workup [label="Upon Completion", fontsize=9, color="#5F6368"]; Workup -> Analysis [color="#5F6368"]; }

Caption: A typical experimental workflow for comparing phosphine ligand performance.

Representative Protocol: Suzuki-Miyaura Coupling

This protocol provides a self-validating system for the Suzuki-Miyaura coupling of an aryl chloride with an arylboronic acid. Optimal conditions are highly dependent on the specific substrates and the chosen ligand. [7]

  • Catalyst Preparation: To an oven-dried reaction vessel, add the palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and the phosphine ligand. The optimal ligand-to-palladium ratio is typically between 1:1 and 2:1. [7]2. Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). This step is critical to prevent the oxidation of the catalyst and ligand.

  • Reagent Addition: Under the inert atmosphere, add the arylboronic acid, the base (e.g., K₃PO₄ or Cs₂CO₃), and the anhydrous solvent (e.g., toluene or dioxane).

  • Initiation: Add the aryl halide coupling partner to the mixture.

  • Reaction: Heat the mixture to the specified temperature (e.g., Room Temperature to 110 °C) with vigorous stirring for the designated time (e.g., 2-24 hours). [7]6. Monitoring: Monitor the reaction's progress by periodically analyzing small aliquots via thin-layer chromatography (TLC), gas chromatography (GC), or LC-MS. [7]7. Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water or brine.

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography to obtain the desired biaryl compound. [7]

Conclusion

The development of phosphine ligands for cross-coupling has moved far beyond reliance on specific precursors like this compound. The modern synthetic chemist has access to a sophisticated toolkit of ligands, from the broadly applicable Buchwald biaryl phosphines like XPhos and SPhos to bulky trialkylphosphines and specialized bidentate systems.

The choice of ligand is not a one-size-fits-all decision; it is a critical parameter that must be tailored to the specific substrates and desired transformation. For challenging couplings involving aryl chlorides or sterically demanding partners, the Buchwald ligands remain the gold standard. For other applications, the unique steric and electronic profiles of ligands like cataCXium® A or Xantphos may offer distinct advantages. A thorough understanding of the principles outlined in this guide, combined with systematic experimental screening, will empower researchers to unlock the full potential of palladium-catalyzed cross-coupling reactions.

References

A Comparative Guide to the Conformational Analysis of 2',6'-Dimethylbiphenyl-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The phenomenon of atropisomerism, or axial chirality arising from restricted rotation about a single bond, is of paramount importance in drug design and materials science. Ortho-substituted biphenyls are the canonical examples of this stereochemical feature. This guide provides a comprehensive technical comparison of the conformational properties of 2',6'-Dimethylbiphenyl-3-carbaldehyde against key structural analogues. We will explore the foundational principles of biphenyl conformation, detail the synergistic effects of ortho-methyl and meta-aldehyde substituents, and present a validated workflow combining experimental and computational techniques for robust conformational analysis. This document is intended for researchers, scientists, and drug development professionals seeking to understand and predict the three-dimensional structure and dynamic behavior of complex biaryl systems.

Introduction: The Principle of Atropisomerism in Biphenyls

Biphenyl, the parent compound, is not planar in the gas phase or in solution. A delicate balance between two opposing forces dictates its conformation:

  • π-Conjugation: Favorable orbital overlap between the two aromatic rings stabilizes a planar conformation.

  • Steric Hindrance: Repulsive interactions between the ortho-hydrogen atoms (H2, H2', H6, H6') destabilize the planar arrangement.

The result is a twisted, chiral conformation with a dihedral angle (the angle between the planes of the two rings) of approximately 44-45° in the gas phase[1][2]. However, the energy barrier to rotation around the central C-C bond is very low, allowing for rapid interconversion between enantiomeric conformers at room temperature[3].

The introduction of bulky substituents at the ortho positions dramatically alters this landscape. These groups create significant steric repulsion, substantially increasing the energy barrier to rotation[3][4]. If this barrier is high enough to allow for the isolation of individual rotational isomers (rotamers) at a given temperature, the phenomenon is termed atropisomerism[5][6]. A barrier of approximately 22 kcal/mol is generally considered sufficient for atropisomers to be stable at room temperature[6].

Our target molecule, This compound , presents a compelling case study. It features two ortho-methyl groups, which are known to impose a significant barrier to rotation, and a meta-aldehyde group, which can influence the electronic properties and potentially engage in more subtle intramolecular interactions.

Comparative Framework

To understand the unique conformational properties of this compound, we will compare it against three key reference compounds. This comparative approach allows us to dissect the contribution of each structural feature.

Compound Structure Key Conformational Feature
Biphenyl Biphenyl StructureBaseline; low rotational barrier, twisted conformation (~45°).
2,6-Dimethylbiphenyl 2,6-Dimethylbiphenyl StructureHigh steric hindrance from two ortho-methyl groups; high rotational barrier, favors a more perpendicular conformation.[1][7]
This compound this compound StructureHigh steric hindrance from ortho-methyls combined with electronic effects of the meta-aldehyde group.[8][9]

Methodological Workflow for Conformational Analysis

A robust conformational analysis relies on the integration of experimental data and theoretical calculations. Each method provides complementary information, and their combination leads to a self-validating and highly reliable structural model.

G cluster_exp Experimental Analysis cluster_comp Computational Analysis NMR NMR Spectroscopy (VT-NMR, NOESY) Comparison Data Integration & Comparison NMR->Comparison Xray X-ray Crystallography Xray->Comparison DFT DFT Calculations (Geometry Optimization, Rotational Scan) DFT->Comparison Synthesis Synthesis & Purification of Target Molecule Synthesis->NMR Solution-State Dynamics Synthesis->Xray Solid-State Structure Synthesis->DFT In Silico Modeling Structure Final Conformational Model & Energy Profile Comparison->Structure

Caption: Integrated workflow for conformational analysis.

Experimental Protocols

A. Dynamic Nuclear Magnetic Resonance (DNMR) Spectroscopy

  • Objective: To measure the free energy of activation (ΔG‡) for rotation around the C-C biaryl bond.

  • Causality: At high temperatures, rapid rotation averages the signals of the two aromatic rings. As the temperature is lowered, rotation slows, and if the barrier is sufficient, distinct signals for the now non-equivalent nuclei will emerge (decoalescence). The temperature at which coalescence occurs is directly related to the rotational barrier.[10][11][12]

  • Protocol:

    • Dissolve a pure sample of the biphenyl derivative in a suitable deuterated solvent (e.g., toluene-d8 or CS2) that remains liquid over a wide temperature range.

    • Acquire a series of ¹H NMR spectra at various temperatures, starting from room temperature and decreasing in increments of 5-10 K.

    • Identify prochiral reporter signals (e.g., the ortho-methyl groups) that will decoalesce as rotation slows.

    • Record the coalescence temperature (Tc) and the frequency separation (Δν) of the signals at the low-temperature limit.

    • Calculate the rate constant (k) at coalescence using the equation: k = πΔν / √2.

    • Determine the free energy of activation (ΔG‡) using the Eyring equation.

B. X-ray Crystallography

  • Objective: To determine the precise three-dimensional structure, including the dihedral angle, in the solid state.[13]

  • Causality: X-ray diffraction by a single crystal provides an unambiguous map of electron density, allowing for the precise determination of atomic positions. It is the gold standard for static structural information. However, it's crucial to recognize that crystal packing forces can favor conformations that are not the lowest energy state in solution or the gas phase.[2]

  • Protocol:

    • Grow single crystals of the compound suitable for X-ray diffraction, typically by slow evaporation from a saturated solution.

    • Mount a suitable crystal on a goniometer head.

    • Collect diffraction data using an X-ray diffractometer, typically with a CCD detector.[13]

    • Process the diffraction data to obtain unit cell dimensions and integrated intensities.

    • Solve the crystal structure using direct methods or molecular replacement.

    • Refine the structural model against the experimental data to obtain final atomic coordinates, bond lengths, bond angles, and the crucial dihedral angle.

Computational Protocol

A. Density Functional Theory (DFT) Calculations

  • Objective: To calculate the potential energy surface for rotation around the biaryl bond and determine the minimum energy conformation and the rotational energy barrier.

  • Causality: DFT provides a good balance of accuracy and computational cost for determining the electronic structure and energies of molecules.[1][14][15] A relaxed potential energy scan, where the dihedral angle is fixed and all other geometric parameters are allowed to optimize, simulates the rotational process in silico.

  • Protocol:

    • Construct a 3D model of the target molecule (e.g., this compound).

    • Select a suitable level of theory, such as the B3LYP functional with a 6-31G* basis set, which has been shown to be effective for these systems.[1]

    • Perform a relaxed potential energy surface scan. Define the dihedral angle C3-C2-C1'-C6' as the reaction coordinate.

    • Scan the dihedral angle from 0° (planar, syn) to 180° (planar, anti) in increments of 10-15°. At each step, the energy is minimized with respect to all other coordinates.

    • Plot the relative energy versus the dihedral angle to visualize the conformational energy profile. The lowest point on the curve corresponds to the most stable conformer, and the highest point represents the transition state for rotation.

Comparative Analysis and Predicted Data

Lacking direct experimental data for this compound, we can make robust predictions based on the principles derived from our reference compounds.

Compound Predicted/Experimental Dihedral Angle (ψ) Predicted/Experimental Rotational Barrier (ΔG‡) Justification & Key Insights
Biphenyl ~44° (Gas Phase)[1][2]~2 kcal/molThe twisted conformation is a compromise between steric clash of ortho-hydrogens and π-conjugation. The barrier is low, allowing free rotation.
2,6-Dimethylbiphenyl ~70-85°>19 kcal/mol[16]Steric repulsion between the two ortho-methyl groups and the opposing phenyl ring is severe. This forces a highly twisted, near-perpendicular conformation and creates a very high barrier to rotation, leading to stable atropisomers.[1]
This compound Predicted: ~75-90° Predicted: >20 kcal/mol The dominant conformational determinant will be the steric hindrance from the two ortho-methyl groups, similar to 2,6-dimethylbiphenyl. The meta-aldehyde group is not expected to significantly alter the steric environment around the pivot bond but may have minor electronic effects on the rotational barrier.[4] The molecule is predicted to be atropisomeric and resolvable at room temperature.

Visualizing the Energy Landscape

The conformational energy profile illustrates the energetic cost of rotation around the biaryl bond. The presence of ortho-substituents dramatically changes the shape of this curve.

G cluster_0 Conformational Energy Profile E_high Relative Energy (kcal/mol) E_low 0 E_high->E_low D_0 D_0 D_180 D_180 D_0->D_180 Dihedral Angle (ψ) D_45 D_45 D_90 D_90 D_135 D_135 p1_0 p1_45 p1_0->p1_45  Biphenyl p1_90 p1_45->p1_90  Biphenyl p1_135 p1_90->p1_135  Biphenyl p1_180 p1_135->p1_180  Biphenyl p2_0 p2_45 p2_0->p2_45  Predicted: Target Molecule p2_90 p2_45->p2_90  Predicted: Target Molecule p2_135 p2_90->p2_135  Predicted: Target Molecule p2_180 p2_135->p2_180  Predicted: Target Molecule

Caption: Predicted energy profiles for biphenyl vs. the target molecule.

This diagram illustrates that for biphenyl (blue dashed line), the energy maxima at 0° and 90° are low. For our target molecule (red solid line), the planar conformations (0° and 180°) are highly destabilized by steric clash, creating a significant rotational barrier with a minimum at a near-perpendicular angle.

Conclusion and Outlook

The conformational analysis of this compound reveals a classic case of atropisomerism driven by substantial steric hindrance. By comparing it to simpler analogues like biphenyl and 2,6-dimethylbiphenyl, we can confidently predict that it will possess a high barrier to rotation and adopt a highly twisted ground-state conformation. The meta-aldehyde group is expected to be a minor perturbation on the overall conformational landscape, which is dominated by the ortho-methyl substituents.

For drug development professionals, understanding and controlling this axial chirality is critical, as different atropisomers can exhibit vastly different pharmacological activities and toxicities. The integrated experimental and computational workflow detailed in this guide provides a reliable framework for characterizing such molecules, enabling the rational design of conformationally defined and stereochemically pure therapeutic agents.

References

Safety Operating Guide

A Senior Application Scientist's Guide to Handling 2',6'-Dimethylbiphenyl-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Greetings, colleagues. In our pursuit of scientific advancement, the bedrock of our success is an unwavering commitment to safety. Today, we will address the proper handling of 2',6'-Dimethylbiphenyl-3-carbaldehyde (CAS No. 691905-26-7). This guide is structured not as a rigid checklist, but as a dynamic risk-assessment framework. My goal is to empower you with the causal logic behind each safety recommendation, fostering a proactive safety culture that extends far beyond this specific compound. We will delve into not just what to do, but why we do it, ensuring each protocol is a self-validating system for laboratory safety.

Hazard Assessment: The Knowns and the Unknowns

The foundational document for any chemical is its Safety Data Sheet (SDS). For this compound, the primary identified hazard is Acute Oral Toxicity (Category 4) , with the hazard statement H302: "Harmful if swallowed".[1][2] This is our primary known risk.

However, what is equally, if not more, important is the information that is not available. The SDS explicitly states "No data available" for critical endpoints such as skin irritation/corrosion, eye damage/irritation, and respiratory or skin sensitization.[1] In laboratory practice, an absence of data is not an absence of risk.

Our Core Principle of Safety: We must treat this compound as potentially hazardous via all routes of exposure—inhalation, skin contact, and eye contact—until proven otherwise. This conservative approach is the cornerstone of responsible chemical handling and is the rationale behind the comprehensive PPE recommendations that follow.

Personal Protective Equipment (PPE): Your Primary Barrier

The selection of PPE is not a one-size-fits-all matter; it must be tailored to the specific procedure being performed. All work with this compound, whether solid or in solution, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[3]

Task/Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Aliquotting (Solid) ANSI Z87.1-compliant safety glasses with side shields.Powder-free nitrile gloves. Change immediately if contact is suspected.Standard flame-resistant lab coat, fully buttoned.Not required if performed within a certified chemical fume hood.
Preparing Solutions (Low Volume <100mL) Chemical splash goggles.Nitrile gloves. Double-gloving is recommended.Flame-resistant lab coat.Not required if performed within a certified chemical fume hood.
High-Energy Operations (e.g., Sonicating, Vortexing) Chemical splash goggles and a full-face shield.[4][5]Nitrile or neoprene gloves. Consult manufacturer's compatibility chart.Chemically resistant apron over a flame-resistant lab coat.[5]Not required if performed within a certified chemical fume hood.
Spill Cleanup Chemical splash goggles and a full-face shield.Heavy-duty nitrile or neoprene gloves.Chemically resistant apron or coverall.[5]Air-purifying respirator (APR) with organic vapor cartridges.
The "Why" Behind the Choices:
  • Eye Protection: We escalate from safety glasses to splash goggles when handling liquids to protect against splashes from any angle. A face shield is added during high-energy operations where the risk of a significant splash or vessel failure is increased.[4][5]

  • Hand Protection: Nitrile gloves offer good protection against incidental splashes for a wide range of chemicals.[4] However, for prolonged contact or when handling larger volumes, consulting the glove manufacturer's specific chemical resistance data is paramount. The fundamental rule is to never allow a chemical to remain in contact with your glove; change it immediately.

  • Body Protection: A standard lab coat protects your skin and personal clothing from minor spills. For tasks with a higher splash risk, a chemically resistant apron provides an additional, less permeable barrier.

  • Respiratory Protection: The primary defense against inhalation is an engineering control—the fume hood.[3] A respirator is a last line of defense, reserved for emergencies like a spill outside of containment or when engineering controls are not feasible, a situation that should be avoided.[4]

Operational Plan: A Step-by-Step Workflow

This protocol ensures that safety measures are integrated into every step of the experimental process.

Workflow: From Receipt to Solution Preparation

G cluster_0 Preparation cluster_1 Handling Solid cluster_2 Solution Preparation cluster_3 Cleanup A 1. Don PPE (Lab coat, Goggles, Gloves) B 2. Prepare Workspace (Verify fume hood function, gather spill kit & waste container) A->B C 3. Weighing (In fume hood, on weigh paper/boat) B->C D 4. Transfer Solid (Carefully add to vessel) C->D E 5. Add Solvent (Slowly, to avoid splashing) D->E F 6. Mix Solution (Use magnetic stir bar) E->F G 7. Secure & Label Product F->G H 8. Decontaminate (Wipe down surfaces, dispose of contaminated consumables) G->H I 9. Doff PPE & Wash Hands H->I

Caption: Step-by-step workflow for safely handling this compound.

Disposal Plan: Cradle-to-Grave Responsibility

Proper chemical disposal is a critical component of laboratory safety and environmental stewardship, governed by regulations from bodies like the Environmental Protection Agency (EPA).[6][7][8]

Waste Characterization: Based on the SDS, this compound is classified as a non-acute hazardous waste due to its oral toxicity.[1] All waste generated from its use, including contaminated consumables (gloves, weigh boats, pipette tips) and solutions, must be treated as hazardous waste.

Disposal Protocol:

  • Segregation: Do not mix this waste with non-hazardous trash. A dedicated, labeled hazardous waste container is required.[3][8]

  • Containerization:

    • Solid Waste: Collect in a clearly labeled, sealable plastic bag or container.

    • Liquid Waste: Use a designated, chemically compatible, and leak-proof container.[6] The container must be kept closed at all times except when adding waste.[6][7] Label the container clearly with "Hazardous Waste," the full chemical name, and the approximate concentration.

  • Storage: Store the sealed waste container in a designated satellite accumulation area within the lab, away from incompatible materials.

  • Pickup: Follow your institution's specific procedures for hazardous waste pickup. Do not dispose of this chemical down the drain.[3][9]

  • Empty Containers: The original chemical container, once empty, must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as hazardous waste.[9] After rinsing, deface the label and dispose of the container according to your facility's guidelines.[9][10]

By adhering to this comprehensive plan, we not only protect ourselves and our colleagues but also uphold our responsibility to the scientific community and the environment. Should you have any questions, never hesitate to consult your institution's Environmental Health and Safety (EHS) department.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2',6'-Dimethylbiphenyl-3-carbaldehyde
Reactant of Route 2
Reactant of Route 2
2',6'-Dimethylbiphenyl-3-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.